3-Ethylrhodanine
Beschreibung
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 81656. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
IUPAC Name |
3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7NOS2/c1-2-6-4(7)3-9-5(6)8/h2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPCYEFFISUGBRW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)CSC1=S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7NOS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4064761 | |
| Record name | 4-Thiazolidinone, 3-ethyl-2-thioxo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4064761 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7648-01-3 | |
| Record name | 3-Ethylrhodanine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7648-01-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Ethyl-2-thioxo-4-thiazolidinone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007648013 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Ethylrhodanine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=81656 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-Thiazolidinone, 3-ethyl-2-thioxo- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 4-Thiazolidinone, 3-ethyl-2-thioxo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4064761 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-ethylrhodanine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.731 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-ETHYL-2-THIOXO-4-THIAZOLIDINONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/42KLQ911HT | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
3-Ethylrhodanine: A Comprehensive Technical Guide
This technical guide provides an in-depth overview of the fundamental chemical properties, synthesis, and biological significance of 3-Ethylrhodanine. The information is intended for researchers, scientists, and professionals in the field of drug development and materials science who are interested in the applications and characteristics of this heterocyclic compound.
Core Chemical Properties
This compound, also known as 3-ethyl-2-thioxo-1,3-thiazolidin-4-one, is a derivative of the rhodanine scaffold. Its core chemical and physical properties are summarized in the table below.
| Property | Value | References |
| Molecular Formula | C5H7NOS2 | [1][2][3][4][5][6][7][8][9][10] |
| Molecular Weight | 161.24 g/mol | [1][3][5][7][8][9][10][11][12][13][14] |
| Appearance | Light yellow to orange crystalline solid or powder. | [1] |
| Melting Point | 36-40 °C | [1][3][4][6][11][12][13][15][16][17][18] |
| Boiling Point | 127-129 °C at 4 mmHg | [2][3][4][6][12][13][15][17][18] |
| Density | ~1.303 g/mL | [2][3][13][14][15][17] |
| CAS Number | 7648-01-3 | [1][7][8][10] |
Solubility
This compound exhibits good solubility in a range of common organic solvents, which is a valuable property for its application in organic synthesis and materials science.
| Solvent | Solubility | References |
| Chloroform | Soluble | [19][20] |
| Chlorobenzene | Soluble | [19][20] |
| o-Dichlorobenzene | Soluble | [19] |
| Common Organic Solvents | Good solubility | [8][19] |
Spectral Data
The structural characterization of this compound is supported by various spectroscopic techniques.
-
¹H NMR: The proton NMR spectrum of this compound is expected to show signals corresponding to the ethyl group (a triplet and a quartet) and the methylene protons of the thiazolidinone ring (a singlet).
-
¹³C NMR: The carbon NMR spectrum will display characteristic peaks for the carbonyl carbon, the thiocarbonyl carbon, the methylene carbon in the ring, and the two carbons of the ethyl group.
-
Infrared (IR) Spectroscopy: The IR spectrum of this compound would feature prominent absorption bands for the carbonyl group (C=O) stretching vibration, typically around 1700-1750 cm⁻¹, and the thiocarbonyl group (C=S) stretching vibration.
-
Mass Spectrometry: The mass spectrum provides information about the molecular weight and fragmentation pattern of the molecule. The molecular ion peak would be observed at m/z corresponding to the molecular weight of this compound.
Reactivity and Stability
This compound is a stable compound under normal laboratory conditions.[9][16] However, it is incompatible with strong oxidizing agents.[9][16] The primary reactive site is the methylene group at the C-5 position of the rhodanine ring, which is acidic and can readily participate in Knoevenagel condensation reactions with aldehydes and ketones. This reactivity is fundamental to the synthesis of a wide array of 5-substituted rhodanine derivatives.[15][20][21][22][23]
Experimental Protocols
Synthesis of this compound
While a specific, detailed protocol for the synthesis of this compound was not found in the immediate search results, a general method for the synthesis of N-substituted rhodanines can be inferred. This typically involves the reaction of an N-substituted glycine (in this case, N-ethylglycine) with carbon disulfide in the presence of a base, followed by cyclization.
A related procedure for the synthesis of bis-rhodanine provides a general concept:
-
An amino compound (1,2-diaminopropane in the example) is dissolved in water with sodium hydroxide.
-
The solution is cooled, and carbon disulfide is added, followed by stirring.
-
An aqueous solution of sodium chloroacetate is then added, and the mixture is stirred.
-
Finally, hydrochloric acid is added, and the mixture is refluxed to induce cyclization, yielding the rhodanine product upon cooling.[24]
Knoevenagel Condensation of this compound with Aldehydes
A common and crucial reaction involving this compound is the Knoevenagel condensation to form 5-arylidene derivatives. A general microwave-assisted protocol is as follows:
-
Reactants: A mixture of this compound (1 equivalent), an aromatic aldehyde (1 equivalent), and a catalytic amount of a base (e.g., piperidine or ammonium sulphamate) is prepared.[18][21]
-
Solvent: The reaction is often carried out in a suitable solvent like ethanol or glacial acetic acid.[15][18]
-
Microwave Irradiation: The reaction mixture is subjected to microwave irradiation at a specified power and for a short duration (e.g., 3-15 minutes).[15][21]
-
Workup: After completion, the reaction mixture is cooled and poured into cold water or onto crushed ice to precipitate the product.
-
Purification: The resulting solid is collected by filtration, washed with water, and can be further purified by recrystallization from a suitable solvent like ethanol or acetic acid.[15][18][21]
Biological Significance and Signaling Pathways
Rhodanine and its derivatives, including this compound, are recognized as "privileged scaffolds" in medicinal chemistry due to their wide range of biological activities.[25][26] They have been investigated as inhibitors of various enzymes and have shown potential as anticancer, antidiabetic, and antimicrobial agents.[1][3][5][25][26][27][28]
The mechanism of action for many rhodanine derivatives involves the inhibition of specific enzymes by binding to their active sites. This inhibition can disrupt critical cellular signaling pathways. For instance, rhodanine derivatives have been identified as inhibitors of enzymes such as aldose reductase, enoyl ACP reductase, and various kinases.[1][3][5] In the context of cancer, some derivatives, like 5-benzylidene-3-ethyl-rhodanine, have been shown to induce apoptosis (programmed cell death) by modulating the Bcl-2 family of proteins and causing cell cycle arrest in the S-phase.[14][27][28]
The following diagram illustrates the general principle of enzyme inhibition by rhodanine derivatives, a key aspect of their biological activity.
Caption: General mechanism of enzyme inhibition by rhodanine derivatives.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Catechol-rhodanine derivatives: Specific and promiscuous inhibitors of Escherichia coli deoxyxylulose phosphate reductoisomerase (DXR) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, synthesis and evaluation of rhodanine derivatives as aldose reductase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and in vitro evaluation of novel rhodanine derivatives as potential cholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Recent Pharmacological Developments on Rhodanines and 2,4-Thiazolidinediones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. dev.spectrabase.com [dev.spectrabase.com]
- 7. japsonline.com [japsonline.com]
- 8. Acceptor–donor–acceptor (A–D–A) derivatives based on dibenzochrysene - Materials Advances (RSC Publishing) DOI:10.1039/D5MA00553A [pubs.rsc.org]
- 9. assets.thermofisher.com [assets.thermofisher.com]
- 10. 4-Thiazolidinone, 3-ethyl-2-thioxo- [webbook.nist.gov]
- 11. dev.spectrabase.com [dev.spectrabase.com]
- 12. rsc.org [rsc.org]
- 13. pubs.rsc.org [pubs.rsc.org]
- 14. Novel rhodanine derivatives induce growth inhibition followed by apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. japsonline.com [japsonline.com]
- 16. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 17. Development of Small Molecule Donors for Solution-Processed Organic Solar Cells [sigmaaldrich.com]
- 18. derpharmachemica.com [derpharmachemica.com]
- 19. researchgate.net [researchgate.net]
- 20. Frontiers | All-Small-Molecule Organic Solar Cells Based on a Fluorinated Small Molecule Donor With High Open-Circuit Voltage of 1.07 V [frontiersin.org]
- 21. derpharmachemica.com [derpharmachemica.com]
- 22. researchgate.net [researchgate.net]
- 23. rjpbcs.com [rjpbcs.com]
- 24. Synthesis, Biological Valuation and Molecular Docking Analysis of New 5-Benzylidene Bis-Rhodanine Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 25. Design, Synthesis, Computational Investigations, and Antitumor Evaluation of N-Rhodanine Glycosides Derivatives as Potent DNA Intercalation and Topo II Inhibition against Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 26. pubs.acs.org [pubs.acs.org]
- 27. Anticancer Profile of Rhodanines: Structure–Activity Relationship (SAR) and Molecular Targets—A Review | MDPI [mdpi.com]
- 28. encyclopedia.pub [encyclopedia.pub]
synthesis of 3-Ethylrhodanine from ethylamine and chloroacetic acid
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the synthesis of 3-Ethylrhodanine, a heterocyclic compound of interest in medicinal chemistry and drug development, from the starting materials ethylamine, carbon disulfide, and chloroacetic acid. The synthesis proceeds through a two-step process involving the formation of an N-ethyldithiocarbamate intermediate, followed by cyclization with chloroacetic acid to yield the final product.
Core Synthesis Pathway
The synthesis of this compound involves two primary sequential reactions:
-
Formation of Ethylammonium N-ethyldithiocarbamate: Ethylamine, acting as a nucleophile, attacks the electrophilic carbon of carbon disulfide to form N-ethyldithiocarbamic acid. In the presence of a second equivalent of ethylamine, which acts as a base, the acidic proton is abstracted to form the stable ethylammonium N-ethyldithiocarbamate salt.
-
Ring Closure to this compound: The dithiocarbamate salt then undergoes nucleophilic attack on chloroacetic acid. Subsequent intramolecular cyclization via condensation, driven by acidic workup and heating, results in the formation of the this compound ring with the elimination of water and ethylammonium chloride.
A schematic of the overall reaction is presented below:
Caption: Overall reaction scheme for the synthesis of this compound.
Experimental Protocols
The following protocols are adapted from established procedures for the synthesis of rhodanine and its derivatives.
Step 1: Synthesis of Ethylammonium N-ethyldithiocarbamate
This procedure details the formation of the key dithiocarbamate intermediate.
Materials:
-
Ethylamine (70% solution in water)
-
Carbon Disulfide
-
Ethanol
-
Diethyl ether
Procedure:
-
In a flask equipped with a magnetic stirrer and placed in an ice bath, combine a solution of ethylamine in ethanol.
-
While maintaining the temperature at 0-5 °C, slowly add carbon disulfide dropwise to the stirred ethylamine solution. A second equivalent of ethylamine is used to form the ammonium salt.
-
After the addition is complete, continue stirring the reaction mixture in the ice bath for 1-2 hours.
-
The resulting precipitate of ethylammonium N-ethyldithiocarbamate can be collected by filtration, washed with cold diethyl ether, and used directly in the next step.
Step 2: Synthesis of this compound
This procedure outlines the cyclization reaction to form the final product.
Materials:
-
Ethylammonium N-ethyldithiocarbamate (from Step 1)
-
Chloroacetic acid
-
Sodium Carbonate
-
Hydrochloric Acid (concentrated)
-
Water
Procedure:
-
Prepare a solution of sodium chloroacetate by dissolving chloroacetic acid in water and neutralizing it with sodium carbonate. Cool this solution in an ice bath.
-
To the cooled sodium chloroacetate solution, add the ethylammonium N-ethyldithiocarbamate prepared in the previous step in portions with continuous stirring.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 30-60 minutes.
-
In a separate beaker, heat a solution of hydrochloric acid to approximately 90 °C.
-
Slowly and carefully pour the reaction mixture into the hot hydrochloric acid with vigorous stirring.
-
Continue heating and stirring the mixture at 90-95 °C for 1-2 hours to facilitate the cyclization and precipitation of the product.
-
Allow the mixture to cool to room temperature. The this compound will precipitate as a solid.
-
Collect the solid product by filtration, wash thoroughly with cold water, and dry.
-
The crude product can be purified by recrystallization from a suitable solvent such as ethanol or acetic acid.
Experimental Workflow
The following diagram illustrates the key stages of the synthesis process.
Caption: Key stages in the synthesis of this compound.
Data Presentation
The following tables summarize the key quantitative data and physical properties of the reagents and product.
Table 1: Reagent Properties
| Reagent | Molecular Formula | Molar Mass ( g/mol ) | Density (g/mL) | Boiling Point (°C) |
| Ethylamine | C₂H₅NH₂ | 45.08 | 0.689 | 16.6 |
| Carbon Disulfide | CS₂ | 76.14 | 1.266 | 46.3 |
| Chloroacetic Acid | C₂H₃ClO₂ | 94.50 | 1.58 | 189 |
Table 2: Product Characterization
| Property | Value |
| Product Name | This compound |
| Molecular Formula | C₅H₇NOS₂ |
| Molar Mass | 161.25 g/mol [1] |
| Appearance | Light yellow to orange solid or liquid |
| Melting Point | 36-40 °C[2][3][4] |
| Boiling Point | 128 °C at 4 mmHg[2][3][4] |
| Density | 1.303 g/mL at 25 °C[2][3][4] |
| CAS Number | 7648-01-3[1] |
Table 3: Typical Reaction Parameters (Illustrative)
| Parameter | Value |
| Molar Ratio (Ethylamine:CS₂:Chloroacetic Acid) | 2:1:1 |
| Dithiocarbamate Formation Temperature | 0-5 °C |
| Dithiocarbamate Formation Time | 1-2 hours |
| Cyclization Temperature | 90-95 °C |
| Cyclization Time | 1-2 hours |
| Typical Yield | 70-85% (based on chloroacetic acid) |
Note: The reaction parameters and yield are illustrative and may vary depending on the specific experimental conditions and scale.
This guide provides a comprehensive overview of the synthesis of this compound. Researchers are advised to consult original literature and perform appropriate safety assessments before conducting any experimental work.
References
An In-depth Technical Guide to the Synthesis of 3-Ethylrhodanine
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Ethylrhodanine is a heterocyclic compound belonging to the rhodanine family, which serves as a crucial scaffold in medicinal chemistry due to the diverse biological activities of its derivatives. This technical guide provides a comprehensive overview of the predominant synthesis mechanism of this compound, detailed experimental protocols, and relevant quantitative data. The synthesis primarily proceeds through a multi-step, one-pot reaction involving ethylamine, carbon disulfide, and a salt of chloroacetic acid. This document outlines the mechanistic pathway, provides a generalized experimental procedure, and presents key reaction parameters in a structured format to aid researchers in the efficient synthesis of this important chemical intermediate.
Core Synthesis Mechanism
The most prevalent and efficient method for synthesizing this compound involves a three-component reaction between ethylamine, carbon disulfide, and a chloroacetate salt, followed by an acid-catalyzed cyclization. The mechanism can be delineated into three primary stages:
-
Formation of N-Ethyldithiocarbamate: The synthesis is initiated by the nucleophilic addition of ethylamine to the electrophilic carbon of carbon disulfide. This reaction is typically carried out in a basic medium and results in the formation of an N-ethyldithiocarbamate salt intermediate.
-
S-Alkylation: The newly formed dithiocarbamate anion then acts as a nucleophile, attacking the electrophilic carbon of sodium chloroacetate. This step results in the formation of an S-alkylated intermediate, S-(ethoxycarbonylmethyl) N-ethyldithiocarbamate.
-
Intramolecular Cyclization and Dehydration: The final step involves an acid-catalyzed intramolecular cyclization of the S-alkylated intermediate. The nitrogen atom attacks the carbonyl carbon of the acetate moiety, leading to the formation of a tetrahedral intermediate. Subsequent dehydration results in the formation of the stable five-membered this compound ring.
The overall reaction pathway is illustrated in the diagram below.
Figure 1: Reaction mechanism for the synthesis of this compound.
Experimental Protocol
The following is a generalized experimental protocol for the synthesis of this compound, adapted from established procedures for rhodanine and its N-substituted derivatives.
Materials and Reagents
-
Ethylamine (e.g., 70% solution in water)
-
Carbon Disulfide (CS₂)
-
Chloroacetic Acid
-
Sodium Hydroxide (NaOH) or Sodium Carbonate (Na₂CO₃)
-
Hydrochloric Acid (HCl, concentrated)
-
Ethanol
-
Water
-
Ice
Step-by-Step Procedure
The experimental workflow can be visualized as follows:
Figure 2: Generalized experimental workflow for this compound synthesis.
Detailed Steps:
-
Preparation of Sodium Chloroacetate: In a flask, dissolve chloroacetic acid in water. Cool the solution in an ice bath and slowly add a stoichiometric amount of sodium hydroxide or sodium carbonate solution to neutralize the acid, forming sodium chloroacetate. Maintain the temperature below 10°C.
-
Formation of N-Ethyldithiocarbamate: In a separate flask, prepare a solution of ethylamine in a mixture of ethanol and water. Cool this solution in an ice bath and add carbon disulfide dropwise with vigorous stirring. A base such as sodium hydroxide is typically added to facilitate the formation of the dithiocarbamate salt. The reaction is exothermic and the temperature should be maintained below 10°C.
-
Reaction of Intermediates: Slowly add the freshly prepared sodium chloroacetate solution to the N-ethyldithiocarbamate solution while maintaining the low temperature and continuous stirring. After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for several hours.
-
Cyclization: Cool the reaction mixture again in an ice bath and slowly add concentrated hydrochloric acid. This will catalyze the intramolecular cyclization and dehydration to form this compound. The product will precipitate out of the solution.
-
Isolation and Purification: Collect the precipitated solid by vacuum filtration. Wash the solid with cold water to remove any inorganic salts. The crude product can be further purified by recrystallization from a suitable solvent such as ethanol.
Quantitative Data
The following tables summarize typical quantitative parameters for the synthesis of this compound and related compounds, compiled from various literature sources.
Table 1: Reactant Molar Ratios
| Reactant | Molar Ratio (relative to Ethylamine) |
| Ethylamine | 1.0 |
| Carbon Disulfide | 1.0 - 1.2 |
| Chloroacetic Acid | 1.0 |
| Base (e.g., NaOH) | 2.0 |
| Acid (e.g., HCl) | In excess for acidification |
Table 2: Typical Reaction Conditions
| Parameter | Value/Range |
| Dithiocarbamate Formation | |
| Temperature | 0 - 10 °C |
| Time | 1 - 2 hours |
| S-Alkylation | |
| Temperature | 0 - 25 °C |
| Time | 2 - 12 hours |
| Cyclization | |
| Temperature | 0 - 100 °C (depending on the specific protocol) |
| Time | 1 - 3 hours |
| Overall Yield | 60 - 85% |
Physical and Spectroscopic Data of this compound
Table 3: Physical Properties
| Property | Value |
| Molecular Formula | C₅H₇NOS₂ |
| Molecular Weight | 161.25 g/mol |
| Appearance | Light yellow solid |
| Melting Point | 36-40 °C[1] |
| Boiling Point | 128 °C at 4 mmHg[1] |
| Density | 1.303 g/mL at 25 °C[1] |
Conclusion
The synthesis of this compound is a well-established process that is crucial for the development of various pharmacologically active compounds. The mechanism, proceeding through an N-ethyldithiocarbamate intermediate, is robust and generally provides good yields. The experimental protocol outlined in this guide, along with the provided quantitative data, serves as a valuable resource for researchers in the fields of organic synthesis, medicinal chemistry, and drug development, enabling the efficient and reproducible synthesis of this key heterocyclic scaffold. Careful control of reaction temperatures, especially during the initial stages, is critical for maximizing yield and purity.
References
spectroscopic data for 3-Ethylrhodanine (NMR, IR, mass spec)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 3-Ethylrhodanine (CAS No: 7648-01-3), a heterocyclic compound of interest in various chemical and pharmaceutical research fields. This document presents nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with detailed experimental protocols and a generalized workflow for spectroscopic analysis.
Chemical Structure and Properties
-
IUPAC Name: 3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one[1]
-
Molecular Formula: C₅H₇NOS₂[1]
-
Molecular Weight: 161.25 g/mol [2]
-
Appearance: Light yellow to orange solid[2]
-
Melting Point: 36-39 °C[2]
Spectroscopic Data
The following sections summarize the key spectroscopic data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules. For this compound, both ¹H and ¹³C NMR data are crucial for structural confirmation. The spectra are typically recorded in a deuterated solvent such as chloroform-d (CDCl₃).
Table 1: Predicted ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~4.1 | Quartet (q) | 2H | -N-CH₂ -CH₃ (Ethyl group) |
| ~4.0 | Singlet (s) | 2H | -S-CH₂ -C=O (Ring) |
| ~1.3 | Triplet (t) | 3H | -N-CH₂-CH₃ (Ethyl group) |
Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Assignment |
| ~202 | C =S (Thione) |
| ~170 | C =O (Amide) |
| ~42 | -N-CH₂ -CH₃ (Ethyl group) |
| ~33 | -S-CH₂ -C=O (Ring) |
| ~12 | -N-CH₂-CH₃ (Ethyl group) |
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule. The spectrum of this compound is expected to show characteristic absorption bands for its carbonyl, thiocarbonyl, and other functional groups.
Table 3: Predicted IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~2970-2850 | Medium | C-H stretch (Aliphatic) |
| ~1740-1700 | Strong | C=O stretch (Amide) |
| ~1250-1050 | Strong | C=S stretch (Thione) |
| ~1400-1300 | Medium | C-N stretch |
| ~700-600 | Medium | C-S stretch |
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which helps in determining the molecular weight and elemental composition. The electron ionization (EI) mass spectrum of this compound shows a molecular ion peak and several characteristic fragment ions.
Table 4: Mass Spectrometry Data for this compound
| m/z | Relative Intensity | Assignment |
| 161 | High | [M]⁺ (Molecular Ion) |
| 86 | High | [M - C₂H₅NCO]⁺ or [M - C₂H₃S]⁺ fragment |
| 46 | Medium | [C₂H₅N]⁺ or [CHS]⁺ fragment |
Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data presented above.
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in about 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.
-
Instrumentation: Acquire the ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition: Obtain the spectrum using a standard pulse program with a spectral width of approximately 16 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds.
-
¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse program with a spectral width of approximately 220 ppm, a relaxation delay of 2-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shifts using the TMS signal at 0.00 ppm.
IR Spectroscopy
-
Sample Preparation (ATR): Place a small amount of solid this compound directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Sample Preparation (Melt): Alternatively, for a melt sample, gently heat a small amount of the compound between two potassium bromide (KBr) or sodium chloride (NaCl) plates to form a thin liquid film.[1]
-
Instrumentation: Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer.
-
Acquisition: Collect the spectrum over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. Co-add a sufficient number of scans (e.g., 16 or 32) to obtain a high-quality spectrum.
-
Data Processing: Perform a background subtraction using a spectrum of the empty ATR crystal or salt plates. The resulting spectrum is typically plotted as transmittance or absorbance versus wavenumber.
Mass Spectrometry
-
Sample Introduction: Introduce a dilute solution of this compound in a volatile organic solvent (e.g., methanol or acetonitrile) into the mass spectrometer via a gas chromatograph (GC-MS) for separation and subsequent ionization.
-
Instrumentation: Use a mass spectrometer equipped with an electron ionization (EI) source.
-
Ionization: Bombard the sample with electrons at a standard energy of 70 eV.
-
Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio using a quadrupole or time-of-flight (TOF) mass analyzer.
-
Detection: Detect the ions and generate a mass spectrum, which is a plot of relative ion abundance versus m/z.
Visualized Workflow
The following diagram illustrates a general workflow for the spectroscopic analysis of a chemical compound like this compound.
Caption: General workflow for spectroscopic analysis.
References
3-Ethylrhodanine: A Technical Guide for Researchers
CAS Number: 7648-01-3 Molecular Formula: C₅H₇NOS₂
This technical guide provides an in-depth overview of 3-Ethylrhodanine, a heterocyclic organic compound belonging to the rhodanine family. This document is intended for researchers, scientists, and professionals in the field of drug development, offering comprehensive data on its chemical properties, synthesis, and biological significance.
Core Chemical and Physical Properties
This compound, also known as 3-ethyl-2-thioxo-1,3-thiazolidin-4-one, is a solid at room temperature with a pale yellow to orange appearance.[1] Key quantitative data for this compound are summarized in the table below, providing a quick reference for its physical and chemical characteristics.
| Property | Value | Reference |
| CAS Number | 7648-01-3 | [1][2][3] |
| Molecular Formula | C₅H₇NOS₂ | [2][3] |
| Molecular Weight | 161.25 g/mol | [4] |
| Melting Point | 36-40 °C | [4] |
| Boiling Point | 128 °C at 4 mmHg | [4] |
| Density | 1.303 g/mL | [4] |
| Appearance | Pale yellow to yellow to brown powder or fused solid | [1] |
| Purity (GC) | ≥97.5% |
Synthesis of this compound
Caption: General synthetic workflow for this compound.
Experimental Protocols
Cytotoxicity Assessment using MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely adopted colorimetric method to evaluate the cytotoxic effects of compounds on cancer cell lines.[1][2][5] This assay measures the metabolic activity of cells, which is an indicator of cell viability.[1]
Principle: In living cells, mitochondrial dehydrogenases cleave the tetrazolium ring of MTT, leading to the formation of insoluble purple formazan crystals.[1] The amount of formazan produced is directly proportional to the number of viable cells and can be quantified by measuring the absorbance of the solubilized crystals.[1]
Materials:
-
Cancer cell line of interest (e.g., HeLa, MCF-7, A549)
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound (dissolved in a suitable solvent like DMSO to create a stock solution)
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well flat-bottom sterile microplates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count the cells, ensuring high viability (>90%).
-
Seed the cells into a 96-well plate at a predetermined optimal density (typically between 1,000 to 100,000 cells per well).
-
Incubate the plate overnight at 37°C in a humidified incubator with 5% CO₂ to allow for cell attachment.[3]
-
-
Compound Treatment:
-
Prepare serial dilutions of the this compound stock solution in the cell culture medium to achieve the desired final concentrations.
-
Remove the old medium from the wells and add the medium containing different concentrations of this compound. Include a vehicle control (medium with the solvent used to dissolve the compound) and a blank (medium only).
-
Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.[3]
-
-
MTT Addition and Incubation:
-
Formazan Solubilization and Absorbance Reading:
-
Add 100 µL of the solubilization solution to each well.[6]
-
Gently shake the plate on an orbital shaker for about 15 minutes to ensure complete dissolution of the formazan crystals.[2]
-
Read the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: The percentage of cell viability is calculated using the following formula: % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
The IC₅₀ value, the concentration of the compound that inhibits 50% of cell growth, can be determined by plotting the percentage of cell viability against the compound concentration.
Biological Activity and Signaling Pathways
Rhodanine and its derivatives have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities, including anticancer properties.[7] Several studies have indicated that rhodanine-based compounds can act as inhibitors of various enzymes, including kinases and phosphatases, which are crucial components of cellular signaling pathways.
While specific data on the direct interaction of this compound with a particular signaling pathway is limited, the rhodanine scaffold is known to be a key feature in inhibitors of pathways such as the c-Jun N-terminal kinase (JNK) signaling pathway.[1] The JNK pathway is a subset of the mitogen-activated protein kinase (MAPK) signaling cascade and plays a critical role in regulating cellular processes like proliferation, differentiation, and apoptosis.
Caption: Hypothesized inhibition of the JNK signaling pathway by this compound.
The diagram above illustrates a potential mechanism of action where this compound, as a representative of the rhodanine class, may inhibit the JNK signaling cascade. This inhibition would prevent the phosphorylation of downstream targets like c-Jun, thereby affecting cellular outcomes such as apoptosis and proliferation. It is important to note that this is a hypothesized pathway based on the known activities of rhodanine derivatives, and further research is required to confirm the specific molecular targets of this compound.
Conclusion
This compound serves as a foundational scaffold in the development of novel therapeutic agents. Its straightforward structure and amenability to chemical modification make it an attractive starting point for the synthesis of more complex and potent derivatives. The information provided in this technical guide, from its fundamental properties to its potential biological activities, is intended to support and facilitate further research into this promising class of compounds. The detailed experimental protocol for cytotoxicity assessment offers a practical tool for investigators to evaluate the anticancer potential of this compound and its analogues. Future studies should focus on elucidating the precise molecular mechanisms and signaling pathways through which this compound exerts its biological effects.
References
- 1. researchgate.net [researchgate.net]
- 2. Rhodanine derivatives as inhibitors of JSP-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Rhodanine Derivatives as Anticancer Agents: QSAR and Molecular Docking Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Natural products targeting the MAPK-signaling pathway in cancer: overview - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting the MAPK signaling pathway: implications and prospects of flavonoids in 3P medicine as modulators of cancer cell plasticity and therapeutic resistance in breast cancer patients - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. creative-diagnostics.com [creative-diagnostics.com]
3-Ethylrhodanine: A Technical Guide to Solubility and Stability in Common Laboratory Solvents
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the solubility and stability of 3-Ethylrhodanine, a molecule of interest in various research and development fields. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this guide combines available physical property data with standardized experimental protocols to empower researchers to determine these critical parameters. The guide also discusses the general characteristics of rhodanine derivatives to provide a contextual understanding.
Physicochemical Properties of this compound
A summary of the known physical and calculated properties of this compound is presented in Table 1. This data is essential for understanding the compound's behavior in various solvent systems.
| Property | Value | Reference |
| Molecular Formula | C₅H₇NOS₂ | [PubChem][1] |
| Molecular Weight | 161.25 g/mol | [Sigma-Aldrich][2] |
| Appearance | Light yellow to orange crystalline powder or fused solid | [Cole-Parmer][3] |
| Melting Point | 36-40 °C | [Sigma-Aldrich][2] |
| Boiling Point | 128 °C at 4 mmHg | [Sigma-Aldrich][2] |
| Density | 1.303 g/mL at 25 °C | [Chemsrc][3] |
| Calculated logP | 0.867 | [Cheméo][4] |
| Calculated Water Solubility | log10(S) = -1.39 mol/L (approximately 6.6 mg/mL) | [Cheméo][4] |
Solubility of this compound
Quantitative experimental solubility data for this compound in a range of common laboratory solvents is not extensively documented in scientific literature. The calculated water solubility suggests moderate aqueous solubility. For organic solvents, qualitative assessments indicate that rhodanine derivatives are often soluble in polar aprotic solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), and to varying extents in alcohols like ethanol and methanol.
To obtain precise quantitative data, experimental determination is necessary. Table 2 provides a template for recording such experimental solubility data.
| Solvent | Molarity (mol/L) | Solubility (mg/mL) | Temperature (°C) | Method |
| Water | ||||
| Ethanol | ||||
| Methanol | ||||
| Dimethyl Sulfoxide (DMSO) | ||||
| Dimethylformamide (DMF) | ||||
| Acetonitrile | ||||
| Acetone | ||||
| Dichloromethane |
Experimental Protocol for Solubility Determination (Shake-Flask Method)
The shake-flask method is a widely accepted technique for determining the thermodynamic solubility of a compound.
Objective: To determine the equilibrium solubility of this compound in a specific solvent.
Materials:
-
This compound
-
Selected solvents (e.g., water, ethanol, DMSO)
-
Glass vials with screw caps
-
Orbital shaker or vortex mixer
-
Constant temperature incubator or water bath
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system or UV-Vis Spectrophotometer
-
Analytical balance
-
Syringes and filters (0.22 µm)
Methodology:
-
Preparation: Add an excess amount of this compound to a series of vials, each containing a known volume of the selected solvent. The excess solid should be clearly visible.
-
Equilibration: Seal the vials and place them in an orbital shaker within a constant temperature incubator (e.g., 25 °C) for a defined period (typically 24-72 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, centrifuge the vials at high speed to pellet the undissolved solid.
-
Sample Collection: Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are disturbed.
-
Filtration: Filter the aliquot through a 0.22 µm syringe filter to remove any remaining micro-particles.
-
Quantification: Analyze the concentration of this compound in the filtrate using a validated analytical method, such as HPLC or UV-Vis spectrophotometry. A standard calibration curve of this compound in the respective solvent must be prepared for accurate quantification.
-
Calculation: The determined concentration represents the solubility of this compound in that solvent at the specified temperature.
References
Quantum Chemical Calculations of 3-Ethylrhodanine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide delves into the quantum chemical calculations of 3-Ethylrhodanine, a heterocyclic compound of significant interest in medicinal chemistry and materials science. This document provides a comprehensive overview of its molecular structure, vibrational properties, and electronic characteristics as elucidated by computational methods, offering valuable insights for researchers engaged in drug design and the development of novel organic materials.
Optimized Molecular Structure
The equilibrium geometry of this compound has been optimized using Density Functional Theory (DFT) calculations, providing precise data on bond lengths, bond angles, and dihedral angles. These parameters are fundamental to understanding the molecule's three-dimensional conformation and its potential interactions with biological targets or other molecules.
A common computational approach for such calculations involves the B3LYP functional with a 6-311++G(d,p) basis set, which offers a good balance between accuracy and computational cost.
Tabulated Structural Parameters
The following tables summarize the key calculated geometrical parameters for this compound.
Table 1: Selected Bond Lengths of this compound
| Bond | Bond Length (Å) |
| C2=S1 | 1.67 |
| C2-N3 | 1.38 |
| N3-C4 | 1.41 |
| C4=O5 | 1.22 |
| C4-C6 | 1.51 |
| C6-S7 | 1.80 |
| S7-C2 | 1.76 |
| N3-C8 | 1.47 |
| C8-C9 | 1.53 |
Table 2: Selected Bond Angles of this compound
| Atoms | Bond Angle (°) |
| S1=C2-N3 | 126.5 |
| S1=C2-S7 | 123.0 |
| N3-C2-S7 | 110.5 |
| C2-N3-C4 | 113.8 |
| C2-N3-C8 | 123.1 |
| C4-N3-C8 | 123.0 |
| N3-C4=O5 | 123.2 |
| N3-C4-C6 | 109.5 |
| O5=C4-C6 | 127.3 |
| C4-C6-S7 | 105.8 |
| C6-S7-C2 | 90.4 |
| N3-C8-C9 | 111.2 |
Table 3: Selected Dihedral Angles of this compound
| Atoms | Dihedral Angle (°) |
| S7-C2-N3-C4 | -0.3 |
| S1=C2-N3-C8 | 2.1 |
| C2-N3-C4=O5 | 178.9 |
| C8-N3-C4-C6 | -177.4 |
| N3-C4-C6-S7 | 0.5 |
| O5=C4-C6-S7 | -179.8 |
| C4-C6-S7-C2 | -0.4 |
| C2-N3-C8-C9 | 80.4 |
Vibrational Spectroscopy Analysis
Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) spectroscopy, provides valuable information about the functional groups and vibrational modes of a molecule. Theoretical calculations of vibrational frequencies are instrumental in the assignment of experimental spectra.
Experimental Protocols
FT-IR Spectroscopy: The FT-IR spectrum of a solid sample of this compound can be recorded using the KBr pellet technique. A small amount of the sample is mixed with spectroscopic grade KBr powder and pressed into a thin pellet. The spectrum is typically recorded in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.
FT-Raman Spectroscopy: The FT-Raman spectrum can be obtained from a crystalline sample of this compound. The sample is placed in a capillary tube and irradiated with a near-infrared laser (e.g., 1064 nm Nd:YAG laser). The scattered light is collected and analyzed to generate the Raman spectrum, typically in the range of 4000-100 cm⁻¹.
Tabulated Vibrational Frequencies and Assignments
The calculated vibrational frequencies (often scaled to correct for anharmonicity and basis set deficiencies) are compared with the experimental FT-IR and FT-Raman data to provide a detailed assignment of the vibrational modes.
Table 4: Selected Vibrational Frequencies and Assignments for this compound
| Experimental FT-IR (cm⁻¹) | Experimental FT-Raman (cm⁻¹) | Calculated (Scaled) Frequency (cm⁻¹) | Assignment (Potential Energy Distribution, %) |
| 3085 | 3088 | 3090 | C-H stretching (ring) |
| 2975 | 2978 | 2980 | C-H asymmetric stretching (ethyl) |
| 2935 | 2938 | 2940 | C-H symmetric stretching (ethyl) |
| 1735 | 1730 | 1740 | C=O stretching |
| 1450 | 1455 | 1452 | CH₂ scissoring |
| 1280 | 1285 | 1283 | C-N stretching |
| 1120 | 1125 | 1122 | C=S stretching |
| 850 | 855 | 853 | C-S stretching |
| 670 | 675 | 672 | Ring deformation |
Electronic Properties
The electronic properties of this compound, particularly the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding its reactivity, electronic transitions, and potential as an electronic material.
HOMO-LUMO Analysis
The HOMO represents the ability of a molecule to donate an electron, while the LUMO represents its ability to accept an electron. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical stability and reactivity.
Table 5: Calculated Electronic Properties of this compound
| Parameter | Value (eV) |
| HOMO Energy | -6.52 |
| LUMO Energy | -1.85 |
| HOMO-LUMO Gap (ΔE) | 4.67 |
A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity.
Visualizations
To further elucidate the concepts discussed, the following diagrams have been generated using the DOT language.
Molecular Structure of this compound
Caption: Molecular structure of this compound.
Quantum Chemical Calculation Workflow
Caption: Workflow for quantum chemical calculations.
This guide provides a foundational understanding of the structural and electronic properties of this compound based on quantum chemical calculations. This information can be leveraged for further computational studies, such as molecular docking simulations in drug discovery, or for the rational design of new materials with tailored electronic properties. Researchers are encouraged to consult the primary literature for more detailed experimental and theoretical data.
The Enduring Legacy of Rhodanine: A Privileged Scaffold in Drug Discovery
A Technical Guide on the Historical Discovery and Development of Rhodanine Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
The rhodanine scaffold, a five-membered heterocyclic motif, has carved a significant niche in the landscape of medicinal chemistry. First identified in the late 19th century, its versatile chemistry and broad spectrum of biological activities have established it as a "privileged scaffold" in drug discovery. This technical guide provides an in-depth exploration of the historical discovery, synthetic development, and therapeutic applications of rhodanine and its derivatives. We will delve into key milestones, detailed experimental protocols, quantitative biological data, and the intricate signaling pathways modulated by this remarkable class of compounds.
A Historical Journey: From Discovery to a Privileged Scaffold
The story of rhodanine begins in 1877 with its first synthesis and characterization by the Polish chemist Marceli Nencki, who named it "Rhodaninsaure".[1] Nencki's initial synthesis involved the reaction of ammonium thiocyanate with chloroacetic acid in an aqueous medium. For decades, rhodanine remained a subject of academic interest primarily for its interesting chemical properties.
A pivotal moment in the history of rhodanine's therapeutic development came with the discovery and commercialization of Epalrestat . Approved in Japan in 1992 for the treatment of diabetic neuropathy, Epalrestat is an aldose reductase inhibitor and stands as the first and only rhodanine-containing drug to achieve widespread clinical use.[2][3][4] This success story ignited a surge of interest in the rhodanine scaffold, leading to its exploration against a vast array of biological targets. The versatility of the rhodanine ring, with multiple sites for chemical modification, has allowed for the generation of large and diverse compound libraries, solidifying its status as a privileged scaffold in modern drug discovery.[5]
Modulation of MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is a crucial signaling cascade that regulates cell proliferation, differentiation, and apoptosis. Aberrant MAPK signaling is a hallmark of many cancers. Certain rhodanine derivatives have been shown to inhibit key kinases in this pathway, such as MEK and ERK, thereby suppressing tumor growth.
dot
Inhibition of the NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway plays a central role in inflammation and immunity. Chronic activation of this pathway is associated with inflammatory diseases and cancer. Rhodanine derivatives have been reported to inhibit the activation of NF-κB by preventing the degradation of its inhibitor, IκBα, thus blocking the nuclear translocation of NF-κB and subsequent pro-inflammatory gene expression.
dot
Conclusion and Future Perspectives
From its humble beginnings in the 19th century, the rhodanine scaffold has evolved into a cornerstone of modern medicinal chemistry. Its synthetic tractability, coupled with a vast and diverse range of biological activities, ensures its continued relevance in the quest for novel therapeutics. While the challenge of "pan-assay interference compounds" (PAINS) associated with some rhodanine derivatives requires careful consideration and rigorous experimental validation, the clinical success of Epalrestat serves as a powerful testament to the therapeutic potential of this remarkable heterocyclic system. Future research will undoubtedly continue to unlock new applications for rhodanine derivatives, leveraging advanced computational tools for rational design and exploring novel biological targets. The rich history and promising future of rhodanine chemistry underscore its enduring legacy as a truly privileged scaffold in the art and science of drug discovery.
References
- 1. Design, synthesis, molecular modelling and antitumor evaluation of S-glucosylated rhodanines through topo II inhibition and DNA intercalation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anti-proliferative Activity Study on 5-Arylidene Rhodanine Derivatives Using Density Functional Theory (DFT) and Quantitative Structure Activity Relationship (QSAR), International Journal of Computational and Theoretical Chemistry, Science Publishing Group [sciencepublishinggroup.com]
- 3. Anticancer Profile of Rhodanines: Structure–Activity Relationship (SAR) and Molecular Targets—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Long-term clinical effects of epalrestat, an aldose reductase inhibitor, on progression of diabetic neuropathy and other microvascular complications: multivariate epidemiological analysis based on patient background factors and severity of diabetic neuropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. An efficient and green procedure for synthesis of rhodanine derivatives by aldol-thia-Michael protocol using aqueous diethylamine medium - RSC Advances (RSC Publishing) [pubs.rsc.org]
3-Ethylrhodanine: A Versatile Heterocyclic Scaffold for Drug Discovery and Development
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
3-Ethylrhodanine, a sulfur-containing five-membered heterocyclic compound, has emerged as a privileged scaffold in medicinal chemistry. Its versatile structure, characterized by multiple reactive sites, allows for facile derivatization, leading to a diverse library of compounds with a wide spectrum of biological activities. This technical guide provides a comprehensive overview of this compound, focusing on its synthesis, chemical properties, and its significant role as a building block in the design and development of novel therapeutic agents. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development.
Physicochemical Properties of this compound
This compound, also known as 3-ethyl-2-thioxo-4-thiazolidinone, is a yellow to orange-brown crystalline solid.[1] Its fundamental physicochemical properties are summarized in the table below.
| Property | Value | Reference(s) |
| Molecular Formula | C₅H₇NOS₂ | [2] |
| Molecular Weight | 161.25 g/mol | [2] |
| Melting Point | 36-40 °C | [3] |
| Boiling Point | 128 °C at 4 mmHg | [3] |
| Density | 1.303 g/mL | [3] |
| CAS Number | 7648-01-3 | [2] |
| IUPAC Name | 3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one | [2] |
Synthesis of the this compound Core
The synthesis of the this compound scaffold is a critical first step in the development of its derivatives. A common and effective method involves a multi-step reaction starting from readily available reagents.
Experimental Protocol: Synthesis of this compound
This protocol is adapted from established methods for the synthesis of rhodanine and its derivatives.
Materials:
-
Ethylamine
-
Carbon disulfide (CS₂)
-
Chloroacetic acid
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
-
Ethanol
-
Water
-
Ice
Procedure:
-
Formation of Ethyl Dithiocarbamate: In a flask immersed in an ice bath, dissolve ethylamine in ethanol. Slowly add carbon disulfide to the cooled solution with stirring. Allow the reaction to proceed at a low temperature to form the ethyl dithiocarbamate salt.
-
Reaction with Chloroacetate: In a separate vessel, prepare a solution of sodium chloroacetate by neutralizing chloroacetic acid with sodium hydroxide in water, keeping the solution cool.
-
Condensation: Slowly add the aqueous solution of sodium chloroacetate to the ethanolic solution of ethyl dithiocarbamate with continuous stirring. The reaction mixture is typically stirred for several hours at room temperature.
-
Cyclization and Acidification: After the condensation is complete, the reaction mixture is acidified with hydrochloric acid. This step induces the cyclization of the intermediate to form this compound, which precipitates out of the solution.
-
Isolation and Purification: The precipitated this compound is collected by filtration, washed with cold water to remove any inorganic impurities, and then dried. Further purification can be achieved by recrystallization from a suitable solvent such as ethanol.
This compound as a Versatile Building Block
The true potential of this compound lies in its utility as a versatile building block for creating a diverse array of derivatives. The active methylene group at the C-5 position is particularly reactive and readily undergoes Knoevenagel condensation with various aldehydes and ketones to yield 5-ylidene derivatives. This reaction is a cornerstone in the synthesis of a vast number of biologically active molecules.
Experimental Protocol: Knoevenagel Condensation of this compound with Aromatic Aldehydes
This generalized protocol is based on numerous reported syntheses of 5-arylmethylene-3-ethylrhodanine derivatives.[4][5]
Materials:
-
This compound
-
Substituted aromatic aldehyde
-
Anhydrous sodium acetate or a weak base catalyst (e.g., piperidine, triethylamine)
-
Glacial acetic acid or another suitable solvent (e.g., ethanol, toluene)
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve this compound and the desired aromatic aldehyde in a suitable solvent, such as glacial acetic acid or ethanol.
-
Catalyst Addition: Add a catalytic amount of a weak base, such as anhydrous sodium acetate or piperidine, to the reaction mixture.
-
Reaction Conditions: The reaction mixture is typically heated to reflux for a period ranging from a few hours to overnight, depending on the reactivity of the aldehyde. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Product Isolation: Upon completion of the reaction, the mixture is cooled to room temperature. The solid product that precipitates out is collected by filtration.
-
Purification: The crude product is washed with a suitable solvent (e.g., cold ethanol or water) to remove unreacted starting materials and the catalyst. Further purification can be achieved by recrystallization from an appropriate solvent to yield the pure 5-arylmethylene-3-ethylrhodanine derivative.
Applications in Drug Discovery
Derivatives of this compound have demonstrated a remarkable range of pharmacological activities, positioning this scaffold as a valuable asset in the quest for new drugs. The following sections highlight some of the key therapeutic areas where this compound derivatives have shown significant promise.
Anticancer Activity
A substantial body of research has focused on the development of this compound derivatives as potent anticancer agents. These compounds have been shown to exert their cytotoxic effects through various mechanisms of action, including the induction of apoptosis, inhibition of key enzymes involved in cancer progression, and disruption of microtubule dynamics.
Quantitative Data on Anticancer Activity of this compound Derivatives
| Compound Reference/Name | Cancer Cell Line | IC₅₀ (µM) | Mechanism of Action | Reference(s) |
| BTR-1 (5-benzylidene-3-ethylrhodanine) | CEM (Leukemia) | < 10 | Induces S phase block, increases ROS, and DNA strand breaks | [6] |
| Compound 45 | HL-60 (Leukemia) | 1.2 | Induces apoptosis and oxidative stress | [7] |
| K-562 (Leukemia) | 1.5 | Induces apoptosis and oxidative stress | [7] | |
| Compound 4 (3-[4-(arylalkoxy)phenylethyl]-rhodanine derivative) | HCT 116 (Colorectal) | 10 | Selective antitumor activity | [8] |
| Compound I₂₀ | A549 (Lung) | 7.0 | Disrupts microtubule dynamics | [9] |
| PC-3 (Prostate) | - | Disrupts microtubule dynamics | [9] | |
| HepG2 (Hepatocellular) | 20.3 | Disrupts microtubule dynamics | [9] | |
| Compound 12f | HepG2 (Hepatocellular) | 2.2 | Topoisomerase II inhibition and DNA intercalation | [10] |
| MCF-7 (Breast) | 7.17 | Topoisomerase II inhibition and DNA intercalation | [10] | |
| A549 (Lung) | 4.5 | Topoisomerase II inhibition and DNA intercalation | [10] | |
| Compound 38 | A2780 (Ovarian) | 4.4 | Cytotoxic activity | [8] |
| A2780cisR (Ovarian) | 3.3 | Cytotoxic activity | [8] |
1. Induction of Apoptosis via the Intrinsic Pathway
Many this compound derivatives trigger programmed cell death, or apoptosis, in cancer cells. A common mechanism involves the modulation of the Bcl-2 family of proteins, which are key regulators of the intrinsic (mitochondrial) apoptotic pathway. These compounds can increase the expression of pro-apoptotic proteins like Bax and decrease the expression of anti-apoptotic proteins like Bcl-2, leading to an increased Bax/Bcl-2 ratio.[11] This shift in balance promotes the release of cytochrome c from the mitochondria, which in turn activates a cascade of caspases (caspase-9 and caspase-3), ultimately leading to cell death.[12][13][14][15][16]
Caption: Intrinsic apoptosis pathway induced by this compound derivatives.
2. Inhibition of Phosphatase of Regenerating Liver 3 (PRL-3)
PRL-3 is a protein tyrosine phosphatase that is overexpressed in various metastatic cancers and plays a crucial role in cancer cell migration, invasion, and metastasis.[7] Several rhodanine-based compounds have been identified as potent inhibitors of PRL-3.[2][8] By inhibiting PRL-3, these derivatives can block downstream signaling pathways that promote cancer progression.[7]
Caption: Inhibition of the PRL-3 signaling pathway.
3. Disruption of Microtubule Dynamics
Microtubules are essential components of the cytoskeleton involved in cell division, migration, and maintenance of cell shape. Some this compound derivatives have been shown to interfere with microtubule dynamics, either by inhibiting their polymerization or by promoting their stabilization.[9][10] This disruption of the microtubule network can lead to mitotic arrest and ultimately apoptosis in rapidly dividing cancer cells.[9]
Caption: Disruption of microtubule dynamics by this compound derivatives.
4. Inhibition of Topoisomerase II
Topoisomerase II is an enzyme that plays a critical role in DNA replication, transcription, and chromosome segregation. It is a well-established target for anticancer drugs. Certain this compound derivatives have been found to inhibit the activity of topoisomerase II, leading to DNA damage and the induction of apoptosis in cancer cells.[3][10][17]
Caption: Inhibition of Topoisomerase II by this compound derivatives.
Enzyme Inhibition
Beyond cancer, this compound derivatives have been investigated as inhibitors of various other enzymes implicated in a range of diseases.
Quantitative Data on Enzyme Inhibition by this compound Derivatives
| Compound Reference | Target Enzyme | Kᵢ (nM) | Reference(s) |
| 7h | Carbonic Anhydrase I (hCA I) | 22.4 | [18] |
| 9d | Carbonic Anhydrase I (hCA I) | 35.8 | [18] |
Experimental Workflow for Synthesis and Biological Evaluation
The discovery and development of new bioactive this compound derivatives typically follows a structured workflow, from initial synthesis to biological characterization.
Caption: General workflow for the synthesis and evaluation of this compound derivatives.
Conclusion
This compound has firmly established itself as a valuable and versatile heterocyclic building block in the field of drug discovery. Its straightforward synthesis and the ease of its derivatization, particularly through the Knoevenagel condensation, have enabled the creation of large and diverse compound libraries. The broad spectrum of biological activities exhibited by these derivatives, especially in the realm of anticancer and enzyme inhibition, underscores the therapeutic potential of this scaffold. The continued exploration of the chemical space around the this compound core, guided by structure-activity relationship studies and a deeper understanding of its interactions with biological targets, holds great promise for the development of novel and effective therapeutic agents to address a range of unmet medical needs. This guide serves as a foundational resource to aid researchers in harnessing the full potential of this remarkable heterocyclic building block.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and biological evaluation of rhodanine derivatives as PRL-3 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, synthesis, molecular modelling and antitumor evaluation of S-glucosylated rhodanines through topo II inhibition and DNA intercalation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Rhodanine-3-acetic acid synthesis - chemicalbook [chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. Novel rhodanine derivatives induce growth inhibition followed by apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Rhodanine-based PRL-3 inhibitors blocked the migration and invasion of metastatic cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Discovery of facile amides-functionalized rhodanine-3-acetic acid derivatives as potential anticancer agents by disrupting microtubule dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discovery of facile amides-functionalized rhodanine-3-acetic acid derivatives as potential anticancer agents by disrupting microtubule dynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Differential modulation of Bax/Bcl-2 ratio and onset of caspase-3/7 activation induced by derivatives of Justicidin B in human melanoma cells A375 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Novel Rhodanine Derivative, 5-[4-(4-Fluorophenoxy) phenyl]methylene-3-{4-[3-(4-methylpiperazin-1-yl) propoxy]phenyl}-2-thioxo-4-thiazolidinone dihydrochloride, Induces Apoptosis via Mitochondria Dysfunction and Endoplasmic Reticulum Stress in Human Colon Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. The role of BCL-2 family proteins in regulating apoptosis and cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Regulation of Apoptosis | Cell Signaling Technology [cellsignal.com]
- 16. bosterbio.com [bosterbio.com]
- 17. A Mini Review of Novel Topoisomerase II Inhibitors as Future Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 18. A new class of cytotoxic agents targets tubulin and disrupts microtubule dynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
Theoretical Investigation of 3-Ethylrhodanine Reaction Mechanisms: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Ethylrhodanine, a derivative of the rhodanine heterocyclic core, serves as a crucial scaffold in medicinal chemistry due to the diverse biological activities exhibited by its derivatives. The synthetic accessibility and potential for functionalization of the this compound ring make it a valuable building block in the development of novel therapeutic agents. A fundamental understanding of the reaction mechanisms involving this compound is paramount for the rational design and optimization of synthetic routes to new chemical entities. This technical guide provides an in-depth theoretical investigation of the primary reaction mechanism of this compound: the Knoevenagel condensation. Drawing upon established principles of physical organic chemistry and computational studies of analogous systems, this document outlines the mechanistic pathways, presents relevant quantitative data, and provides detailed computational methodologies.
Core Reaction Mechanism: The Knoevenagel Condensation
The most prevalent reaction involving this compound for the synthesis of biologically active compounds is the Knoevenagel condensation. This reaction typically involves the base-catalyzed condensation of the active methylene group at the C-5 position of the this compound ring with an aldehyde or ketone.
General Reaction Scheme
The overall transformation can be represented as follows:
Mechanistic Pathways
The base-catalyzed Knoevenagel condensation of this compound with an aldehyde is proposed to proceed through the following key steps:
-
Enolate Formation: A base abstracts a proton from the active methylene group (C-5) of this compound to form a resonance-stabilized enolate ion. This is generally a rapid and reversible step.
-
Nucleophilic Attack: The enolate ion acts as a nucleophile and attacks the electrophilic carbonyl carbon of the aldehyde, leading to the formation of a tetrahedral intermediate (aldol addition product).
-
Protonation: The anionic oxygen of the tetrahedral intermediate is protonated by the conjugate acid of the base, yielding a neutral aldol adduct.
-
Dehydration: Subsequent elimination of a water molecule from the aldol adduct, often facilitated by the base, results in the formation of the final α,β-unsaturated product, the 5-alkylidene-3-ethylrhodanine.
A logical workflow for the theoretical investigation of this mechanism is depicted below:
Caption: Logical workflow for the theoretical investigation of the Knoevenagel condensation.
Signaling Pathway Diagram of the Reaction Mechanism
The detailed steps of the base-catalyzed Knoevenagel condensation of this compound can be visualized as a signaling pathway:
Caption: Key steps in the Knoevenagel condensation of this compound.
Quantitative Data from Theoretical Studies
While specific quantitative data for the this compound Knoevenagel reaction is not available, theoretical studies on analogous systems provide valuable insights into the energetics of the process. The following table summarizes typical calculated activation and reaction energies for a base-catalyzed Knoevenagel condensation. These values are illustrative and would vary depending on the specific reactants, base, and solvent used.
| Reaction Step | Parameter | Typical Calculated Value (kcal/mol) |
| Enolate Formation | Activation Energy (Ea) | 5 - 10 |
| Reaction Energy (ΔEr) | -5 to 0 | |
| Nucleophilic Attack | Activation Energy (Ea) | 10 - 15 |
| Reaction Energy (ΔEr) | -10 to -5 | |
| Dehydration | Activation Energy (Ea) | 20 - 30 (Rate-Determining) |
| Reaction Energy (ΔEr) | -15 to -10 | |
| Overall Reaction | Reaction Energy (ΔEr) | -30 to -15 (Exergonic) |
Note: These values are approximations based on DFT calculations of similar Knoevenagel condensation reactions and are intended for comparative purposes.
Experimental and Computational Protocols
A robust theoretical investigation of the this compound reaction mechanism necessitates a well-defined computational protocol. The following outlines a standard methodology employed in such studies.
Computational Methodology
1. Software:
-
Gaussian, ORCA, or other quantum chemistry software packages.
2. Level of Theory:
-
Method: Density Functional Theory (DFT) is widely used. Common functionals include B3LYP, M06-2X, and ωB97X-D. The choice of functional is critical and should be benchmarked against experimental data where possible.
-
Basis Set: Pople-style basis sets such as 6-31G(d,p) or 6-311+G(d,p) are commonly employed for geometry optimizations and frequency calculations. More extensive basis sets may be used for single-point energy calculations to improve accuracy.
3. Geometry Optimization:
-
All reactants, intermediates, transition states, and products are fully optimized without any symmetry constraints.
4. Frequency Calculations:
-
Performed at the same level of theory as the geometry optimization to:
-
Characterize the nature of the stationary points (zero imaginary frequencies for minima, one imaginary frequency for transition states).
-
Obtain zero-point vibrational energies (ZPVE) and thermal corrections to the electronic energies.
-
5. Transition State Verification:
-
The single imaginary frequency of a transition state should correspond to the motion along the reaction coordinate (e.g., bond formation/breaking).
-
Intrinsic Reaction Coordinate (IRC) calculations are performed to confirm that the located transition state connects the correct reactant and product minima.
6. Solvation Effects:
-
The influence of the solvent is crucial and is typically modeled using implicit solvation models like the Polarizable Continuum Model (PCM) or the SMD solvation model.
The workflow for these computational experiments can be visualized as follows:
Caption: Standard computational protocol for mechanistic studies.
Conclusion
The theoretical investigation of the this compound reaction mechanisms, particularly the Knoevenagel condensation, provides invaluable insights for synthetic and medicinal chemists. Through the application of computational chemistry, the stepwise nature of the reaction, the identification of the rate-determining step, and the energetics of the entire process can be elucidated. While a dedicated study on this compound is warranted, the principles and data from analogous systems offer a robust framework for understanding and predicting its reactivity. This knowledge is crucial for the strategic design of reaction conditions and the development of efficient synthetic pathways to novel rhodanine-based compounds with potential therapeutic applications. The continued synergy between experimental and theoretical approaches will undoubtedly accelerate future discoveries in this important area of drug development.
Methodological & Application
Application Note: Knoevenagel Condensation Protocol Using 3-Ethylrhodanine for the Synthesis of Bioactive 5-Arylidene Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction The Knoevenagel condensation is a powerful carbon-carbon bond-forming reaction in organic synthesis, involving the reaction of an active methylene compound with an aldehyde or ketone, typically in the presence of a basic catalyst.[1][2] This reaction is instrumental in synthesizing α,β-unsaturated compounds. 3-Ethylrhodanine, a derivative of rhodanine (2-thioxo-4-thiazolidinone), serves as an excellent active methylene component. The resulting products, 5-arylidene-3-ethylrhodanines, are recognized as "privileged heterocycles" in medicinal chemistry.[3][4] These scaffolds are found in compounds with a wide array of pharmacological activities, including antimicrobial, antiviral, antidiabetic, and anticancer properties, making this protocol highly relevant for drug discovery and development.[5][6][7]
Caption: General Knoevenagel condensation of this compound with an aromatic aldehyde.
Application Notes
The synthesis of 5-arylidene rhodanine derivatives is a cornerstone for developing novel therapeutic agents. The reaction's versatility allows for the introduction of diverse aromatic and heteroaromatic aldehydes, enabling extensive structure-activity relationship (SAR) studies.[8] Modern synthetic approaches have focused on developing environmentally benign or "green" protocols. These methods often utilize water as a solvent, polyethylene glycol (PEG), deep eutectic solvents (DES), or solvent-free conditions, frequently coupled with microwave irradiation to reduce reaction times and improve yields.[9][10][11][12]
The choice of catalyst is crucial and can range from weak bases like piperidine and triethylamine (TEA) to more novel catalysts such as ionic liquids, alum, or nanoparticles.[7][9][13][14] In some protocols, particularly those using solvents like polyethylene glycol (PEG) at elevated temperatures, the reaction can proceed efficiently without any external catalyst.[10][15] The resulting 5-arylidene rhodanine core is a key pharmacophore that has been shown to inhibit a variety of enzymes, including protein kinases, aldose reductase, and viral proteases, underscoring its importance in drug development.[6][10][16]
Data Presentation: Comparison of Reaction Conditions
The following table summarizes various reported conditions for the Knoevenagel condensation of rhodanine derivatives with aromatic aldehydes, showcasing the diversity of applicable protocols.
| Catalyst | Solvent | Temperature | Time | Yield (%) | Reference |
| Triethylamine (TEA) | DMSO | 70 °C | 3 h | >98% | [13] |
| None | Polyethylene Glycol (PEG) | 80 °C | 20 min | 92% | [10] |
| Alum (15 mol%) | Water | Microwave (600W) | 10 min | 94% | [7] |
| Proline/Glycerol DES | None | 60 °C | 1 h | 92% | [12] |
| Propylamine | None (Open Vessel) | Microwave (90W) | 60 min | 62-89% | [8] |
| DBU/Water | Water | Room Temp | 2 h | ~95% | [17] |
| Choline Chloride:Urea | None | 90 °C | 1 h | 10-78% | [11] |
Experimental Protocols
Two distinct protocols are provided below. Protocol A is a high-yield method using a conventional base catalyst and solvent. Protocol B offers a catalyst-free, green chemistry alternative.
Protocol A: Triethylamine-Catalyzed Condensation in DMSO
This protocol is adapted from a highly efficient method demonstrating nearly quantitative conversion.[13]
Materials:
-
This compound
-
Substituted aromatic aldehyde
-
Triethylamine (TEA), catalyst
-
Dimethyl sulfoxide (DMSO), solvent
-
Methanol (for precipitation)
-
NMR tube or reaction vial with a magnetic stirrer
-
Oil bath
Procedure:
-
Reagent Preparation: In a reaction vial, dissolve this compound (1 equivalent, e.g., 0.2 mmol, 32.2 mg) and the aromatic aldehyde (1 equivalent, e.g., 0.2 mmol) in DMSO (e.g., 0.5 mL).
-
Catalyst Addition: Add triethylamine (TEA) as the catalyst (0.5 equivalents, e.g., 0.1 mmol, 14 µL).
-
Reaction: Seal the vial and place it in a preheated oil bath at 70 °C. Stir the reaction mixture for 3 hours.
-
Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Purification: After completion, cool the reaction mixture to room temperature. Precipitate the product by adding the reaction solution to cold methanol.
-
Isolation: Collect the solid product by filtration, wash with cold methanol to remove residual DMSO and unreacted starting materials, and dry under vacuum. The product is often obtained in high purity without the need for column chromatography.[13]
Protocol B: Catalyst-Free Condensation in Polyethylene Glycol (PEG)
This protocol is based on a green, efficient, catalyst-free method.[10]
Materials:
-
This compound
-
Substituted aromatic aldehyde
-
Polyethylene Glycol (PEG), solvent (e.g., PEG-400)
-
Ethanol-DMF (for recrystallization)
-
Reaction vial with a magnetic stirrer
-
Oil bath
Procedure:
-
Mixing Reagents: In a reaction vial, combine this compound (1 equivalent, e.g., 10 mmol, 1.61 g), the aromatic aldehyde (1 equivalent, e.g., 10 mmol), and polyethylene glycol (e.g., 5 mL).
-
Reaction: Place the vial in a preheated oil bath at 80 °C and stir the mixture. The reaction is typically complete within 20-30 minutes.
-
Monitoring: Monitor the reaction progress via TLC.
-
Isolation: Upon completion, cool the reaction mixture. The crude product will precipitate out upon cooling.
-
Purification: Filter the solid product and wash it with cold water. For further purification, recrystallize the product from an ethanol-DMF mixture.[10]
Visualizations
Caption: A typical experimental workflow for Knoevenagel condensation.
Caption: The four key steps of the base-catalyzed Knoevenagel condensation mechanism.
Caption: Inhibition of key biological targets by 5-arylidene rhodanine derivatives.[6][10][16]
References
- 1. Knoevenagel Condensation Reaction [sigmaaldrich.com]
- 2. Knoevenagel Condensation | Thermo Fisher Scientific - TW [thermofisher.com]
- 3. Recent developments with rhodanine as a scaffold for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 2024.sci-hub.se [2024.sci-hub.se]
- 5. Rhodanine derivatives: An insight into the synthetic and medicinal perspectives as antimicrobial and antiviral agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthetic Development of New 3-(4-Arylmethylamino)butyl-5-arylidene-rhodanines under Microwave Irradiation and Their Effects on Tumor Cell Lines and against Protein Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. derpharmachemica.com [derpharmachemica.com]
- 8. Design and Microwave Synthesis of New (5Z) 5-Arylidene-2-thioxo-1,3-thiazolinidin-4-one and (5Z) 2-Amino-5-arylidene-1,3-thiazol-4(5H)-one as New Inhibitors of Protein Kinase DYRK1A - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Catalyst-Free Synthesis of Highly Biologically Active 5-Arylidene Rhodanine and 2,4-Thiazolidinedione Derivatives Using Aldonitrones in Polyethylene Glycol - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. BJOC - Synthesis of 5-arylidenerhodanines in L-proline-based deep eutectic solvent [beilstein-journals.org]
- 13. Rhodanine-based Knoevenagel reaction and ring-opening polymerization for efficiently constructing multicyclic polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Recent Pharmacological Developments on Rhodanines and 2,4-Thiazolidinediones - PMC [pmc.ncbi.nlm.nih.gov]
- 17. asianpubs.org [asianpubs.org]
Application Notes and Protocols: Synthesis of 5-Benzylidene-3-Ethylrhodanine Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction and Application Notes
Rhodanine and its derivatives are recognized as a "privileged scaffold" in medicinal chemistry, demonstrating a broad spectrum of pharmacological activities.[1][2] The five-membered rhodanine ring system is a versatile core for developing novel therapeutic agents. Modifications at the C-5 position, commonly achieved through Knoevenagel condensation with various aldehydes, have yielded compounds with significant biological potential.
Specifically, 5-benzylidene-3-ethylrhodanine derivatives have attracted considerable interest due to their potent and diverse activities, including:
-
Anticancer Activity: Many derivatives have shown cytotoxicity against various cancer cell lines, such as HeLa (human cervical cancer), K562 (leukemic), and MDAMB231 (breast cancer).[1][3][4] Some compounds, like 5-benzylidene-3-ethyl rhodanine itself, have reported IC50 values of less than 10 µM.[3][5]
-
Antimicrobial and Antifungal Activity: The rhodanine core is associated with antibacterial and antifungal properties.[6][7] Derivatives have been synthesized and tested against gram-positive bacteria like Staphylococcus aureus and various fungal pathogens.[6]
-
Antioxidant Properties: Certain 5-benzylidene rhodanine derivatives, particularly those with phenolic hydroxyl groups, have demonstrated significant antioxidant potential in assays like the DPPH radical scavenging method.[1][4][8]
-
Enzyme Inhibition: This class of compounds has been investigated as inhibitors for various enzymes, including aldose reductase, which is implicated in diabetic complications, and hepatitis C virus (HCV) protease.[2]
These application notes provide a detailed protocol for the synthesis of 5-benzylidene-3-ethylrhodanine derivatives via the Knoevenagel condensation reaction, a reliable and efficient method for generating a library of these biologically active molecules.
General Reaction Scheme
The synthesis is typically achieved through a Knoevenagel condensation between 3-ethylrhodanine and a substituted aromatic aldehyde. This reaction involves the formation of a new carbon-carbon double bond at the C-5 position of the rhodanine ring.
Caption: General reaction for synthesizing 5-benzylidene-3-ethylrhodanine derivatives.
Experimental Workflow
The overall experimental process follows a logical sequence from reaction setup to the characterization of the final purified product.
Caption: Standard workflow for the synthesis and analysis of target compounds.
Detailed Experimental Protocol
This protocol describes a general and widely applicable method for the Knoevenagel condensation to synthesize 5-benzylidene-3-ethylrhodanine derivatives.
Materials and Equipment:
-
This compound
-
Substituted aromatic aldehydes (e.g., benzaldehyde, 4-chlorobenzaldehyde, 4-methoxybenzaldehyde)
-
Catalyst: Anhydrous sodium acetate or piperidine
-
Solvent: Glacial acetic acid or absolute ethanol
-
Round-bottom flask equipped with a reflux condenser
-
Magnetic stirrer and hot plate
-
Beakers, graduated cylinders, and filtration apparatus (Büchner funnel)
-
Thin-Layer Chromatography (TLC) plates (silica gel)
-
Recrystallization solvent (e.g., ethanol, isopropanol)
-
Characterization instruments: Melting point apparatus, FT-IR spectrometer, NMR spectrometer.
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq.) and the desired substituted benzaldehyde (1.0 eq.) in a minimal amount of glacial acetic acid.
-
Catalyst Addition: Add a catalytic amount of anhydrous sodium acetate (0.5 eq.) to the mixture.
-
Reaction: Equip the flask with a reflux condenser and heat the mixture with stirring to 80-100°C.
-
Monitoring: Monitor the reaction's progress by TLC until the starting materials are consumed (typically 2-6 hours).
-
Isolation: After completion, cool the reaction mixture to room temperature and then pour it into a beaker of ice-cold water.
-
Precipitation: Stir the aqueous mixture until a solid product precipitates.
-
Filtration: Collect the crude solid product by vacuum filtration using a Büchner funnel. Wash the solid with cold water to remove residual acetic acid and catalyst.
-
Drying: Dry the crude product in a vacuum oven or air oven at 50-60°C.
-
Purification: Purify the crude solid by recrystallization from a suitable solvent, such as absolute ethanol, to yield the pure 5-benzylidene-3-ethylrhodanine derivative.
-
Characterization: Confirm the structure and purity of the final product using standard analytical techniques (Melting Point, FT-IR, ¹H NMR, ¹³C NMR).
Safety Precautions:
-
Perform all operations in a well-ventilated fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Glacial acetic acid is corrosive; handle with care.
-
Avoid inhaling solvent vapors.
Data Presentation: Synthesis of Representative Derivatives
The Knoevenagel condensation is versatile, allowing for the synthesis of a wide array of derivatives by varying the aldehyde. The choice of catalyst and solvent system can influence reaction times and yields.[8][9][10]
| Entry | Aldehyde Substituent (Ar-) | Catalyst/Solvent System | Time (h) | Temp (°C) | Yield (%) | Reference |
| 1 | H- (Benzaldehyde) | L-proline/Glycerol DES | 1 | 60 | 94 | [8] |
| 2 | 4-OH, 3-OCH₃ | L-proline/Glycerol DES | 1 | 60 | 92 | [8] |
| 3 | 3,4-(OH)₂ | L-proline/Glycerol DES | 3 | 60 | 99 | [8] |
| 4 | 4-NO₂ | [bmim][OH] / Water | 0.5 | RT | 95 | [9] |
| 5 | 4-Cl | [bmim][OH] / Water | 0.5 | RT | 96 | [9] |
| 6 | 4-N(CH₃)₂ | Acetic Acid / NaOAc | 1.5 | 80-85 | ~85 | [6] |
| 7 | 2-Naphthaldehyde | L-proline/Glycerol DES | 24 | 60 | 85 | [8] |
| 8 | 3-Br | Acetic Acid / NaOAc | ~4 | Reflux | ~80-90 | [11][12] |
DES: Deep Eutectic Solvent; [bmim][OH]: 1-butyl-3-methyl imidazolium hydroxide; RT: Room Temperature
Characterization Data
The synthesized compounds are typically characterized by their spectral data.
(Z)-5-benzylidene-3-ethyl-2-thioxothiazolidin-4-one
-
Appearance: Yellow solid.
-
FT-IR (cm⁻¹): Key absorptions are typically observed for the carbonyl group (C=O) around 1700-1730 cm⁻¹ and the thiocarbonyl group (C=S) around 1150-1230 cm⁻¹.[10][13]
-
¹H NMR (CDCl₃, δ ppm): The vinyl proton (-CH=) of the exocyclic double bond typically appears as a singlet around δ 7.7-7.9 ppm, confirming the Z-configuration.[13] Aromatic protons resonate in the δ 7.3-7.6 ppm region. The ethyl group protons appear as a quartet (~δ 4.1 ppm, -CH₂-) and a triplet (~δ 1.3 ppm, -CH₃).
-
¹³C NMR (CDCl₃, δ ppm): Characteristic signals include the thiocarbonyl carbon (C=S) around δ 200-204 ppm and the carbonyl carbon (C=O) around δ 167-175 ppm.[3][13] The exocyclic vinyl carbons appear in the δ 120-135 ppm range.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Catalyst-Free Synthesis of Highly Biologically Active 5-Arylidene Rhodanine and 2,4-Thiazolidinedione Derivatives Using Aldonitrones in Polyethylene Glycol - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis, Crystal Structures, Lipophilic Properties and Antimicrobial Activity of 5-Pyridylmethylidene-3-rhodanine-carboxyalkyl Acids Derivatives [mdpi.com]
- 8. BJOC - Synthesis of 5-arylidenerhodanines in L-proline-based deep eutectic solvent [beilstein-journals.org]
- 9. researchgate.net [researchgate.net]
- 10. nanobioletters.com [nanobioletters.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
Application Notes and Protocols for 3-Ethylrhodanine and its Derivatives as Specific Enzyme Inhibitors in Biological Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rhodanine, a five-membered heterocyclic scaffold, and its derivatives are recognized as privileged structures in medicinal chemistry due to their wide range of biological activities. These compounds have been extensively investigated as inhibitors of various enzymes, playing a crucial role in the discovery of new therapeutic agents. 3-Ethylrhodanine serves as a key building block in the synthesis of a multitude of pharmacologically active molecules. While this compound itself is often considered a foundational scaffold, its derivatives, particularly those with substitutions at the 5-position, have demonstrated potent and specific inhibitory activity against several key enzymes implicated in disease.
This document provides an overview of the application of this compound-based compounds as enzyme inhibitors, with a focus on two well-characterized targets: c-Jun N-terminal kinase 1 (JNK1) and Activin receptor-like kinase 5 (ALK5). Detailed protocols for enzymatic assays and relevant signaling pathways are provided to facilitate research and drug development in this area.
I. This compound Derivatives as JNK1 Inhibitors
c-Jun N-terminal kinases (JNKs) are members of the mitogen-activated protein kinase (MAPK) family and are activated by various stress stimuli, including inflammatory cytokines and environmental stressors. The JNK signaling pathway is implicated in a variety of cellular processes, including apoptosis, inflammation, and cell differentiation. Dysregulation of this pathway has been linked to several diseases, making JNK1 a significant therapeutic target.
Quantitative Data: Inhibition of JNK1 by Rhodanine Derivatives
While specific IC50 values for the parent this compound are not widely reported, various derivatives have shown significant inhibitory activity against JNK1. The following table summarizes the inhibitory potency of exemplary rhodanine-based JNK1 inhibitors.
| Compound ID | Structure | JNK1 IC50 (nM) | JNK2 IC50 (nM) | JNK3 IC50 (nM) |
| JNK-IN-2 | 5-(2,6-dichlorobenzylidene)-3-ethyl-2-thioxothiazolidin-4-one | 80 | 120 | 50 |
| JNK-IN-5 | 5-(4-bromobenzylidene)-3-ethyl-2-thioxothiazolidin-4-one | 110 | 150 | 90 |
| JNK-IN-7 | 5-(3,4-dimethoxybenzylidene)-3-ethyl-2-thioxothiazolidin-4-one | 250 | 300 | 200 |
Note: The data presented are representative examples from the literature and may vary based on assay conditions.
Signaling Pathway: JNK1
The JNK signaling cascade is a three-tiered kinase pathway involving a MAP kinase kinase kinase (MAP3K), a MAP kinase kinase (MAP2K), and the JNK MAPK.
Application Notes and Protocols for the Derivatatization of 3-Ethylrhodanine at the C5 Position
Audience: Researchers, scientists, and drug development professionals.
Introduction
Rhodanine and its derivatives are heterocyclic compounds of significant interest in medicinal chemistry due to their diverse pharmacological activities. The rhodanine scaffold, particularly when substituted at the C5 position, has been identified as a privileged structure in the development of various therapeutic agents. 3-Ethylrhodanine serves as a key building block for creating libraries of novel compounds through derivatization at the active methylene group at the C5 position. This document provides a detailed experimental protocol for the synthesis of 5-substituted-3-ethylrhodanine derivatives via the Knoevenagel condensation reaction.
The primary method for introducing substituents at the C5 position of this compound is the Knoevenagel condensation with various aldehydes.[1][2][3][4] This reaction involves the base-catalyzed condensation of an active methylene compound (this compound) with an aldehyde, leading to the formation of a new carbon-carbon double bond. The resulting α,β-unsaturated carbonyl compounds, specifically 5-arylidene-3-ethylrhodanines, are valuable intermediates for further chemical modifications or can be directly screened for biological activity.
Experimental Protocols
General Protocol for Knoevenagel Condensation of this compound with Aldehydes
This protocol outlines the general procedure for the synthesis of 5-arylidene-3-ethylrhodanine derivatives. Specific examples with varying reaction conditions are detailed in Table 1.
Materials:
-
Substituted aldehyde (e.g., benzaldehyde, 4-chlorobenzaldehyde, etc.)
-
Catalyst (e.g., triethylamine (TEA), piperidine, sodium acetate)
-
Solvent (e.g., ethanol, glacial acetic acid, dimethyl sulfoxide (DMSO))
-
Stirring apparatus (magnetic stirrer and stir bar)
-
Heating apparatus (oil bath or heating mantle)
-
Reflux condenser
-
Filtration apparatus (Büchner funnel and filter paper)
-
Recrystallization solvent (e.g., ethanol, methanol)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1 equivalent) and the desired aldehyde (1-1.2 equivalents) in the chosen solvent.
-
Catalyst Addition: To the stirred solution, add the catalyst (0.1-0.3 equivalents).
-
Reaction: Heat the reaction mixture to the specified temperature (see Table 1) and maintain for the designated reaction time. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. The product often precipitates out of the solution. If not, the solvent can be partially or fully removed under reduced pressure.
-
Isolation: Collect the solid product by vacuum filtration and wash with a small amount of cold solvent.
-
Purification: The crude product can be purified by recrystallization from an appropriate solvent (e.g., ethanol) to afford the pure 5-arylidene-3-ethylrhodanine derivative.
-
Characterization: Confirm the structure and purity of the final product using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.
Data Presentation
The following table summarizes various reported conditions and yields for the Knoevenagel condensation of rhodanine derivatives at the C5 position, providing a comparative overview of different synthetic approaches.
| Aldehyde | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Benzaldehyde | Triethylamine | DMSO | 70 | 3 | >98 | [2] |
| 4-Chlorobenzaldehyde | Piperidine | Ethanol | Reflux | 4 | 85 | N/A |
| 4-Nitrobenzaldehyde | Sodium Acetate | Glacial Acetic Acid | Reflux | 6 | 92 | [7] |
| 3-Hydroxy-4-methoxybenzaldehyde | None | L-proline/Glycerol (1:2 DES) | 60 | 1 | 92 | [4] |
| 3,4-Dihydroxybenzaldehyde | None | L-proline/Glycerol (1:2 DES) | 60 | 3 | 99 | [4] |
| Pyridine-2-carboxaldehyde | N/A | N/A | N/A | N/A | 22.6-58.8 | [8] |
Note: N/A indicates that the specific data point was not available in the cited literature.
Mandatory Visualization
Experimental Workflow for C5 Derivatization of this compound
Caption: Workflow for the synthesis of 5-substituted-3-ethylrhodanine derivatives.
Signaling Pathway (Logical Relationship) of Knoevenagel Condensation
Caption: Mechanism of the Knoevenagel condensation for C5 derivatization.
References
- 1. New 3-aminorhodanine derivatives: Synthesis,... | F1000Research [f1000research.com]
- 2. Rhodanine-based Knoevenagel reaction and ring-opening polymerization for efficiently constructing multicyclic polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Knoevenagel Condensation | Thermo Fisher Scientific - SG [thermofisher.com]
- 4. Synthesis of 5-arylidenerhodanines in L-proline-based deep eutectic solvent - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | C5H7NOS2 | CID 82098 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. assets.qa.thermofisher.com [assets.qa.thermofisher.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
The Rising Profile of 3-Ethylrhodanine in Anticancer Drug Discovery: Applications and Protocols
For Researchers, Scientists, and Drug Development Professionals
The rhodanine scaffold, a versatile heterocyclic motif, has garnered significant attention in medicinal chemistry, particularly in the development of novel anticancer agents. Among its derivatives, 3-Ethylrhodanine serves as a crucial building block for synthesizing compounds with potent and diverse mechanisms of antitumor activity. This document provides detailed application notes on the various anticancer applications of this compound derivatives, complete with experimental protocols and a summary of their quantitative biological data.
Application Notes: Targeting Key Cancer Pathways
This compound derivatives have been ingeniously modified to target various hallmarks of cancer, demonstrating efficacy in preclinical studies. The primary strategies involve the inhibition of critical enzymes and disruption of essential cellular processes that are often dysregulated in cancer.
Disruption of Microtubule Dynamics
A series of (Z)-2-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)-N-phenylacetamide derivatives, synthesized from a rhodanine core, have been identified as potent microtubule-modulating agents.[1] These compounds interfere with the dynamic instability of microtubules, which is crucial for cell division, leading to mitotic arrest and apoptosis in cancer cells.
Mechanism of Action: Unlike many microtubule inhibitors that cause depolymerization, some rhodanine derivatives have been shown to promote tubulin polymerization, similar to the mechanism of the well-known anticancer drug, Taxol.[1] Computational docking studies have suggested that these compounds can bind to the Arg β369 residue of tubulin, a site also utilized by Taxol.[1] This interaction stabilizes the microtubule structure, thereby disrupting the delicate balance required for mitotic spindle formation and ultimately leading to cell cycle arrest and apoptosis.
Inhibition of Phosphatase of Regenerating Liver 3 (PRL-3)
The phosphatase of regenerating liver 3 (PRL-3) is an enzyme that is overexpressed in a wide range of metastatic cancers and plays a pivotal role in promoting cell motility, invasion, and metastasis.[2][3] Rhodanine-based compounds have emerged as a key chemotype for the inhibition of PRL-3.[2] High-throughput screening and subsequent optimization have led to the discovery of potent rhodanine derivatives that can effectively inhibit PRL-3 activity.
Mechanism of Action: By inhibiting PRL-3, these rhodanine derivatives can suppress the metastatic potential of cancer cells. This includes reducing cell migration and invasion, as demonstrated in cell-based assays.[2][4] The inhibition of this key phosphatase disrupts the signaling pathways that drive cancer progression and metastasis.
DNA Intercalation and Topoisomerase II Inhibition
Certain N-rhodanine glycoside derivatives have been designed and synthesized to act as DNA intercalating agents and topoisomerase II inhibitors.[5] These compounds can insert themselves between the base pairs of DNA, distorting its structure and interfering with DNA replication and transcription.
Mechanism of Action: Topoisomerase II is an essential enzyme that resolves DNA topological problems during replication, transcription, and chromosome segregation. By inhibiting this enzyme, rhodanine derivatives can lead to the accumulation of DNA strand breaks, which in turn triggers apoptotic cell death.[5] Some of these derivatives have been shown to arrest the cell cycle in the G2/M phase and upregulate pro-apoptotic proteins like p53 and Bax.[5]
Quantitative Data Summary
The following tables summarize the in vitro anticancer activity of representative this compound derivatives against various cancer cell lines.
Table 1: Antiproliferative Activity of Rhodanine Derivatives
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| I20 | A549 (Lung) | 7.0 | [1] |
| I20 | PC-3 (Prostate) | 20.3 | [1] |
| I20 | HepG2 (Hepatocellular) | - | [1] |
| BTR-1 | CEM (Leukemia) | <10 | [5][6] |
| Compound 5e | PRL-3 Inhibition | 0.9 | [2][4] |
| Compound 45 | HL-60 (Leukemia) | 1.2 | [7] |
| Compound 45 | K-562 (Leukemia) | 1.5 | [7] |
| Compound 12f | HepG2 (Hepatocellular) | 7.3 (Topo II) | [5] |
| Compound 38 | A2780 (Ovarian) | 4.4 | [8] |
| Compound 38 | A2780cisR (Ovarian) | 3.3 | [8] |
Experimental Protocols
Protocol 1: Synthesis of 5-Benzylidene-3-ethylrhodanine Derivatives (General Knoevenagel Condensation)
This protocol describes a general method for the synthesis of 5-benzylidene rhodanine derivatives, a common starting point for many anticancer rhodanine compounds.
Materials:
-
This compound
-
Substituted benzaldehyde
-
Piperidine or Morpholine (catalyst)
-
Ethanol or Acetic Acid (solvent)
-
Sodium acetate (for reactions in acetic acid)
Procedure:
-
Dissolve equimolar amounts of this compound and the appropriately substituted benzaldehyde in ethanol or glacial acetic acid.
-
Add a catalytic amount of piperidine or morpholine to the ethanolic solution, or sodium acetate to the acetic acid solution.
-
Reflux the reaction mixture for 4-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
The product will often precipitate out of the solution. Collect the solid by filtration.
-
Wash the collected solid with cold ethanol or water to remove any unreacted starting materials and catalyst.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol, acetic acid) to obtain the pure 5-benzylidene-3-ethylrhodanine derivative.
-
Confirm the structure of the synthesized compound using spectroscopic techniques such as 1H NMR, 13C NMR, and mass spectrometry.[6][9]
Protocol 2: In Vitro Antiproliferative Activity Assessment (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.[1][10]
Materials:
-
Human cancer cell lines (e.g., A549, MCF-7, HepG2)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
This compound derivative stock solution (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
96-well microplates
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of the this compound derivative in the complete culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the test compound. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).
-
Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).[1]
Visualizations
Caption: Inhibition of the PRL-3 signaling pathway by this compound derivatives.
Caption: General workflow for the development of this compound-based anticancer agents.
References
- 1. Discovery of facile amides-functionalized rhodanine-3-acetic acid derivatives as potential anticancer agents by disrupting microtubule dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Anticancer Profile of Rhodanines: Structure–Activity Relationship (SAR) and Molecular Targets—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and biological evaluation of rhodanine derivatives as PRL-3 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Design, Synthesis, Computational Investigations, and Antitumor Evaluation of N-Rhodanine Glycosides Derivatives as Potent DNA Intercalation and Topo II Inhibition against Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and anticancer activity of novel quinazolinone-based rhodanines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. encyclopedia.pub [encyclopedia.pub]
- 9. researchgate.net [researchgate.net]
- 10. New 3-aminorhodanine derivatives: Synthesis,... | F1000Research [f1000research.com]
Application Note & Protocol: Monitoring 3-Ethylrhodanine Reactions by Thin-Layer Chromatography (TLC)
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Ethylrhodanine is a heterocyclic compound that serves as a versatile building block in medicinal chemistry for the synthesis of a wide range of biologically active molecules. The monitoring of chemical reactions involving this compound is crucial for optimizing reaction conditions, determining reaction endpoints, and ensuring the purity of the resulting products. Thin-Layer Chromatography (TLC) is a rapid, simple, and cost-effective analytical technique ideally suited for the real-time monitoring of these reactions. This application note provides a detailed protocol for monitoring the progress of reactions involving this compound using TLC.
Principle of TLC in Reaction Monitoring
TLC separates compounds based on their differential partitioning between a stationary phase (typically silica gel on a TLC plate) and a mobile phase (a solvent or mixture of solvents).[1] The polarity of the compounds, the stationary phase, and the mobile phase are critical factors that determine the separation. In a typical reaction, the starting material (e.g., this compound) and the product will have different polarities, leading to different retention factors (Rf values) on a TLC plate. By spotting the reaction mixture on a TLC plate at various time points, the consumption of the starting material and the formation of the product can be visualized and tracked. A co-spot, where the reaction mixture and the starting material are spotted on top of each other, is often used to confirm the identity of the starting material spot in the reaction mixture.[2]
Data Presentation
The progress of the reaction can be qualitatively and semi-quantitatively assessed by observing the relative intensity of the spots on the TLC plate over time. For more rigorous analysis, a densitometer can be used to quantify the spot intensities.
Table 1: Example Data for TLC Monitoring of a this compound Reaction
| Time Point | Starting Material (this compound) Spot Intensity | Product Spot Intensity | Rf Value (Starting Material) | Rf Value (Product) |
| 0 hr | High | None | 0.6 | - |
| 1 hr | Medium | Low | 0.6 | 0.3 |
| 2 hr | Low | Medium | 0.6 | 0.3 |
| 4 hr | Very Low/Absent | High | 0.6 | 0.3 |
| 6 hr | Absent | High | - | 0.3 |
Note: Spot intensities are estimated visually. Rf values are approximate and will vary depending on the specific reaction and TLC conditions.
Experimental Protocols
Materials and Reagents
-
TLC plates (e.g., silica gel 60 F254)
-
TLC developing chamber
-
Capillary tubes for spotting
-
UV lamp (254 nm and/or 365 nm)
-
Staining solution (e.g., potassium permanganate stain)
-
Heating device (e.g., heat gun or hot plate)
-
Solvents for mobile phase (e.g., ethyl acetate, hexanes, dichloromethane, methanol)
-
Reaction mixture containing this compound
-
Standard solution of this compound in a suitable solvent
Protocol for Monitoring a this compound Reaction by TLC
-
Preparation of the TLC Plate:
-
Spotting the TLC Plate:
-
Using a capillary tube, apply a small spot of the this compound standard solution onto the "SM" mark.
-
Apply a small spot of the this compound standard solution onto the "Co" mark.
-
At designated time intervals (e.g., 0, 1, 2, 4, 6 hours), withdraw a small aliquot of the reaction mixture using a capillary tube.
-
Spot the reaction mixture onto the "RM" mark and also on top of the starting material spot at the "Co" mark.[2]
-
-
Developing the TLC Plate:
-
Prepare the mobile phase. A common starting solvent system for compounds of intermediate polarity is a mixture of ethyl acetate and hexanes (e.g., 30:70 v/v).[3] The polarity can be adjusted to achieve optimal separation where the Rf of the starting material is around 0.3-0.4.[2]
-
Pour a small amount of the mobile phase into the developing chamber (to a depth of about 0.5 cm).
-
Place the spotted TLC plate into the chamber, ensuring the baseline is above the solvent level.
-
Close the chamber and allow the solvent front to ascend the plate until it is about 1 cm from the top.
-
-
Visualization:
-
Remove the TLC plate from the chamber and immediately mark the solvent front with a pencil.
-
Allow the plate to air dry completely.
-
UV Visualization (Non-destructive): View the plate under a UV lamp (254 nm).[4][5] Many organic compounds, especially those with aromatic rings or conjugated systems, will appear as dark spots.[6] Circle the observed spots with a pencil.
-
Staining (Destructive): If the spots are not visible under UV light, use a chemical stain. A potassium permanganate stain is a good general-purpose stain for visualizing a wide range of organic compounds.[7]
-
Preparation of Potassium Permanganate Stain: Dissolve 1.5 g of KMnO4, 10 g of K2CO3, and 1.25 mL of 10% NaOH in 200 mL of water.[7]
-
Dip the dried TLC plate into the stain solution briefly, then gently heat the plate with a heat gun or on a hot plate until colored spots appear against a colored background.[7]
-
-
-
Interpretation:
-
Compare the spots in the "RM" lane to the "SM" lane. The disappearance of the starting material spot and the appearance of a new spot (the product) indicates the reaction is progressing.
-
The co-spot helps to confirm the identity of the starting material spot in the reaction mixture lane.[2]
-
The reaction is considered complete when the starting material spot is no longer visible in the "RM" lane.
-
Visualizations
Caption: Workflow for Monitoring this compound Reactions by TLC.
Caption: Logical Flow for Interpreting TLC Results of a Reaction.
References
- 1. Thin Layer Chromatography: A Complete Guide to TLC [chemistryhall.com]
- 2. How To [chem.rochester.edu]
- 3. silicycle.com [silicycle.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. theory.labster.com [theory.labster.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. faculty.fiu.edu [faculty.fiu.edu]
Application Notes & Protocols: 3-Ethylrhodanine in the Synthesis of Novel Carbonic Anhydrase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis and evaluation of novel carbonic anhydrase (CA) inhibitors derived from 3-ethylrhodanine and related rhodanine scaffolds. The information is compiled from recent scientific literature and is intended to guide researchers in the development of new therapeutic agents targeting various CA isoforms.
Introduction
Carbonic anhydrases (CAs) are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[1] They are involved in numerous physiological processes, and their dysregulation is associated with several diseases, including glaucoma, epilepsy, and cancer.[2][3][4] Consequently, the development of isoform-selective CA inhibitors is a significant area of research in drug discovery. Rhodanine (2-thioxothiazolidin-4-one) and its derivatives have emerged as a promising class of non-sulfonamide CA inhibitors.[5][6] This document focuses on the use of N-substituted rhodanines, with this compound as a key structural motif, in the synthesis of novel and potent CA inhibitors.
Data Presentation: Inhibitory Activity of Rhodanine Derivatives
The following tables summarize the inhibitory activity (Kᵢ values) of various rhodanine derivatives against different human carbonic anhydrase (hCA) isoforms. This data is crucial for understanding structure-activity relationships (SAR) and for the selection of lead compounds for further development.
Table 1: Inhibitory Activity of Rhodanine-Benzylidene and Rhodanine-Hydrazine Derivatives against hCA II [5][6][7]
| Compound | Structure | hCA II Kᵢ (µM) |
| 3b | Rhodanine-benzylidene derivative | 9.8 |
| 3j | Rhodanine-benzylidene derivative | 46.4 |
| 6d | Rhodanine-hydrazine derivative | 7.7 |
| 8db | Rhodanine-linked 1,2,4-oxadiazole | 4.7 |
Table 2: Inhibitory Activity of Rhodanine-Linked Benzenesulfonamide Derivatives against various hCA Isoforms [1][8][9]
| Compound | hCA I Kᵢ (nM) | hCA II Kᵢ (nM) | hCA IX Kᵢ (nM) | hCA XII Kᵢ (nM) |
| 7h | 22.4 | 7.3 | < 10 | < 10 |
| 9a | 41.6 | 4.3 | < 10 | < 10 |
| 9d | 35.8 | 5.2 | < 10 | < 10 |
| AAZ * | 250.0 | 12.1 | 25.8 | 5.7 |
*Acetazolamide (AAZ) is a standard CA inhibitor used as a reference compound.
Table 3: Inhibitory Activity of N-substituted Rhodanine Derivatives against hCA I and hCA II [10]
| Compound Series | hCA I Kᵢ (nM) Range | hCA II Kᵢ (nM) Range |
| RhAs | 43.55 ± 14.20 to 89.44 ± 24.77 | 16.97 ± 1.42 to 64.57 ± 13.27 |
Experimental Protocols
This section provides detailed methodologies for the synthesis of rhodanine-based CA inhibitors and the subsequent evaluation of their inhibitory activity.
Protocol 1: General Synthesis of Rhodanine-Linked Benzenesulfonamides[1][11]
This protocol describes a multi-step synthesis to obtain rhodanine-linked benzenesulfonamide derivatives.
Step 1: Synthesis of 2-(4-oxo-2-thioxothiazolidin-3-yl)acetic acid (Intermediate 3)
-
In a round-bottom flask, dissolve glycine in ethanol and an aqueous solution of sodium hydroxide.
-
Stir the mixture at room temperature for 4-5 hours.
-
Add carbon disulfide and continue stirring at room temperature for 7-8 hours.
-
Add chloroacetic acid and stir for an additional 7-8 hours.
-
Acidify the reaction mixture to pH 1.0 with concentrated HCl.
-
Collect the resulting precipitate by filtration, wash with water, and dry to yield the intermediate.
Step 2: Synthesis of N-(4-sulfamoylphenyl)-2-(4-oxo-2-thioxothiazolidin-3-yl)acetamide (Intermediate 5)
-
To a solution of 2-(4-oxo-2-thioxothiazolidin-3-yl)acetic acid in DMF, add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and hydroxybenzotriazole (HOBt).
-
Stir the mixture at room temperature for 10-15 minutes.
-
Add sulfanilamide to the reaction mixture.
-
Continue stirring at room temperature for 7-8 hours.
-
Pour the reaction mixture into ice-cold water.
-
Collect the precipitate by filtration, wash with water, and dry.
Step 3: Knoevenagel Condensation for the Synthesis of Final Compounds (7a-u and 9a-d)
-
In a mixture of ethanol and acetic acid, dissolve N-(4-sulfamoylphenyl)-2-(4-oxo-2-thioxothiazolidin-3-yl)acetamide and the appropriate benzaldehyde or isatin derivative.
-
Add sodium acetate and reflux the mixture for 4-5 hours.
-
Cool the reaction mixture to room temperature.
-
Collect the solid product by filtration, wash with ethanol, and dry.
Protocol 2: Carbonic Anhydrase Inhibition Assay (Stopped-Flow CO₂ Hydration Assay)[1][11]
This protocol details the method for determining the inhibitory activity of the synthesized compounds against various CA isoforms.
-
Enzyme and Inhibitor Preparation:
-
Prepare stock solutions of the recombinant human CA isoforms (hCA I, II, IX, and XII) in a suitable buffer (e.g., TRIS-HCl with NaCl).
-
Prepare stock solutions of the test compounds and the standard inhibitor (Acetazolamide) in a solvent such as DMSO.
-
-
Assay Procedure:
-
The assay measures the inhibition of the CA-catalyzed hydration of CO₂.
-
An indicator dye (e.g., 4-nitrophenol) is used in the buffer to monitor the pH change resulting from the formation of bicarbonate and a proton.
-
The reaction is initiated by mixing equal volumes of the enzyme solution (with or without the inhibitor) and a CO₂-saturated water solution in a stopped-flow instrument.
-
The initial rates of the enzymatic reaction are monitored by the change in absorbance of the pH indicator over time.
-
-
Data Analysis:
-
The inhibitory effects of the compounds are determined by plotting the initial reaction rates against the inhibitor concentration.
-
The IC₅₀ values (concentration of inhibitor causing 50% inhibition) are calculated from these plots.
-
The inhibition constants (Kᵢ) are then determined from the IC₅₀ values using the Cheng-Prusoff equation.
-
Visualizations
The following diagrams illustrate the synthetic pathway and the experimental workflow described in the protocols.
Caption: Synthetic pathway for rhodanine-linked benzenesulfonamide CA inhibitors.
Caption: Workflow for the carbonic anhydrase inhibition assay.
References
- 1. Design, Synthesis and Biological Assessment of Rhodanine-Linked Benzenesulfonamide Derivatives as Selective and Potent Human Carbonic Anhydrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Design, synthesis, molecular modelling investigation and biological studies of novel human carbonic anhydrase inhibitors based on coumalic acid - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Novel carbonic anhydrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scite.ai [scite.ai]
- 6. Design, synthesis, and structure-activity studies of new rhodanine derivatives as carbonic anhydrase II, IX inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Design, Synthesis and Biological Assessment of Rhodanine-Linked Benzenesulfonamide Derivatives as Selective and Potent Human Carbonic Anhydrase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. The green synthesis and molecular docking of novel N-substituted rhodanines as effective inhibitors for carbonic anhydrase and acetylcholinesterase enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 3-Ethylrhodanine-Based Fluorescent Probes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the development and utilization of 3-ethylrhodanine-based fluorescent probes. This class of probes offers significant potential in the detection of various analytes, including metal ions and in cellular imaging, owing to their favorable photophysical properties and amenability to synthetic modification.
Introduction to this compound-Based Fluorescent Probes
This compound serves as a versatile platform for the design of fluorescent probes. Its derivatives are often employed in the construction of "turn-on" fluorescent sensors. The core structure can be readily modified, most commonly through Knoevenagel condensation, to introduce various recognition moieties for specific analytes. A prevalent mechanism of action for these probes, particularly in metal ion sensing, involves the analyte-induced opening of a non-fluorescent spirolactam ring to a highly fluorescent, open-ring form.[1][2][3]
Synthesis of this compound-Based Fluorescent Probes
The synthesis of this compound-based probes typically involves a two-step process: the formation of a key intermediate, followed by its condensation with an appropriate aldehyde to yield the final probe.
Synthesis of Key Intermediate: 2-(3-Ethyl-4-oxo-thiazolidin-2-ylidene)-malononitrile
A crucial building block for many this compound probes is 2-(3-ethyl-4-oxo-thiazolidin-2-ylidene)-malononitrile. This intermediate possesses an active methylene group that readily participates in Knoevenagel condensation reactions.
Protocol:
-
Reaction Setup: In a round-bottom flask, dissolve this compound and malononitrile in a suitable solvent such as ethanol or a mixture of ethanol and water.
-
Catalyst Addition: Add a catalytic amount of a base, such as piperidine or alum, to the solution.[4]
-
Reaction Conditions: The reaction mixture can be stirred at room temperature or heated under reflux to drive the condensation. Microwave irradiation has also been shown to be an efficient method for promoting this reaction.[4]
-
Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, the reaction mixture is cooled, and the product is precipitated by the addition of cold water. The solid product is collected by filtration, washed with water, and can be further purified by recrystallization from a suitable solvent like ethanol to yield the desired 2-(3-ethyl-4-oxo-thiazolidin-2-ylidene)-malononitrile.[5]
General Protocol for Knoevenagel Condensation with Aromatic Aldehydes
The key intermediate can be condensed with various aromatic aldehydes to create a library of fluorescent probes with different specificities and photophysical properties.[6][7][8]
Protocol:
-
Reactant Mixture: In a suitable solvent like ethanol or acetic acid, dissolve 2-(3-ethyl-4-oxo-thiazolidin-2-ylidene)-malononitrile and the desired aromatic aldehyde.
-
Catalysis: Add a catalytic amount of a base (e.g., piperidine) or an acid (e.g., glacial acetic acid).
-
Reaction: The mixture is typically heated under reflux for several hours. The reaction progress is monitored by TLC.
-
Isolation and Purification: After the reaction is complete, the mixture is cooled, and the precipitated product is filtered, washed, and purified by column chromatography or recrystallization to give the final 5-arylidene-3-ethylrhodanine derivative.[4]
Quantitative Data of Representative Probes
The photophysical properties of this compound-based probes are crucial for their application. Below is a summary of data for a representative probe and typical values for related rhodamine-based sensors.
| Probe Name/Class | Excitation Max (λex, nm) | Emission Max (λem, nm) | Stokes Shift (nm) | Quantum Yield (Φ) | Limit of Detection (LOD) | Target Analyte | Reference |
| RhB-DCT | ~562 | ~584 | ~22 | Not Reported | 0.0521 µM | Fe³⁺ | [1] |
| Rhodamine-based Probes | 500-580 | 520-610 | 20-30 | 0.2 - 0.9 | 10 nM - 10 µM | Various Metal Ions | [9][10] |
Experimental Protocols for Applications
Detection of Metal Ions (e.g., Fe³⁺)
This protocol describes the use of a this compound-based "turn-on" fluorescent probe for the detection of ferric ions in an aqueous solution.[1][2][9]
Materials:
-
This compound-based fluorescent probe stock solution (e.g., 1 mM in DMSO or ethanol).
-
Aqueous buffer solution (e.g., Tris-HCl or HEPES, pH 7.4).
-
Solutions of various metal ions for selectivity studies.
-
Fluorometer.
Protocol:
-
Probe Preparation: Prepare a working solution of the fluorescent probe (e.g., 10 µM) in the aqueous buffer.
-
Fluorescence Measurement:
-
Transfer an aliquot of the probe working solution to a cuvette.
-
Record the initial fluorescence spectrum. The solution should exhibit minimal fluorescence in the "off" state.
-
Add a known concentration of Fe³⁺ solution to the cuvette.
-
Incubate for a short period (typically a few minutes) to allow for the reaction to occur.
-
Record the fluorescence spectrum again. A significant increase in fluorescence intensity indicates the detection of Fe³⁺.
-
-
Selectivity Studies: Repeat the measurement with other metal ions to assess the selectivity of the probe.
-
Determination of Limit of Detection (LOD): Perform a fluorescence titration by adding increasing concentrations of Fe³⁺ to the probe solution and measuring the fluorescence response. The LOD can be calculated from the calibration curve.[1]
Cellular Imaging
This protocol outlines a general procedure for staining live cells with a this compound-based fluorescent probe.
Materials:
-
Live cells cultured on a suitable imaging dish or slide.
-
This compound-based fluorescent probe stock solution (e.g., 1 mM in DMSO).
-
Cell culture medium.
-
Phosphate-buffered saline (PBS).
-
Fluorescence microscope.
Protocol:
-
Cell Preparation: Grow cells to the desired confluency on a glass-bottom dish or chamber slide suitable for microscopy.
-
Probe Loading:
-
Prepare a working solution of the probe in cell culture medium (e.g., 1-10 µM).
-
Remove the old medium from the cells and wash once with PBS.
-
Add the probe-containing medium to the cells.
-
-
Incubation: Incubate the cells at 37°C in a CO₂ incubator for a specified time (e.g., 15-60 minutes). The optimal incubation time should be determined empirically.
-
Washing: Remove the probe-containing medium and wash the cells two to three times with warm PBS or fresh culture medium to remove any unbound probe.
-
Imaging: Image the cells using a fluorescence microscope equipped with appropriate filter sets for the excitation and emission wavelengths of the probe.
Signaling Pathways and Experimental Workflows
"Turn-On" Fluorescence Mechanism for Metal Ion Detection
The most common sensing mechanism for rhodamine-based probes, including this compound derivatives, for metal ions is the metal-ion-induced ring-opening of a non-fluorescent spirolactam to a highly fluorescent open-chain amide.[1][2][3]
Caption: "Turn-On" fluorescence mechanism of a this compound probe.
General Experimental Workflow for Probe Synthesis and Application
The development and application of a new this compound-based fluorescent probe follow a logical workflow from synthesis to final application.
References
- 1. mdpi.com [mdpi.com]
- 2. Facile Preparation of a Rhodamine B Derivative-Based Fluorescent Probe for Visual Detection of Iron Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Rhodamine-Based Fluorescent Probe for Highly Selective Determination of Hg2+ - PMC [pmc.ncbi.nlm.nih.gov]
- 4. derpharmachemica.com [derpharmachemica.com]
- 5. chembk.com [chembk.com]
- 6. researchgate.net [researchgate.net]
- 7. Contribution of Knoevenagel Condensation Products toward the Development of Anticancer Agents: An Updated Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Knoevenagel Condensation | Thermo Fisher Scientific - US [thermofisher.com]
- 9. Rhodamine probes for Fe3+: theoretical calculation for specific recognition and instant fluorescent bioimaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Multi-ion detection chemosensor based on rhodamine for turn-on fluorescence sensing and bioimaging of Fe3+, Al3+, Cr3+, and Hg2+ under different channels - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of 3-Ethylrhodanine in the Synthesis of Antimicrobial Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
The escalating threat of antimicrobial resistance necessitates the urgent development of novel therapeutic agents. Rhodanine, a five-membered heterocyclic scaffold, and its derivatives have emerged as a promising class of compounds with a broad spectrum of biological activities, including potent antimicrobial effects. The versatility of the rhodanine core, particularly at the C-5 and N-3 positions, allows for extensive structural modifications to optimize activity and selectivity. This application note focuses on the use of 3-ethylrhodanine as a key building block in the synthesis of novel antimicrobial compounds. The ethyl group at the N-3 position can enhance lipophilicity and modulate the biological activity of the resulting molecules. The primary synthetic route for creating diverse this compound derivatives is the Knoevenagel condensation, which allows for the introduction of various arylmethylene groups at the C-5 position. These modifications have been shown to be critical for potent antimicrobial activity.[1][2]
Synthesis of 5-Arylmethylene-3-Ethylrhodanine Derivatives
The most common and effective method for synthesizing 5-substituted-3-ethylrhodanine derivatives is the Knoevenagel condensation of this compound with a variety of aromatic aldehydes.[3][4][5] This reaction is typically catalyzed by a weak base, such as piperidine or triethylamine, and can be performed under conventional heating or microwave irradiation to accelerate the reaction.[3]
A general synthetic scheme is presented below:
Scheme 1: Knoevenagel Condensation of this compound with Aromatic Aldehydes
Caption: General scheme for the synthesis of 5-arylmethylene-3-ethylrhodanine derivatives.
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of 5-Arylmethylene-3-ethylrhodanine Derivatives
This protocol describes a typical Knoevenagel condensation reaction for the synthesis of a library of 5-arylmethylene-3-ethylrhodanine derivatives.
Materials:
-
This compound
-
Substituted aromatic aldehydes (e.g., benzaldehyde, 4-chlorobenzaldehyde, 4-methoxybenzaldehyde)
-
Piperidine or Triethylamine (catalyst)
-
Ethanol or Glacial Acetic Acid (solvent)
-
Round-bottom flask
-
Reflux condenser
-
Stirring plate with heating mantle or microwave reactor
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Filtration apparatus
-
Recrystallization solvent (e.g., ethanol, ethyl acetate)
Procedure:
-
In a round-bottom flask, dissolve this compound (1 equivalent) and the desired aromatic aldehyde (1 equivalent) in a minimal amount of solvent (e.g., ethanol or glacial acetic acid).
-
Add a catalytic amount of piperidine or triethylamine (e.g., 0.1-0.2 equivalents) to the reaction mixture.
-
Heat the mixture to reflux for 2-6 hours, or perform the reaction in a microwave reactor at a suitable temperature and time (e.g., 100-150°C for 5-15 minutes).[3]
-
Monitor the progress of the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution.
-
Collect the solid product by filtration and wash with a small amount of cold solvent.
-
If no precipitate forms, the solvent can be removed under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent to obtain the pure 5-arylmethylene-3-ethylrhodanine derivative.
-
Characterize the final product using appropriate analytical techniques (e.g., NMR, IR, Mass Spectrometry).
Protocol 2: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol outlines the determination of the antimicrobial activity of the synthesized this compound derivatives using the broth microdilution method, a standard technique for assessing the potency of antimicrobial agents.
Materials:
-
Synthesized this compound derivatives
-
Bacterial strains (e.g., Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Pseudomonas aeruginosa)
-
Mueller-Hinton Broth (MHB) or other suitable bacterial growth medium
-
96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Positive control antibiotic (e.g., ciprofloxacin, gentamicin)
-
Negative control (DMSO or solvent used to dissolve compounds)
-
Incubator (37°C)
-
Microplate reader (optional)
Procedure:
-
Prepare a stock solution of each synthesized compound in a suitable solvent (e.g., DMSO).
-
In a 96-well microtiter plate, perform serial two-fold dilutions of each compound in MHB to achieve a range of desired concentrations.
-
Prepare a bacterial inoculum and adjust its turbidity to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Inoculate each well containing the diluted compounds with the bacterial suspension.
-
Include a positive control (broth with bacteria and a standard antibiotic) and a negative control (broth with bacteria and the solvent used for the compounds). Also include a sterility control (broth only).
-
Incubate the microtiter plates at 37°C for 18-24 hours.
-
After incubation, determine the MIC, which is the lowest concentration of the compound that completely inhibits visible bacterial growth. This can be assessed visually or by using a microplate reader to measure optical density.
Data Presentation: Antimicrobial Activity of Rhodanine Derivatives
The following table summarizes the antimicrobial activity (MIC values) of representative rhodanine derivatives against various bacterial strains, as reported in the literature. It is important to note that these are examples and the N-3 substituent may vary.
| Compound ID | N-3 Substituent | C-5 Substituent | S. aureus (MIC, µg/mL) | B. subtilis (MIC, µg/mL) | E. coli (MIC, µg/mL) | P. aeruginosa (MIC, µg/mL) | Reference |
| 1 | Ethyl | 5-((5-(2,4-dichlorophenoxy)-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylene) | 1-2 (MDR strains) | - | - | - | |
| 2 | Carboxyalkyl | 5-(pyridin-2-ylmethylidene) | 7.8-125 | - | Inactive | Inactive | [6] |
| 3 | H | 5-arylidene | - | - | - | - | [3] |
| 4 | H | 5-indolylmethylene | > Ampicillin | > Ampicillin | > Ampicillin | > Ampicillin | [7] |
Note: "-" indicates data not available in the cited literature. The activity of rhodanine derivatives is highly dependent on the nature of the substituents at both the N-3 and C-5 positions.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and antimicrobial evaluation of this compound derivatives.
Caption: Workflow for Synthesis and Antimicrobial Evaluation.
Proposed Mechanism of Action
While the exact mechanism of action can vary depending on the specific derivative, some rhodanine-based compounds have been suggested to inhibit bacterial enzymes essential for survival, such as DNA gyrase and thymidylate kinase.[2][8] The interaction with these targets disrupts critical cellular processes, leading to bacterial cell death.
Caption: Proposed Mechanism of Action for Rhodanine Derivatives.
Conclusion
This compound serves as a valuable and versatile starting material for the synthesis of a diverse range of rhodanine-based derivatives with potential antimicrobial properties. The straightforward Knoevenagel condensation allows for the facile introduction of various functionalities at the C-5 position, enabling the exploration of structure-activity relationships. The protocols and data presented herein provide a foundation for researchers to design, synthesize, and evaluate novel this compound derivatives as potential next-generation antimicrobial agents. Further studies are warranted to explore the full potential of this scaffold in combating antimicrobial resistance.
References
- 1. Rhodanine derivatives: An insight into the synthetic and medicinal perspectives as antimicrobial and antiviral agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Bacterial Cytological Profiling Identifies Rhodanine-Containing PAINS Analogs as Specific Inhibitors of Escherichia coli Thymidylate Kinase In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. derpharmachemica.com [derpharmachemica.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis, Biological Evaluation and Molecular Docking Studies of 5-Indolylmethylen-4-oxo-2-thioxothiazolidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In Vitro Antibacterial Activity of Rhodanine Derivatives against Pathogenic Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
troubleshooting low yield in 3-Ethylrhodanine Knoevenagel condensation
Welcome to the technical support center for the 3-Ethylrhodanine Knoevenagel condensation. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions regarding this important reaction.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of the this compound Knoevenagel condensation?
A1: The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound (in this case, this compound) to a carbonyl group of an aldehyde or ketone, followed by a dehydration reaction to form a C=C double bond. The reaction is typically catalyzed by a weak base. The methylene group on the rhodanine ring is activated by the two flanking carbonyl and thiocarbonyl groups, making it susceptible to deprotonation by a mild base to form a nucleophilic enolate. This enolate then attacks the carbonyl carbon of the aldehyde or ketone, and subsequent elimination of a water molecule yields the final product.
Q2: What are some common catalysts used for this reaction?
A2: A variety of catalysts can be employed for the Knoevenagel condensation. Weak amine bases such as piperidine, pyridine, or ammonium salts are commonly used.[1] More recently, greener and more efficient catalytic systems have been developed, including L-proline-based deep eutectic solvents (DES) and solid acid catalysts like TS-1.[2][3] The choice of catalyst can significantly impact reaction time and yield.
Q3: How does the reactivity of aldehydes and ketones differ in this reaction?
A3: Aldehydes are generally much more reactive than ketones in Knoevenagel condensations.[4] This is due to both steric and electronic factors. Aldehydes have a less sterically hindered carbonyl group and are more electrophilic than ketones.
Q4: What are typical solvents for the this compound Knoevenagel condensation?
A4: Protic polar solvents like ethanol and methanol are often effective.[5] Aprotic polar solvents such as DMF have also been successfully used.[6] In some cases, solvent-free conditions or the use of deep eutectic solvents can provide excellent results and offer a greener alternative.[2][6]
Troubleshooting Guide
Issue 1: Low or No Product Yield
Q: My Knoevenagel condensation with this compound is giving a low yield or no product at all. What are the potential causes and how can I fix this?
A: Low or no yield can be attributed to several factors. A systematic approach to troubleshooting is recommended.
Potential Causes and Solutions:
-
Inactive Methylene Compound: The acidity of the active methylene group in this compound is crucial for deprotonation. While generally sufficiently acidic, its reactivity can be influenced by the overall reaction conditions.
-
Catalyst Inefficiency: The choice and amount of catalyst are critical. Using a strong base can lead to self-condensation of the aldehyde or ketone, while a very weak base may not be sufficient to deprotonate the rhodanine.[1]
-
Solution: Optimize the catalyst. If using a standard amine base like piperidine, ensure it is fresh. Consider alternative catalysts such as L-proline-based deep eutectic solvents or solid acid catalysts, which have been shown to be effective.[2][3] The catalyst loading should also be optimized, typically starting in the range of 5-10 mol%.[6]
-
-
Unfavorable Reaction Conditions: Temperature, solvent, and reaction time play a significant role.
-
Solution:
-
Temperature: Systematically vary the reaction temperature. While many Knoevenagel condensations proceed at room temperature, others may require heating to overcome the activation energy.[6]
-
Solvent: Ensure all reactants are soluble in the chosen solvent at the reaction temperature. Protic polar solvents like ethanol or aprotic polar solvents like DMF are good starting points.[5][6] Solvent-free conditions can also be highly effective.[6]
-
Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.[6] Insufficient time will lead to incomplete conversion.
-
-
-
Steric Hindrance: Bulky substituents on the aldehyde or ketone can impede the reaction.[1]
-
Solution: Longer reaction times or higher temperatures may be necessary to overcome steric hindrance. If possible, consider using less sterically hindered starting materials.[1]
-
-
Water Removal: The reaction produces water, which can shift the equilibrium back towards the starting materials.
-
Solution: In some setups, removing water via azeotropic distillation (e.g., with a Dean-Stark apparatus) or by adding molecular sieves can drive the reaction to completion.[4]
-
Issue 2: Formation of Side Products
Q: I am observing multiple spots on my TLC plate in addition to my desired product. What are the possible side reactions and how can I minimize them?
A: The formation of side products is a common issue. Identifying the nature of these byproducts is key to mitigating their formation.
Common Side Reactions and Minimization Strategies:
-
Self-Condensation of the Carbonyl Compound: Aldehydes, especially those with enolizable protons, can undergo self-condensation in the presence of a base.[1]
-
Michael Addition: The Knoevenagel product is an α,β-unsaturated system and can potentially react with another molecule of deprotonated this compound via a Michael addition.
-
Mitigation: Use a 1:1 molar ratio of the aldehyde/ketone and this compound to reduce the likelihood of this side reaction.[6]
-
-
Formation of Bis-Adducts: With highly reactive aldehydes like formaldehyde, the formation of a double adduct can occur.[4]
-
Mitigation: Carefully control the stoichiometry of the reactants.
-
Data Presentation
Table 1: Optimization of Reaction Conditions for Knoevenagel Condensation
| Entry | Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | L-proline (20) | ChCl/urea | 60 | 3 | 30 | [7] |
| 2 | - | Pro/Gly | 60 | 1 | 94 | [7] |
| 3 | - | ChCl/Gly | 60 | 3 | 2 | [7] |
| 4 | - | ChCl/urea | 60 | 3 | 20 | [7] |
| 5 | TS-1 (0.04 g) | H₂O | 90 | 0.5 | 92 | [3] |
| 6 | TS-1 (0.04 g) | CH₂Cl₂ | 40 | 1 | 65 | [3] |
| 7 | TS-1 (0.04 g) | CH₃CN | 82 | 1 | 60 | [3] |
| 8 | TS-1 (0.04 g) | EtOH | 78 | 1 | 80 | [3] |
ChCl/urea and Pro/Gly refer to deep eutectic solvents. TS-1 is a solid acid catalyst.
Experimental Protocols
Protocol 1: General Procedure using a Base Catalyst in Solvent
-
In a round-bottom flask, dissolve this compound (1 equivalent) and the desired aldehyde or ketone (1 equivalent) in a suitable solvent (e.g., ethanol, 5 mL per mmol of rhodanine).[6]
-
Add a catalytic amount of a weak base (e.g., piperidine, 0.1 equivalents).
-
Stir the reaction mixture at the desired temperature (room temperature to reflux).
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
If the product precipitates, collect it by filtration, wash with cold solvent, and dry.
-
If no precipitate forms, add cold water to induce precipitation.[6] Collect the solid by filtration, wash with cold water, and air dry.
-
The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol).
Protocol 2: Solvent-Free Knoevenagel Condensation
-
In a mortar, combine the aldehyde or ketone (1 equivalent), this compound (1 equivalent), and the chosen catalyst (e.g., a catalytic amount of gallium chloride).[6]
-
Grind the mixture with a pestle at room temperature.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, wash the solid mixture with water.
-
Collect the solid product by filtration and dry. Further purification is often not necessary.[6]
Visualizations
Caption: Troubleshooting workflow for low yield in this compound Knoevenagel condensation.
Caption: Key parameters influencing the this compound Knoevenagel condensation outcome.
References
- 1. benchchem.com [benchchem.com]
- 2. BJOC - Synthesis of 5-arylidenerhodanines in L-proline-based deep eutectic solvent [beilstein-journals.org]
- 3. researchgate.net [researchgate.net]
- 4. Knoevenagel Condensation | Thermo Fisher Scientific - JP [thermofisher.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 3-Ethylrhodanine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Ethylrhodanine. Our goal is to help you identify and mitigate common impurities, optimize your reaction conditions, and ensure the highest possible purity of your final product.
Troubleshooting Guide
This guide is presented in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Issue 1: Low Yield and Purity of this compound
Q: My reaction yield is consistently low, and I'm observing multiple spots on my TLC analysis. What are the likely causes and how can I improve my results?
A: Low yields and the presence of multiple impurities in the synthesis of this compound often stem from suboptimal reaction conditions and the formation of side products. The primary synthesis route involves the reaction of ethylamine with carbon disulfide to form an ethyl dithiocarbamate intermediate, which then reacts with chloroacetic acid to form the rhodanine ring. Several factors can negatively impact this process:
-
Incomplete formation of the dithiocarbamate intermediate: This can be due to a non-stoichiometric ratio of ethylamine and carbon disulfide, or a reaction temperature that is too low.
-
Side reactions of the dithiocarbamate intermediate: The dithiocarbamate can decompose or react with itself, especially if the reaction temperature is too high or if there are acidic or basic impurities present.
-
Competing reactions with chloroacetic acid: Chloroacetic acid is a reactive molecule and can participate in side reactions if not added under controlled conditions.
-
Formation of byproducts: Several byproducts can form during the reaction, leading to a lower yield of the desired product and complicating the purification process.
To address these issues, consider the following troubleshooting steps:
-
Optimize the stoichiometry of your reactants: Ensure that you are using the correct molar ratios of ethylamine, carbon disulfide, and chloroacetic acid as specified in a reliable experimental protocol.
-
Control the reaction temperature: The formation of the dithiocarbamate intermediate is typically carried out at a low temperature (0-10 °C) to minimize side reactions. The subsequent reaction with chloroacetic acid may require a slightly higher temperature, but this should be carefully controlled to prevent decomposition.
-
Slow, controlled addition of reagents: Add the chloroacetic acid solution dropwise to the reaction mixture containing the dithiocarbamate intermediate. This helps to maintain a low concentration of the reactive chloroacetic acid and minimizes the formation of side products.
-
Purify your starting materials: Ensure that your ethylamine, carbon disulfide, and chloroacetic acid are of high purity. Impurities in the starting materials can act as catalysts for side reactions.
-
Effective purification of the final product: this compound is typically purified by recrystallization or column chromatography. The choice of solvent for recrystallization is crucial for effectively removing impurities.
Issue 2: Identification and Mitigation of Specific Impurities
Q: I have isolated my product, but my analytical data (NMR, HPLC) suggests the presence of impurities. What are the common impurities in this compound synthesis and how can I prevent their formation?
A: The most common impurities in the synthesis of this compound are unreacted starting materials and specific byproducts formed during the reaction. Below is a table summarizing these impurities, their potential sources, and strategies for mitigation.
| Impurity Name | Structure | Common Source | Mitigation Strategies |
| Ethylamine | CH₃CH₂NH₂ | Unreacted starting material. | Ensure complete reaction by optimizing stoichiometry and reaction time. Remove during workup by washing with a dilute acid solution. |
| Carbon Disulfide | CS₂ | Unreacted starting material. | Use a slight excess of ethylamine to ensure complete consumption of carbon disulfide. Remove by evaporation under reduced pressure. |
| Chloroacetic Acid | ClCH₂COOH | Unreacted starting material. | Use a stoichiometric amount or a slight excess of the dithiocarbamate intermediate. Remove during workup by washing with a dilute base solution (e.g., sodium bicarbonate). |
| Ethyl isothiocyanate | CH₃CH₂NCS | A potential byproduct from the decomposition of the ethyl dithiocarbamate intermediate.[1][2] | Maintain a low reaction temperature during the formation of the dithiocarbamate intermediate. |
| 3,3′-Diethyl-Δ5,5′-birhodanine | (Structure below) | A dimeric byproduct formed from the self-condensation of this compound, often under basic conditions or upon prolonged heating.[3] | Avoid excessive heat and prolonged reaction times. Maintain a neutral or slightly acidic pH during workup and purification. |
Structure of 3,3′-Diethyl-Δ5,5′-birhodanine:
Experimental Protocols
Optimized Synthesis of this compound for High Purity
This protocol is designed to minimize the formation of common impurities and maximize the yield and purity of this compound.
Materials:
-
Ethylamine (70% solution in water)
-
Carbon disulfide
-
Chloroacetic acid
-
Sodium hydroxide
-
Ethanol
-
Hydrochloric acid
-
Diethyl ether
Procedure:
-
Formation of the Dithiocarbamate Intermediate:
-
In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve ethylamine in ethanol and cool the solution to 0-5 °C in an ice bath.
-
Slowly add carbon disulfide dropwise to the cooled ethylamine solution while maintaining the temperature below 10 °C.
-
Stir the mixture at this temperature for 1-2 hours to ensure the complete formation of the ethyl dithiocarbamate intermediate.
-
-
Reaction with Chloroacetic Acid:
-
In a separate beaker, dissolve chloroacetic acid in water and neutralize it with a solution of sodium hydroxide at a low temperature.
-
Slowly add the cold sodium chloroacetate solution to the dithiocarbamate solution, keeping the reaction temperature below 20 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.
-
-
Cyclization and Isolation:
-
Acidify the reaction mixture with dilute hydrochloric acid to a pH of 2-3. This will cause the this compound to precipitate.
-
Cool the mixture in an ice bath to maximize precipitation.
-
Collect the crude product by vacuum filtration and wash it with cold water.
-
-
Purification:
-
Recrystallize the crude product from a suitable solvent system, such as ethanol/water or isopropanol.
-
Alternatively, for higher purity, the product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
-
Dry the purified this compound under vacuum to remove any residual solvent.
-
Analytical Methods
HPLC-UV Method for Purity Analysis of this compound
This method can be used to separate and quantify this compound from its potential impurities.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid) is often effective. A typical gradient could be:
-
0-5 min: 20% Acetonitrile
-
5-20 min: 20% to 80% Acetonitrile
-
20-25 min: 80% Acetonitrile
-
25-30 min: 80% to 20% Acetonitrile
-
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
NMR Spectroscopy for Structural Confirmation and Impurity Identification
-
¹H NMR (400 MHz, CDCl₃):
-
δ 4.05 (q, J = 7.2 Hz, 2H, -CH₂CH₃)
-
δ 3.95 (s, 2H, -S-CH₂-C=O)
-
δ 1.30 (t, J = 7.2 Hz, 3H, -CH₂CH₃)
-
-
¹³C NMR (100 MHz, CDCl₃):
-
δ 195.5 (C=S)
-
δ 170.0 (C=O)
-
δ 42.0 (-CH₂CH₃)
-
δ 32.5 (-S-CH₂-C=O)
-
δ 12.5 (-CH₂CH₃)
-
The presence of impurities can be detected by the appearance of additional peaks in the NMR spectra. For example, unreacted ethylamine would show characteristic signals in the aliphatic region, while the dimeric byproduct would have a more complex pattern.
Frequently Asked Questions (FAQs)
Q1: What is the role of each reactant in the synthesis of this compound?
A1:
-
Ethylamine (CH₃CH₂NH₂): Provides the ethyl group and the nitrogen atom for the rhodanine ring.
-
Carbon Disulfide (CS₂): Acts as a source of the thiocarbonyl group (C=S) and the second sulfur atom in the ring.
-
Chloroacetic Acid (ClCH₂COOH): Provides the carboxymethyl group that forms the backbone of the rhodanine ring and undergoes cyclization.
Q2: Why is temperature control so critical in this synthesis?
A2: Temperature control is crucial for several reasons. The initial reaction between ethylamine and carbon disulfide is exothermic and forming the dithiocarbamate intermediate at low temperatures minimizes the formation of byproducts like ethyl isothiocyanate.[1][2] Subsequent steps also require careful temperature management to prevent the decomposition of intermediates and the final product, as well as to control the rate of reaction and minimize side reactions.
Q3: My final product has a persistent yellow or orange color. Is this normal?
A3: Pure this compound is a pale yellow solid. A more intense yellow or orange color may indicate the presence of impurities, particularly the dimeric byproduct 3,3′-Diethyl-Δ5,5′-birhodanine, which is often colored.[3] Effective purification, such as recrystallization or column chromatography, should yield a product with the correct color.
Q4: Can I use other primary amines in this reaction?
A4: Yes, this synthetic route is versatile and can be adapted to produce a wide range of N-substituted rhodanines by using different primary amines as the starting material. The reaction conditions may need to be optimized for each specific amine.
Q5: What are the main safety precautions I should take during this synthesis?
A5:
-
Carbon disulfide is highly flammable and toxic. It should be handled in a well-ventilated fume hood, away from ignition sources.
-
Ethylamine is a corrosive and flammable liquid. Avoid inhalation and contact with skin and eyes.
-
Chloroacetic acid is corrosive and toxic. Handle with appropriate personal protective equipment (gloves, goggles, lab coat).
-
The reaction can be exothermic, so it is important to have a cooling bath readily available to control the temperature.
Visualizations
Caption: Synthetic pathway for this compound.
Caption: Troubleshooting workflow for low yield and purity.
Caption: Common impurities and their origins.
References
stability issues and degradation pathways of 3-Ethylrhodanine derivatives
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) concerning the stability and degradation of 3-Ethylrhodanine derivatives.
Troubleshooting Guides
This section addresses specific issues that may arise during experimentation with this compound derivatives, providing potential causes and recommended solutions.
| Observed Issue | Potential Cause | Recommended Solution |
| Inconsistent biological activity or assay results. | Degradation of the this compound derivative due to improper storage or handling. | Ensure compounds are stored in a cool (2-8°C), dry, and dark place. For solutions, use freshly prepared samples or store at -20°C for short periods. Avoid repeated freeze-thaw cycles. |
| Hydrolysis of the rhodanine ring, especially in basic (high pH) solutions. | Maintain the pH of the experimental medium within the optimal stability range for the specific derivative, avoiding highly alkaline conditions. If basic conditions are necessary, minimize exposure time. | |
| Appearance of unexpected peaks in HPLC analysis. | Formation of degradation products during sample preparation or analysis. | Prepare samples immediately before HPLC analysis. Use a suitable mobile phase and column to ensure good separation of the parent compound from any potential degradants. Consider using a lower injection port temperature to prevent on-column degradation. |
| Photodegradation from exposure to light. | Protect solutions and solid compounds from light by using amber vials or wrapping containers in aluminum foil. Minimize exposure to ambient light during experimental procedures. | |
| Color change of the compound in solution. | Ring-opening of the rhodanine moiety or other chemical transformations. | Investigate the pH of the solution, as this can influence the equilibrium between the closed-ring and open-ring forms. Analyze the solution by LC-MS to identify any new species formed. |
| Poor solubility of the derivative. | Intrinsic property of the specific this compound derivative. | Test a range of biocompatible solvents. For derivatives with acidic or basic moieties, salt formation can improve aqueous solubility. |
Frequently Asked Questions (FAQs)
1. What are the primary stability concerns for this compound derivatives?
The main stability concerns for this compound derivatives are hydrolysis, photodegradation, and thermal degradation. The rhodanine ring is susceptible to hydrolysis, particularly under basic conditions, which can lead to ring-opening and loss of biological activity.[1][2] These compounds can also be sensitive to light and elevated temperatures.
2. What are the likely degradation pathways for this compound derivatives?
The primary degradation pathway is the hydrolysis of the rhodanine ring. Under basic conditions, the lactam bond can be cleaved, leading to the formation of a thioenolate derivative.[1] Other potential degradation pathways include oxidation of the sulfur atoms and photolytic cleavage of the ring.
3. How should solid this compound derivatives be stored?
Solid this compound derivatives should be stored in tightly sealed containers in a cool (2-8°C), dry, and dark environment to minimize degradation.[3][4]
4. How should solutions of this compound derivatives be prepared and stored?
It is recommended to prepare solutions fresh for each experiment. If short-term storage is necessary, solutions should be stored at -20°C in the dark. Avoid repeated freeze-thaw cycles. The choice of solvent should be based on the solubility of the specific derivative and its compatibility with the experimental system.
5. My this compound derivative shows decreasing activity over time in my cell-based assay. What could be the cause?
This is likely due to the degradation of the compound in the cell culture medium. The pH of the medium (typically around 7.4) and the presence of enzymes can contribute to the hydrolysis of the rhodanine ring. It is advisable to perform time-course experiments to assess the stability of the compound under your specific assay conditions.
Quantitative Data Summary
The following table summarizes the typical conditions used in forced degradation studies, which are designed to accelerate the degradation of pharmaceutical compounds and identify potential degradation products. Specific quantitative data for this compound derivatives is limited in the public domain; however, these conditions are based on established regulatory guidelines.
| Stress Condition | Typical Reagents and Conditions | Potential Degradation Products |
| Acidic Hydrolysis | 0.1 M - 1 M HCl, Room Temperature to 80°C | Ring-opened products, products of side-chain hydrolysis. |
| Basic Hydrolysis | 0.1 M - 1 M NaOH, Room Temperature to 80°C | Thioenolate from rhodanine ring opening.[1] |
| Oxidative Degradation | 3% - 30% H₂O₂, Room Temperature | Oxidized sulfur species (sulfoxides, sulfones). |
| Thermal Degradation | 40°C - 80°C, Solid state or in solution | Decomposition products (e.g., oxides of carbon, nitrogen, and sulfur).[3][4] |
| Photodegradation | Exposure to UV (e.g., 254 nm) and visible light | Photolytic cleavage products. |
Experimental Protocols
Protocol 1: Forced Degradation Study - Hydrolytic Stability
Objective: To assess the stability of a this compound derivative under acidic and basic conditions.
Methodology:
-
Prepare stock solutions of the this compound derivative in a suitable organic solvent (e.g., acetonitrile or methanol).
-
For acidic hydrolysis, add an aliquot of the stock solution to 0.1 M HCl to achieve a final drug concentration of approximately 1 mg/mL.
-
For basic hydrolysis, add an aliquot of the stock solution to 0.1 M NaOH to achieve a final drug concentration of approximately 1 mg/mL.
-
For neutral hydrolysis, add an aliquot of the stock solution to purified water.
-
Incubate the solutions at a controlled temperature (e.g., 60°C).
-
Withdraw samples at specified time points (e.g., 0, 2, 4, 8, 24 hours).
-
Neutralize the acidic and basic samples before analysis.
-
Analyze the samples by a stability-indicating HPLC-UV method to quantify the remaining parent compound and detect any degradation products.
Protocol 2: Stability-Indicating HPLC-UV Method
Objective: To develop an HPLC method capable of separating the this compound derivative from its potential degradation products.
Methodology:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient elution is often effective.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Start with a higher percentage of Mobile Phase A and gradually increase the percentage of Mobile Phase B to elute more hydrophobic compounds.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a wavelength where the parent compound and potential degradation products have significant absorbance (a photodiode array detector is recommended to obtain spectra of all peaks).
-
Injection Volume: 10-20 µL.
-
Method Validation: The method should be validated for specificity by analyzing samples from forced degradation studies to ensure that all degradation product peaks are well-resolved from the parent peak.
Visualizations
Caption: Potential degradation pathways of this compound derivatives.
Caption: Workflow for forced degradation studies of this compound derivatives.
References
optimizing reaction conditions for the synthesis of 3-Ethylrhodanine derivatives
Technical Support Center: Synthesis of 3-Ethylrhodanine Derivatives
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for the synthesis of this compound derivatives.
Frequently Asked Questions (FAQs)
Q1: What is the general strategy for synthesizing 5-arylidene-3-ethylrhodanine derivatives?
A1: The most common and efficient method is a two-step process. The first step is the synthesis of the this compound core. The second step involves a Knoevenagel condensation of the this compound with a substituted aromatic or heteroaromatic aldehyde to yield the final 5-arylidene derivative.[1][2]
Q2: What is the Knoevenagel condensation in this context?
A2: The Knoevenagel condensation is a nucleophilic addition of an active methylene compound (in this case, the CH₂ group at the C-5 position of this compound) to a carbonyl group of an aldehyde.[3][4] This reaction is typically catalyzed by a weak base and results in the formation of a new carbon-carbon double bond, yielding the 5-arylidene-3-ethylrhodanine product.[3][5]
Q3: What types of catalysts are effective for the Knoevenagel condensation step?
A3: A variety of catalysts can be used. Common choices include weak organic bases like piperidine or triethylamine (TEA).[3][6] Some protocols utilize anhydrous sodium acetate in glacial acetic acid.[7] Additionally, environmentally friendly approaches have been developed using deep eutectic solvents like choline chloride:urea, which can proceed without a traditional catalyst.[1][4]
Q4: What solvents are typically used for these reactions?
A4: The choice of solvent depends on the specific protocol and catalyst. Commonly used solvents include glacial acetic acid, ethanol, and dimethyl sulfoxide (DMSO).[3][6][7][8] For greener synthesis, water or deep eutectic solvents are also employed.[1][4]
Troubleshooting Guide
Q1: My yield for the Knoevenagel condensation is very low. What are the possible causes and solutions?
A1: Low yields are a common issue and can stem from several factors:
-
Inactive Catalyst: The base catalyst (e.g., piperidine, TEA) may have degraded. Use a fresh bottle or distill the base before use.
-
Improper Reaction Temperature: The reaction may require heating. For instance, some Knoevenagel condensations are refluxed in glacial acetic acid or heated to 70-90°C in other solvents.[3][4][7] Ensure your reaction temperature is optimal for your specific substrates and catalyst system.
-
Purity of Reactants: Impurities in the this compound or the aldehyde can interfere with the reaction. Purify the starting materials by recrystallization or distillation if necessary.
-
Reaction Time: The reaction may not have proceeded to completion. Monitor the reaction using Thin Layer Chromatography (TLC). If starting material is still present after the recommended time, consider extending the reaction duration.
-
Solvent Choice: The solvent can significantly impact yield. If using a standard solvent like ethanol, consider switching to glacial acetic acid or DMSO to improve solubility and reaction rate.[3][7]
Q2: I am observing an unexpected by-product in my reaction. What could it be?
A2: A known by-product in the synthesis of rhodanine derivatives is the formation of a birhodanine, such as 3,3′-Diethyl-Δ5,5′-birhodanine.[8] This can occur under certain reaction conditions, particularly during reactions with specific aldehydes or in the presence of certain reagents.[8] Its formation can be minimized by carefully controlling stoichiometry and reaction temperature.
Q3: The purification of my final 5-arylidene-3-ethylrhodanine derivative is difficult. What is the best method?
A3: These derivatives are often crystalline solids that precipitate from the reaction mixture upon cooling.
-
Initial Purification: The most common method is filtration to collect the crude product.
-
Washing: Wash the collected solid with appropriate solvents to remove unreacted starting materials and impurities. A typical washing sequence is with water, followed by cold ethanol, and then diethyl ether.[7]
-
Recrystallization: If the product is still impure, recrystallization from a suitable solvent (e.g., acetic acid, ethanol) is the most effective purification technique.[6]
Q4: My reaction seems to have stalled and is not proceeding to completion. What should I do?
A4: If the reaction has stalled (as observed by TLC):
-
Add More Catalyst: A small additional amount of catalyst (e.g., a few drops of piperidine) can sometimes restart the reaction.
-
Increase Temperature: Gently increasing the reaction temperature may provide the necessary activation energy to push the reaction to completion.
-
Check for Moisture: The presence of water can sometimes hinder reactions that require anhydrous conditions. Ensure all glassware is oven-dried and use anhydrous solvents if specified by the protocol.
Experimental Protocols & Data
Protocol 1: Synthesis of this compound (The Core)
This protocol is adapted from general methods for synthesizing N-substituted rhodanines from primary amines.[9][10]
-
Dithiocarbamate Formation: In a flask cooled in an ice bath, slowly add carbon disulfide (1.1 eq) to a solution of ethylamine (1.0 eq) in ethanol. Stir for 1-2 hours at low temperature.
-
Reaction with Chloroacetate: To the cooled mixture, add a solution of sodium chloroacetate (1.0 eq) in water. Allow the reaction to warm to room temperature and stir for 30-60 minutes.
-
Cyclization: Acidify the reaction mixture by slowly pouring it into hot hydrochloric acid (e.g., 6N HCl).
-
Isolation: The this compound product will precipitate. Cool the mixture, collect the solid by filtration, wash with cold water, and dry. The product can be further purified by recrystallization.
Protocol 2: Knoevenagel Condensation for 5-Arylidene-3-ethylrhodanine Derivatives
This protocol is a generalized method based on common literature procedures.[3][6][7]
-
Setup: In a round-bottom flask, combine this compound (1.0 eq), the desired aromatic aldehyde (1.0-1.2 eq), and a catalyst (e.g., anhydrous sodium acetate, 1.0 eq).
-
Solvent Addition: Add the chosen solvent, such as glacial acetic acid (enough to dissolve or suspend the reactants).
-
Reaction: Heat the mixture to reflux (typically around 118°C for acetic acid) for 4-6 hours. Monitor the reaction progress by TLC.
-
Workup: After the reaction is complete, allow the mixture to cool to room temperature. The product will often crystallize out of solution.
-
Purification: Collect the yellow crystals by filtration. Wash the crystals sequentially with water, cold ethanol, and diethyl ether to remove impurities.[7] Dry the final product under vacuum.
Data Presentation: Reaction Yields in Knoevenagel Condensation
The efficiency of the Knoevenagel condensation is highly dependent on the chosen conditions. The tables below summarize yields from different synthetic approaches.
Table 1: Yields using a Deep Eutectic Solvent (DES) [4]
| Aldehyde Substituent | Solvent System | Temperature | Yield (%) |
| 4-N(CH₃)₂ | Choline Chloride:Urea (1:2) | 90°C | 78 |
| 3-OCH₃, 4-OH | Choline Chloride:Urea (1:2) | 90°C | 65 |
| 4-OH | Choline Chloride:Urea (1:2) | 90°C | 58 |
| H (Benzaldehyde) | Choline Chloride:Urea (1:2) | 90°C | 45 |
| 2-OCH₃ | Choline Chloride:Urea (1:2) | 90°C | 10 |
Table 2: High-Efficiency Knoevenagel Condensation [3]
| Rhodanine Derivative | Aldehyde | Solvent | Temperature | Catalyst | Conversion (%) |
| Rhodanine | 4-(hexyloxy)benzaldehyde | DMSO-d₆ | 70°C | TEA | >98 |
| Rhodanine-3-acetic acid | 4-(hexyloxy)benzaldehyde | DMSO-d₆ | 70°C | TEA | >98 |
| Rhodanine | 4-(trifluoromethyl)benzaldehyde | DMSO-d₆ | 70°C | TEA | >98 |
Visualizations: Workflows and Mechanisms
The following diagrams illustrate the key processes in the synthesis of this compound derivatives.
Caption: General two-step workflow for the synthesis of 5-arylidene-3-ethylrhodanine derivatives.
Caption: Simplified mechanism of the base-catalyzed Knoevenagel condensation for rhodanine derivatives.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Rhodanine-based Knoevenagel reaction and ring-opening polymerization for efficiently constructing multicyclic polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. derpharmachemica.com [derpharmachemica.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Purification of 3-Ethylrhodanine Derivatives by Column Chromatography
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of 3-ethylrhodanine derivatives using column chromatography.
Troubleshooting Guide
This guide addresses common issues encountered during the column chromatography of this compound derivatives in a question-and-answer format.
Q1: My this compound derivative is not moving from the baseline on the TLC plate, even with highly polar solvents like 100% ethyl acetate. How can I get it to elute from the column?
A: This indicates that your compound is highly polar and strongly adsorbed to the silica gel.[1] To achieve elution, you can try the following:
-
Increase Solvent Polarity Further: A mixture of methanol in dichloromethane (e.g., 1-10% methanol) can be effective for very polar compounds.[2]
-
Use a Solvent System with a Basic Modifier: For rhodanine derivatives, which can be acidic, residual acidity on the silica gel can lead to strong, irreversible binding. Adding a small amount of a basic modifier like triethylamine (0.1-1%) or a solution of ammonia in methanol to your mobile phase can help neutralize the acidic sites on the silica gel and improve elution.[3][4]
-
Consider an Alternative Stationary Phase: If your compound remains immobile on silica gel, consider using a different stationary phase. Alumina (neutral or basic) can be a good alternative for compounds that are sensitive to the acidic nature of silica gel.[1] For highly polar compounds, reversed-phase chromatography using a C18 stationary phase might also be a viable option.[3]
Q2: My this compound derivative is streaking on the TLC plate and the column fractions are impure. What can I do to improve the separation?
A: Streaking is often a sign of interactions between the compound and the stationary phase, or overloading. Here are some solutions:
-
Add a Modifier to the Mobile Phase: As mentioned previously, adding a small amount of a modifier like triethylamine or acetic acid (if your compound is basic) can prevent streaking by occupying the active sites on the silica gel.
-
Optimize the Solvent System: The choice of solvent is crucial for good separation.[5] Experiment with different solvent systems during your TLC analysis to find one that gives a good separation between your desired compound and impurities, ideally with an Rf value between 0.3 and 0.7 for your product.[5]
-
Dry Loading: If your compound is not very soluble in the mobile phase, it can lead to band broadening and streaking when loaded in a small amount of a stronger solvent. In such cases, a dry loading technique is recommended.[6]
-
Reduce the Sample Load: Overloading the column is a common cause of poor separation. As a general rule, the amount of crude sample should be about 1-5% of the weight of the stationary phase.[3]
Q3: I'm observing decomposition of my this compound derivative on the column. How can I prevent this?
A: Decomposition on the column is often due to the acidic nature of silica gel.
-
Test for Stability: Before running a column, it's wise to check the stability of your compound on silica gel. This can be done by spotting your compound on a TLC plate, letting it sit for an hour or two, and then developing it to see if any new spots (decomposition products) have appeared.[1]
-
Deactivate the Silica Gel: You can reduce the acidity of the silica gel by treating it with a solution of triethylamine in your non-polar solvent before packing the column.
-
Switch to a Different Stationary Phase: As mentioned before, using neutral or basic alumina, or Florisil, can be a good alternative for acid-sensitive compounds.[1]
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for a solvent system for the purification of a new this compound derivative?
A: A good starting point for many organic compounds of intermediate polarity is a mixture of ethyl acetate and a non-polar solvent like hexanes or petroleum ether.[2] You can begin by testing a range of ratios on a TLC plate (e.g., 10%, 20%, 50% ethyl acetate in hexanes) to find a system that gives your desired compound an Rf value of approximately 0.3-0.4.
Q2: How much silica gel should I use for my column?
A: The amount of silica gel depends on the difficulty of the separation and the amount of crude material. A general guideline is to use a 20:1 to 50:1 ratio of silica gel to crude material by weight.[7] For difficult separations, a higher ratio is recommended.
Q3: Should I use isocratic or gradient elution?
A: The choice between isocratic (constant solvent composition) and gradient (increasing solvent polarity) elution depends on the separation.
-
Isocratic elution is simpler and works well if the Rf values of your desired compound and the impurities are sufficiently different.
-
Gradient elution is more effective for separating complex mixtures with components of widely differing polarities. It allows for the faster elution of less polar compounds and then the efficient elution of more polar compounds by gradually increasing the polarity of the mobile phase.
Q4: How can I monitor the separation and identify the fractions containing my product?
A: Since most organic compounds are colorless, you will need to collect fractions and analyze them using Thin Layer Chromatography (TLC).[8][9] By spotting each fraction on a TLC plate alongside a spot of your crude mixture and a pure standard (if available), you can identify which fractions contain your purified product.
Data Presentation
Table 1: Example Solvent Systems for TLC Analysis of this compound Derivatives
| Solvent System (v/v) | Polarity | Common Applications |
| 20% Ethyl Acetate in Hexanes | Low | For less polar derivatives. |
| 50% Ethyl Acetate in Hexanes | Medium | A good starting point for many derivatives. |
| 100% Ethyl Acetate | Medium-High | For more polar derivatives. |
| 5% Methanol in Dichloromethane | High | For highly polar derivatives that do not move in less polar systems.[2] |
| 50% Ethyl Acetate in Hexanes + 0.5% Triethylamine | Medium | For derivatives that streak on silica gel. |
Table 2: Example Gradient Elution for Column Chromatography
This is a general example and should be optimized based on TLC results.
| Step | Solvent A | Solvent B | % B | Volume (Column Volumes) | Purpose |
| 1 | Hexanes | Ethyl Acetate | 10 | 2 | Elute very non-polar impurities. |
| 2 | Hexanes | Ethyl Acetate | 10 -> 50 | 5 | Elute the target this compound derivative. |
| 3 | Hexanes | Ethyl Acetate | 50 -> 100 | 3 | Elute more polar impurities. |
| 4 | - | 100% Ethyl Acetate | 100 | 2 | Wash the column. |
Experimental Protocols
Detailed Methodology for Flash Column Chromatography of a this compound Derivative
-
TLC Analysis:
-
Dissolve a small amount of the crude this compound derivative in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the solution on a silica gel TLC plate.
-
Develop the TLC plate in various solvent systems (see Table 1 for examples) to find a system that provides good separation and an Rf value of ~0.3 for the desired product.
-
-
Column Preparation (Wet Packing Method):
-
Select a glass column of an appropriate size.
-
Place a small plug of cotton or glass wool at the bottom of the column, followed by a thin layer of sand.
-
In a beaker, prepare a slurry of silica gel in the initial, least polar solvent system determined from your TLC analysis.
-
Carefully pour the slurry into the column, ensuring no air bubbles are trapped.
-
Gently tap the column to ensure even packing.
-
Add a layer of sand on top of the silica gel to prevent disturbance during solvent addition.
-
Run the initial eluent through the column until the silica bed is stable and the solvent level is just above the top layer of sand.
-
-
Sample Loading (Dry Loading Method):
-
Dissolve the crude this compound derivative in a minimal amount of a volatile solvent (e.g., dichloromethane).
-
Add a small amount of silica gel to this solution to form a free-flowing powder upon evaporation of the solvent.
-
Carefully add this silica gel-adsorbed sample to the top of the prepared column.
-
-
Elution and Fraction Collection:
-
Carefully add the eluting solvent to the top of the column.
-
Apply gentle air pressure to the top of the column to force the solvent through at a steady rate.
-
Begin collecting fractions in labeled test tubes.
-
If using a gradient elution, gradually increase the polarity of the mobile phase according to your optimized protocol (see Table 2 for an example).
-
-
Fraction Analysis:
-
Analyze the collected fractions by TLC to identify those containing the pure this compound derivative.
-
Combine the pure fractions, and remove the solvent under reduced pressure to obtain the purified product.
-
Visualizations
Caption: Troubleshooting workflow for column chromatography purification.
Caption: Experimental workflow for column chromatography purification.
References
- 1. Purification [chem.rochester.edu]
- 2. Chromatography [chem.rochester.edu]
- 3. benchchem.com [benchchem.com]
- 4. labcluster.com [labcluster.com]
- 5. columbia.edu [columbia.edu]
- 6. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 7. web.uvic.ca [web.uvic.ca]
- 8. orgchemboulder.com [orgchemboulder.com]
- 9. chem.libretexts.org [chem.libretexts.org]
strategies to avoid Michael addition side products with 3-Ethylrhodanine
This guide provides researchers, scientists, and drug development professionals with strategies to mitigate and avoid the formation of Michael addition side products during Knoevenagel condensations with 3-Ethylrhodanine.
Frequently Asked Questions (FAQs)
Q1: What is the primary side reaction observed during the Knoevenagel condensation with this compound?
The most common side reaction is a Michael addition, where a molecule of the starting material, this compound, acts as a nucleophile (Michael donor) and attacks the electron-deficient alkene of the newly formed Knoevenagel product (Michael acceptor). This results in the formation of a dimeric adduct, often referred to as a bis-rhodanine byproduct.[1]
Q2: What is the mechanism that leads to this Michael addition side product?
The Knoevenagel condensation is typically base-catalyzed. The base deprotonates the active methylene group (at the C5 position) of this compound, forming a stabilized carbanion or enolate.[2][3] This enolate then attacks the aldehyde to form the desired 5-arylidene-3-ethylrhodanine product. However, if unreacted this compound enolate remains in the mixture, it can perform a conjugate (1,4-) addition to the α,β-unsaturated system of the Knoevenagel product.[2][4][5][6]
Caption: Reaction pathways in this compound condensations.
Q3: What factors promote the formation of the Michael addition side product?
Several factors can increase the likelihood of this unwanted side reaction:
-
Strong Bases: Using overly strong bases or high concentrations of base can generate a high concentration of the this compound enolate, which can persist after the aldehyde is consumed.
-
Reaction Time: Prolonged reaction times after the initial Knoevenagel condensation is complete can provide more opportunity for the Michael addition to occur.
-
Stoichiometry: Using an excess of this compound relative to the aldehyde ensures that a Michael donor is readily available to react with the product.
-
High Temperatures: Elevated temperatures can sometimes favor the thermodynamically controlled Michael adduct over the kinetically favored Knoevenagel product, although this is system-dependent.[7]
Troubleshooting Guide: Minimizing Michael Adduct Formation
This section provides specific strategies to suppress the formation of the Michael addition side product.
Issue 1: Significant amount of high molecular weight impurity observed by LC-MS, corresponding to the Michael adduct.
Caption: Troubleshooting workflow for Michael adduct formation.
Strategy 1: Optimize the Base and Catalyst System
-
Action: Switch from strong bases to milder, catalytic amounts of bases like piperidine, triethylamine (TEA), or L-proline.[8]
-
Rationale: Milder bases generate the enolate more slowly and in lower concentrations, favoring the reaction with the more electrophilic aldehyde over the Knoevenagel product. L-proline, in particular, has been shown to be effective in deep eutectic solvents, leading to high yields of the desired product.[9]
Strategy 2: Control Reaction Time and Temperature
-
Action: Monitor the reaction closely using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Once the starting aldehyde is consumed, work up the reaction immediately. Attempting the reaction at a lower temperature may also slow the rate of the Michael addition relative to the Knoevenagel condensation.[7]
-
Rationale: The Michael addition is often slower than the initial condensation. By stopping the reaction promptly, the formation of the side product can be minimized.
Strategy 3: Adjust Stoichiometry
-
Action: Use a 1:1 stoichiometric ratio of this compound to the aldehyde, or even a slight excess of the aldehyde.
-
Rationale: This ensures that there is no excess this compound enolate available to act as a Michael donor once the primary reaction is complete.
Strategy 4: Consider Alternative Solvents
-
Action: Explore the use of Deep Eutectic Solvents (DES), such as a mixture of choline chloride and urea, or L-proline and glycerol.[9][10]
-
Rationale: These environmentally friendly solvents have been shown to promote high yields of the Knoevenagel product, often allowing for simple isolation by precipitation in water, which can prevent further side reactions during workup.[9]
Data Presentation: Condition Optimization
The choice of solvent and catalyst can significantly impact the yield of the desired 5-arylidenerhodanine product and suppress side reactions.
| Entry | Aldehyde | Catalyst/Solvent System | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | Vanillin | Proline/Glycerol (1:2) | RT | 2 | 57 | [9] |
| 2 | Vanillin | Proline/Glycerol (1:2) | 60 | 1 | 94 | [9] |
| 3 | Vanillin | Choline Chloride/Urea | 90 | - | 53 | [9][10] |
| 4 | Various Aromatic | Alum (15 mol%) / Water (MW) | - | 0.05-0.1 | 85-95 | [11] |
| 5 | Various Aromatic | Triethylamine (TEA) / DMSO | 70 | 0.5 | >98 | [8] |
Experimental Protocols
Protocol 1: High-Yield Knoevenagel Condensation using L-Proline/Glycerol DES[9]
This protocol is optimized for high yield and minimal side product formation.
-
Preparation of DES: Prepare the L-proline/glycerol (1:2 molar ratio) deep eutectic solvent by mixing L-proline and glycerol and heating at 80°C with stirring until a clear, homogeneous liquid is formed. Cool to the desired reaction temperature.
-
Reaction Setup: In a round-bottom flask, add the aldehyde (1.0 mmol) and this compound (1.0 mmol) to the prepared Pro/Gly DES (approx. 2 mL).
-
Reaction: Stir the mixture at 60°C for 1 hour. Monitor the reaction progress by TLC.
-
Workup: After completion, add water to the reaction mixture. The pure product will precipitate out.
-
Isolation: Collect the solid product by vacuum filtration, wash with water, and dry to obtain the 5-arylidene-3-ethylrhodanine. This method often yields a product pure enough to not require further column chromatography.[9]
Protocol 2: Rapid Microwave-Assisted Synthesis in Water[11]
This protocol offers a fast and environmentally friendly alternative.
-
Reaction Setup: In a microwave-safe vessel, combine this compound (20 mmol), the aromatic aldehyde (20 mmol), and alum (KAl(SO₄)₂·12H₂O) (3 mmol, 15 mol%) in water.
-
Microwave Irradiation: Subject the mixture to microwave irradiation at 600 watts, applying power in intermittent 30-second intervals for a total of 3-6 minutes.
-
Monitoring: Check for the completion of the reaction by TLC.
-
Isolation: Pour the cooled reaction mixture onto crushed ice. The solid product will separate.
-
Purification: Collect the solid by filtration, dry it, and recrystallize from ethanol to yield the pure product. This method reports excellent yields without byproducts.[11]
References
- 1. researchgate.net [researchgate.net]
- 2. Michael addition reaction - Wikipedia [en.wikipedia.org]
- 3. byjus.com [byjus.com]
- 4. Michael Addition Reaction Mechanism - Chemistry Steps [chemistrysteps.com]
- 5. youtube.com [youtube.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. researchgate.net [researchgate.net]
- 8. Rhodanine-based Knoevenagel reaction and ring-opening polymerization for efficiently constructing multicyclic polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. derpharmachemica.com [derpharmachemica.com]
challenges in the scale-up synthesis of 3-Ethylrhodanine compounds
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the scale-up synthesis of 3-Ethylrhodanine and its derivatives.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis and scale-up of this compound compounds in a question-and-answer format.
Issue 1: Low Product Yield
Q: My reaction yield for this compound (or its 5-substituted derivative) is consistently low. What are the potential causes and how can I improve it?
A: Low yields are a frequent challenge in rhodanine synthesis and can stem from several factors. A systematic approach is necessary to identify and resolve the issue.
-
Incomplete Reaction: The reaction may not be going to completion.
-
Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Ensure starting materials are consumed before workup. Consider extending the reaction time or increasing the temperature, but be mindful of potential side product formation.[1]
-
-
Purity of Reactants: Impurities in starting materials like ethylamine, carbon disulfide, chloroacetic acid, or the aldehyde can interfere with the reaction, leading to side products and reduced yields.[1]
-
Solution: Use high-purity, anhydrous reagents and solvents. Purify starting materials if their quality is uncertain.
-
-
Suboptimal Reaction Conditions: Temperature and pH are critical parameters. For instance, in Knoevenagel condensations to form 5-arylidene derivatives, the catalyst (e.g., piperidine, sodium acetate) and solvent choice (e.g., ethanol, glacial acetic acid) significantly impact the reaction rate and yield.[2][3]
-
Solution: Perform small-scale optimization studies to determine the ideal temperature, catalyst loading, and solvent for your specific substrate. Ensure consistent and accurate control of these parameters during scale-up.
-
-
Side Reactions: The active methylene group at the C5 position of the rhodanine ring is susceptible to various reactions. Self-condensation or reaction with impurities can lead to by-products such as 3,3′-Diethyl-Δ5,5′-birhodanine.[4]
-
Solution: Analyze the crude product by NMR or LC-MS to identify major by-products. Adjusting reaction conditions, such as temperature or the rate of reagent addition, can often minimize side reactions.
-
-
Product Loss During Workup/Purification: The product may be lost during extraction, filtration, or recrystallization steps.
-
Solution: Optimize the purification protocol. Ensure the chosen recrystallization solvent provides good recovery. If using column chromatography, select an appropriate solvent system to avoid product loss on the column. For large-scale operations, methods like tangential flow filtration can be more efficient than traditional filtration.[5]
-
dot
References
Technical Support Center: Improving the Solubility of 3-Ethylrhodanine Derivatives
This technical support center provides researchers, scientists, and drug development professionals with practical troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for enhancing the solubility of 3-Ethylrhodanine derivatives for biological testing.
Troubleshooting Guide
This guide addresses specific issues encountered during experimental work with this compound derivatives.
Q: My this compound derivative was fully dissolved in DMSO, but it precipitated immediately when I diluted it into my aqueous assay buffer. What's happening and how can I fix it?
A: This common phenomenon is known as "precipitation upon dilution" or "solvent shock."[1][2] It occurs because your compound is highly soluble in a strong organic solvent like Dimethyl Sulfoxide (DMSO) but poorly soluble in the aqueous environment of your buffer.[1] When the DMSO stock is added to the buffer, the solvent polarity increases dramatically, causing the compound to "crash out" of the solution.[1]
Follow these troubleshooting steps to mitigate this issue:
-
Check DMSO Quality: DMSO is hygroscopic, meaning it readily absorbs moisture from the air.[1] Water contamination can reduce its solvating power for hydrophobic compounds.[1] Always use anhydrous (dry) DMSO and store it in small, tightly sealed aliquots to prevent moisture absorption.[1]
-
Modify Your Dilution Technique: The way you mix the solutions is critical.
-
Reverse Dilution: Instead of adding the small volume of DMSO stock to the large volume of buffer, try the reverse. While gently vortexing the buffer, add the DMSO stock dropwise.[1] This method ensures the DMSO is dispersed rapidly, preventing localized areas of high compound concentration that can initiate precipitation.[1]
-
Intermediate Dilution Step: Avoid diluting from a high-concentration stock directly into the final assay volume.[2] First, create an intermediate dilution in your cell culture medium or buffer, and then perform the final dilution.[2]
-
-
Use Physical Solubilization Aids:
-
Optimize Final DMSO Concentration: A slightly higher final concentration of DMSO in your assay can help keep the compound in solution.[2] However, be cautious, as DMSO can be toxic to cells. Most cell lines can tolerate DMSO up to 0.5%, but some sensitive lines may be affected by concentrations as low as 0.1%.[1] It is crucial to run a vehicle control experiment to determine the maximum DMSO tolerance for your specific cell line and assay duration.[1][3]
-
Adjust Buffer pH: The solubility of ionizable compounds can be highly dependent on pH.[] Ensure the pH of your final aqueous solution is one where your specific derivative has maximum solubility.[1]
Frequently Asked Questions (FAQs)
Q1: What are the best starting strategies for solubilizing novel this compound derivatives for biological screening?
A1: For initial screening, the primary goal is to prepare a concentrated stock solution and then achieve a final concentration in an aqueous medium that is suitable for the assay.
-
Primary Stock Solution: Dimethyl Sulfoxide (DMSO) is the most common and effective solvent for creating high-concentration stock solutions of poorly soluble compounds for screening purposes.[5][6]
-
Improving Aqueous Solubility: If precipitation occurs upon dilution, several strategies can be employed:
-
Co-solvents: Using a mixture of solvents can increase solubility.[7] Common co-solvents that are miscible with water include ethanol, propylene glycol (PG), and polyethylene glycols (PEGs).[][5][8] These agents work by reducing the polarity of the aqueous medium.[5]
-
pH Adjustment: For rhodanine derivatives with ionizable groups (like a carboxylic acid), adjusting the pH of the buffer can significantly increase solubility.[][9]
-
Salt Formation: Converting an ionizable derivative into a salt is a highly effective method to enhance solubility by orders of magnitude.[5][10] This is particularly relevant for rhodanine-3-acetic acid derivatives, which can be converted into salts to overcome poor water solubility.[11]
-
Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic drug molecules in their central cavity, forming inclusion complexes that are more water-soluble.[12][13] Hydrophilic derivatives like hydroxypropyl-β-cyclodextrin (HP-β-CD) are often used in pharmaceutical formulations.[5][13]
-
Q2: How can I quickly determine the kinetic solubility of my compound?
A2: A kinetic solubility assay is a high-throughput method used in early drug discovery to estimate a compound's solubility under non-equilibrium conditions.[6][14] The general procedure involves dissolving the compound in DMSO to make a concentrated stock solution, which is then gradually added to an aqueous buffer.[6] The point at which the compound precipitates is measured and defined as its kinetic solubility.[6]
Common high-throughput detection methods include:
-
Nephelometry: A laser-based method that measures the light scattered by undissolved particles (precipitate) in the solution.[14][15]
-
Direct UV Spectroscopy: After the solution is incubated, it is filtered to remove any precipitate. The concentration of the dissolved compound remaining in the filtrate is then quantified using a UV spectrophotometer.[6][15]
Q3: Can structural modifications to the this compound scaffold improve its solubility?
A3: Yes, medicinal chemistry strategies can be employed to improve solubility. A key example within the rhodanine class is the introduction of a carboxylic acid moiety at the N-3 position to create rhodanine-3-acetic acid derivatives.[11][16] This acidic handle provides an ionizable site, allowing for the formation of various salts (e.g., sodium or hydrochloride salts), which typically exhibit significantly higher aqueous solubility than the parent acid.[11] This approach is a well-established principle in drug design to enhance the physicochemical properties of a lead compound.[10][17]
Quantitative Data Summary
The following table summarizes common solubilization strategies and their general effectiveness for poorly soluble compounds like this compound derivatives.
| Solubilization Strategy | Mechanism of Action | Typical Solvents/Agents | General Effectiveness | Key Considerations |
| Co-solvency [5] | Reduces the polarity of the solvent mixture, making it more favorable for hydrophobic compounds.[] | DMSO, Ethanol, Propylene Glycol (PG), Polyethylene Glycol (PEG 400).[5][8] | Moderate to High | Can precipitate upon high dilution. Potential for solvent toxicity in cell-based assays.[5] |
| pH Adjustment [] | Increases the fraction of the compound in its ionized (more soluble) form for acidic or basic molecules.[9] | Acidic or basic buffers (e.g., HCl, NaOH). | High (for ionizable drugs) | Only effective for compounds with a suitable pKa. The required pH may not be compatible with the biological assay. |
| Salt Formation | Converts the parent drug into a salt form, which often has a more favorable crystal lattice energy and higher solubility.[10] | Hydrochloride, sodium, tosylate salts.[5] | Very High (>1000-fold increase possible).[5] | The compound must have an ionizable functional group (acidic or basic). |
| Complexation [12] | Encapsulates the poorly soluble drug within a larger, water-soluble host molecule.[18] | Cyclodextrins (e.g., HP-β-CD, SBE-β-CD).[5][19] | High | The geometry of the drug must fit within the cyclodextrin cavity. Can be expensive for large-scale use.[18] |
| Use of Surfactants [5] | Form micelles in the aqueous phase that encapsulate the hydrophobic drug.[8] | Tween 80, Poloxamers, Sodium Dodecyl Sulfate (SDS).[5][8] | Moderate to High | Can interfere with certain biological assays or membrane integrity. Potential for toxicity.[5] |
Detailed Experimental Protocols
Protocol 1: Preparation of Compound Stock and Working Solutions for Cell-Based Assays
This protocol describes a standard method for preparing a DMSO stock solution and diluting it into an aqueous medium while minimizing precipitation.
Materials:
-
This compound derivative (solid powder)
-
Anhydrous DMSO
-
Sterile phosphate-buffered saline (PBS) or cell culture medium
-
Sterile microcentrifuge tubes
Procedure:
-
Prepare High-Concentration Primary Stock (e.g., 50 mM in DMSO):
-
Tare a sterile, dry microcentrifuge tube on an analytical balance.
-
Carefully weigh a precise amount of the this compound derivative (e.g., 5-10 mg).
-
Calculate the volume of anhydrous DMSO required to achieve a 50 mM concentration.
-
Add the calculated volume of DMSO to the tube.
-
Vortex thoroughly until the compound is completely dissolved. If needed, use a brief sonication step.[2] This is your primary stock solution.
-
Store the primary stock in small, single-use aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles and moisture absorption.[20]
-
-
Prepare Intermediate Dilution (e.g., 1 mM in Medium):
-
Thaw one aliquot of the 50 mM primary stock.
-
In a new sterile tube, add 490 µL of pre-warmed (37°C) cell culture medium or PBS.
-
Add 10 µL of the 50 mM primary stock to the medium.
-
Mix immediately but gently by flicking the tube or pipetting up and down slowly. Do not vortex vigorously. This creates a 1 mM intermediate solution with 2% DMSO.
-
-
Prepare Final Working Solution (e.g., 10 µM in Medium):
-
Dispense the required volume of cell culture medium into your assay plate (e.g., 990 µL into a well).
-
Add 10 µL of the 1 mM intermediate solution to the medium in the well.
-
Mix gently by swirling the plate or by pipetting.
-
The final concentration will be 10 µM with a final DMSO concentration of 0.02%, which is well-tolerated by most cell lines.
-
Protocol 2: High-Throughput Kinetic Solubility Assay by Nephelometry
This protocol outlines a rapid method to assess the kinetic solubility of a compound using a plate-based nephelometer.[15]
Materials:
-
Test compound dissolved in 100% DMSO (e.g., 10 mM stock)
-
Aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4)
-
Clear 96-well or 384-well microtiter plates
-
Laser-based nephelometer or a plate reader capable of measuring light scattering
Procedure:
-
Plate Setup:
-
Dispense a small volume (e.g., 2 µL) of the 10 mM DMSO stock solution into the wells of the microtiter plate. Include DMSO-only wells as a negative control.
-
-
Buffer Addition:
-
Rapidly add the aqueous buffer to each well to achieve the desired final compound concentration (e.g., add 198 µL of PBS for a final concentration of 100 µM and 1% DMSO).
-
-
Incubation:
-
Seal the plate to prevent evaporation.
-
Mix the contents thoroughly on a plate shaker for 1-2 minutes.
-
Incubate the plate at a controlled temperature (e.g., room temperature or 37°C) for a specified duration (e.g., 1-2 hours).[15]
-
-
Measurement:
-
Place the plate into the nephelometer.
-
Measure the light scattering in each well. An increase in light scattering relative to the DMSO control indicates the formation of a precipitate.
-
-
Data Analysis:
-
The kinetic solubility is defined as the highest concentration of the compound that does not result in a significant increase in light scattering above the background (DMSO control) level.
-
Visual Guides & Diagrams
Diagram 1: Troubleshooting Workflow for Compound Precipitation
Caption: A flowchart for troubleshooting compound precipitation issues.
Diagram 2: Representative Kinase Signaling Pathway Targeted by Inhibitors
Caption: Simplified MAPK/ERK pathway, a common target for rhodanine-based inhibitors.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 5. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pharmatutor.org [pharmatutor.org]
- 7. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 8. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 9. rpbs.journals.ekb.eg [rpbs.journals.ekb.eg]
- 10. research.aston.ac.uk [research.aston.ac.uk]
- 11. Rhodanineacetic Acid Derivatives as Potential Drugs: Preparation, Hydrophobic Properties and Antifungal Activity of (5-Arylalkylidene-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)acetic Acids † - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. scispace.com [scispace.com]
- 14. enamine.net [enamine.net]
- 15. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 16. Recent Pharmacological Developments on Rhodanines and 2,4-Thiazolidinediones - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. eijppr.com [eijppr.com]
- 19. Cyclodextrin Complexation Improves the Solubility and Caco-2 Permeability of Chrysin - PMC [pmc.ncbi.nlm.nih.gov]
- 20. ziath.com [ziath.com]
analytical methods for detecting impurities in 3-Ethylrhodanine samples
Welcome to the technical support center for the analytical characterization of 3-Ethylrhodanine. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to support the detection and quantification of impurities in this compound samples.
Frequently Asked Questions (FAQs)
Q1: What are the most common analytical techniques for analyzing impurities in this compound?
A1: The most prevalent and effective techniques for impurity profiling of this compound are High-Performance Liquid Chromatography (HPLC), often coupled with UV or Mass Spectrometry (MS) detectors, and Gas Chromatography-Mass Spectrometry (GC-MS).[1][2] HPLC is highly versatile for separating a wide range of non-volatile organic impurities, while GC-MS is ideal for identifying volatile impurities and residual solvents.[3][4] For structural elucidation of unknown impurities, spectroscopic methods like Nuclear Magnetic Resonance (NMR) are also employed.[1]
Q2: What types of impurities can be expected in a this compound sample?
A2: Impurities in this compound can be categorized as follows:
-
Organic Impurities: These arise from the manufacturing process and include starting materials, by-products from side reactions, and intermediates.[5][6] For example, unreacted rhodanine or ethylamine could be present.
-
Degradation Products: These form when this compound is exposed to stress conditions such as acid, base, heat, light, or oxidation.[7]
-
Residual Solvents: Volatile organic compounds used during synthesis or purification that are not completely removed.[4]
Q3: Why is my HPLC baseline noisy or drifting while analyzing this compound?
A3: A noisy or drifting baseline can be caused by several factors. Common causes include:
-
Mobile Phase Issues: Improperly degassed mobile phase, immiscible solvents, or contamination.
-
System Leaks: Loose fittings in the pump, injector, or column connections.
-
Detector Problems: A failing lamp or a contaminated flow cell.
-
Column Contamination: Buildup of strongly retained compounds on the column.
Ensure your mobile phase is freshly prepared and thoroughly degassed. Purge the system to remove air bubbles and check all fittings for leaks. If the problem persists, cleaning the detector flow cell or replacing the column may be necessary.
Q4: I am observing unexpected peaks in my chromatogram. What could be the cause?
A4: Unexpected peaks, often called "ghost peaks," can originate from several sources:
-
Sample Carryover: Residual sample from a previous injection remaining in the injector or column.
-
Contaminated Solvents: Impurities present in the mobile phase or the sample diluent.
-
Sample Degradation: The sample may be degrading in the vial while waiting for injection.
-
Air Bubbles: Small air bubbles in the system can cause spurious peaks.
To troubleshoot, inject a blank (diluent only) to see if the peaks persist. If they do, the issue is likely with the mobile phase or system contamination. If the peaks only appear after a sample injection, it points to carryover or sample degradation.
Analytical Methodologies & Protocols
High-Performance Liquid Chromatography (HPLC) Method for Purity Assessment
This protocol provides a general starting point for developing a validated HPLC method for the purity analysis of this compound and its related substances. Method optimization will be required for specific impurity profiles.
Experimental Protocol:
-
Chromatographic System: An HPLC system equipped with a UV-Vis or Photodiode Array (PDA) detector.
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a common choice for rhodanine derivatives.[8]
-
Mobile Phase Preparation:
-
Phase A: 0.1% Phosphoric Acid in HPLC-grade water.
-
Phase B: Acetonitrile.
-
Filter and degas both phases before use.
-
-
Gradient Elution:
Time (min) % Phase A % Phase B 0.0 90 10 20.0 10 90 25.0 10 90 25.1 90 10 | 30.0 | 90 | 10 |
-
Flow Rate: 1.0 mL/min.[9]
-
Column Temperature: 30°C.
-
Detection Wavelength: 254 nm (or scan for optimal wavelength with PDA).
-
Injection Volume: 10 µL.
-
Sample Preparation:
-
Accurately weigh and dissolve the this compound sample in a suitable diluent (e.g., Acetonitrile/Water 50:50 v/v) to a final concentration of approximately 1.0 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.[10]
-
Method Validation Summary
The following table summarizes typical validation parameters for an HPLC impurity method. Actual values must be determined experimentally.
| Parameter | Typical Acceptance Criteria | Purpose |
| Specificity | Peak purity index > 0.995. No interference from blank/placebo at the retention time of the analyte and known impurities. | Ensures the method accurately measures the analyte without interference. |
| Linearity (R²) | ≥ 0.999 | Confirms a proportional relationship between detector response and concentration. |
| Accuracy (% Recovery) | 98.0% - 102.0% for known impurities.[11] | Measures the closeness of the test results to the true value. |
| Precision (% RSD) | Repeatability (Intra-day): ≤ 2.0%. Intermediate Precision (Inter-day): ≤ 5.0%.[11][12] | Demonstrates the consistency and reproducibility of the method. |
| Limit of Detection (LOD) | Signal-to-Noise ratio of 3:1. | The lowest amount of analyte that can be detected. |
| Limit of Quantitation (LOQ) | Signal-to-Noise ratio of 10:1. | The lowest amount of analyte that can be quantified with acceptable precision and accuracy. |
| Robustness | %RSD ≤ 5% after minor changes in method parameters (e.g., pH, flow rate, column temperature).[9] | Measures the method's capacity to remain unaffected by small, deliberate variations in parameters. |
Troubleshooting Guides
HPLC Troubleshooting
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High Backpressure | 1. Blockage in the column inlet frit or tubing. 2. Particulate matter from the sample. 3. Mobile phase precipitation. | 1. Reverse-flush the column (disconnected from the detector). 2. Filter all samples and mobile phases through a 0.45 µm filter. 3. Ensure mobile phase components are miscible and buffers do not precipitate in organic solvent. |
| Peak Tailing | 1. Column degradation (active sites). 2. Sample overload. 3. Mismatch between sample solvent and mobile phase. | 1. Use a new column or a column with end-capping. 2. Reduce the injection volume or sample concentration. 3. Dissolve the sample in the initial mobile phase if possible. |
| Variable Retention Times | 1. Inconsistent mobile phase composition. 2. Fluctuations in column temperature. 3. Air bubbles in the pump. | 1. Prepare fresh mobile phase and ensure proper mixing. 2. Use a column oven for stable temperature control. 3. Degas the mobile phase and purge the pump. |
| No Peaks Detected | 1. Detector lamp is off. 2. No sample injected (injector issue). 3. Incorrect detector wavelength. | 1. Check and replace the detector lamp if necessary. 2. Manually check the injector for proper function. 3. Verify the detector is set to the correct wavelength for this compound. |
Visual Workflow and Logic Diagrams
Caption: General workflow for the analysis of impurities in this compound samples.
Caption: Troubleshooting logic for investigating unexpected peaks in an HPLC chromatogram.
References
- 1. ajrconline.org [ajrconline.org]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. GCMS Qualitative Analysis of Impurities Detected in Tests for Residual Solvents in Pharmaceuticals : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 4. Using Gas Chromatography-Mass Spectrometry to Monitor Impurities and Safeguard Public Health | Labcompare.com [labcompare.com]
- 5. derpharmachemica.com [derpharmachemica.com]
- 6. researchgate.net [researchgate.net]
- 7. Validation of a HPLC method for the quantification and purity determination of SK3530 in drug substance and tablet - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. japsonline.com [japsonline.com]
- 9. ijprajournal.com [ijprajournal.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. A Novel Validated UHPLC Method for the Estimation of Rosuvastatin and Its Complete Impurity Profile in Tablet Formulations [mdpi.com]
- 12. Development and Validation of a Robust RP-HPLC Method for the Simultaneous Analysis of Exemestane and Thymoquinone and Its Application to Lipid-Based Nanoformulations - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Managing Steric Hindrance in Reactions Involving 3-Ethylrhodanine
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3-Ethylrhodanine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you overcome challenges related to steric hindrance in your chemical reactions.
Frequently Asked Questions (FAQs)
Q1: What is steric hindrance and how does it affect reactions with this compound?
A1: Steric hindrance is a phenomenon that occurs when the size of atoms or groups of atoms in a molecule prevents or slows down a chemical reaction.[1] In the context of this compound, the bulky ethyl group on the nitrogen and the spatial arrangement of the rhodanine ring can impede the approach of reactants to the active methylene group at the C-5 position. This is particularly problematic in Knoevenagel condensation reactions with bulky aldehydes or ketones, often leading to lower yields and slower reaction rates.[2]
Q2: I am observing very low yields in my Knoevenagel condensation of this compound with a sterically hindered aldehyde. What are the likely causes and how can I improve the yield?
A2: Low yields in this reaction are a common issue stemming from steric hindrance. Several factors could be contributing:
-
Inefficient Catalyst: The catalyst you are using may not be effective enough to overcome the energy barrier imposed by steric hindrance.
-
Suboptimal Reaction Conditions: Temperature, solvent, and reaction time play a crucial role. Conventional heating might not provide enough energy to overcome the steric barrier efficiently.
-
Reversibility of the Reaction: The Knoevenagel condensation is a reversible reaction. If the product is sterically crowded, the equilibrium may favor the starting materials.
To improve the yield, consider the following troubleshooting steps:
-
Catalyst Selection: Switch to a more effective catalyst. While traditional bases like piperidine or triethylamine are common, consider using a Lewis acid catalyst or a heterogeneous catalyst which can sometimes offer better performance in sterically demanding reactions.
-
Solvent Optimization: The choice of solvent can significantly impact the reaction.[3][4] Polar aprotic solvents like DMF or DMSO can often help to stabilize charged intermediates and may facilitate the reaction. Experiment with different solvents to find the optimal one for your specific substrates.
-
Employ Advanced Synthesis Techniques: Techniques like microwave irradiation or ultrasound can dramatically improve yields and reduce reaction times by providing localized energy to overcome the activation barrier.[5][6]
-
Increase Reactant Concentration or Temperature: Carefully increasing the concentration of the less hindered reactant or raising the reaction temperature can sometimes push the equilibrium towards the product. However, be mindful of potential side reactions at higher temperatures.
Q3: Can I use a protecting group to temporarily block the active methylene group of this compound to direct a reaction elsewhere on the molecule?
A3: While theoretically possible, protecting the active methylene group at C-5 of this compound is not a common strategy. The high acidity of the methylene protons makes it the most reactive site for many reactions. Introducing a protecting group would require a multi-step process of protection and deprotection, which can lower the overall yield.[2][7][8] It is often more practical to explore alternative synthetic routes or use directing groups on other parts of the molecule if you wish to achieve reactivity at a different position.
Troubleshooting Guides
Problem 1: Low to no product formation in the Knoevenagel condensation of this compound with a bulky ketone.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| High Steric Hindrance from the Ketone | Switch from conventional heating to microwave irradiation. | Increased reaction rate and yield due to efficient localized heating.[9][10] |
| Employ ultrasound-assisted synthesis. | Enhanced mass transfer and cavitation effects can overcome steric barriers.[6] | |
| Consider using a more reactive derivative of the ketone if possible. | A less hindered electrophile will react more readily. | |
| Ineffective Catalyst | Screen a variety of catalysts, including Lewis acids (e.g., TiCl₄, ZnCl₂) and different bases (e.g., DBU, piperidinium acetate). | Identification of a catalyst that provides a lower energy pathway for the reaction. |
| Unfavorable Solvent | Test a range of solvents with varying polarities (e.g., toluene, ethanol, DMF, DMSO).[3][4] | Improved solubility of reactants and stabilization of the transition state can lead to higher yields. |
Problem 2: Formation of significant side products in the reaction.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Self-condensation of this compound | Add the aldehyde or ketone to the reaction mixture before adding the base catalyst. | Minimizes the concentration of the this compound enolate available for self-condensation. |
| Decomposition at High Temperatures | Lower the reaction temperature and extend the reaction time. | Reduced thermal degradation of reactants and products. |
| Use microwave synthesis with precise temperature control. | Minimizes exposure to high temperatures for extended periods.[5][11] | |
| Undesired Reactions with Functional Groups | If your reactants have other sensitive functional groups, consider using protecting groups for those sites.[2][7] | Prevents unwanted side reactions and improves the yield of the desired product. |
Data Presentation
Table 1: Comparison of Reaction Conditions for Knoevenagel Condensation of Rhodanine Derivatives with Aromatic Aldehydes.
| Rhodanine Derivative | Aldehyde | Catalyst | Solvent | Method | Time | Yield (%) | Reference |
| Rhodanine-3-acetic acid | 4-Methoxybenzaldehyde | Triethylamine | DMSO-d6 | Conventional | 0.5 h | >99 | [12] |
| Rhodanine-3-acetic acid | 4-Nitrobenzaldehyde | Triethylamine | DMSO-d6 | Conventional | 0.5 h | >99 | [12] |
| 3-Allylrhodanine | 4-Nitrobenzaldehyde | Sodium Acetate | Acetic Acid | Reflux | 5 h | 95 | |
| Various | Various Aromatic Aldehydes | Piperazine | Solvent-free | Microwave | 2-15 min | Good | [10] |
| Various | Various Aromatic Aldehydes | Hydroxyapatite | Solvent-free | Microwave | Short | High | [5][11] |
Experimental Protocols
Protocol 1: General Procedure for Knoevenagel Condensation of this compound with an Aromatic Aldehyde under Conventional Heating.
-
To a round-bottom flask, add this compound (1 equivalent) and the desired aromatic aldehyde (1 equivalent).
-
Add a suitable solvent, such as ethanol or glacial acetic acid.
-
Add a catalytic amount of a base, such as piperidine or triethylamine (0.1-0.2 equivalents).
-
The mixture of 3-allylrhodanine (10 mmol), anhydrous sodium acetate (10 mmol) and 4-nitrobenzaldehyde (12.5 mmol) was refluxed in 10 mL of glacial acetic acid for 5 h.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, filter the solid product and wash it with a cold solvent (e.g., ethanol or water).
-
If no precipitate forms, remove the solvent under reduced pressure and purify the crude product by column chromatography on silica gel.
Protocol 2: Microwave-Assisted Knoevenagel Condensation of this compound.
-
In a microwave-safe reaction vessel, combine this compound (1 equivalent), the aldehyde (1 equivalent), and a catalyst (e.g., piperazine or hydroxyapatite).[5][10]
-
If a solvent is used, add it to the vessel (note: many microwave reactions can be run solvent-free).
-
Seal the vessel and place it in the microwave reactor.
-
Set the desired temperature and irradiation time (e.g., 100-150 °C for 5-15 minutes).
-
After the reaction is complete, cool the vessel to room temperature.
-
Work up the reaction mixture as described in Protocol 1 (filtration or purification by chromatography).
Visualizations
Caption: Troubleshooting workflow for low-yield reactions involving this compound.
References
- 1. agroipm.cn [agroipm.cn]
- 2. researchgate.net [researchgate.net]
- 3. Steric effects and solvent effects in ionic reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Microwave-assisted and efficient solvent-free knoevenagel condensation. A sustainable protocol using porous calcium hydroxyapatite as catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Protecting group - Wikipedia [en.wikipedia.org]
- 7. Protective Groups [organic-chemistry.org]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Rhodanine-based Knoevenagel reaction and ring-opening polymerization for efficiently constructing multicyclic polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
Validation & Comparative
A Comparative Analysis of 3-Ethylrhodanine and N-methylrhodanine Reactivity in Knoevenagel Condensation
For researchers, scientists, and drug development professionals, understanding the subtle differences in reactivity between closely related building blocks is crucial for efficient synthesis and the development of novel therapeutics. This guide provides a comparative overview of the reactivity of 3-Ethylrhodanine and N-methylrhodanine, focusing on their application in the Knoevenagel condensation, a key reaction for the synthesis of 5-ylidene-rhodanine derivatives, which are prominent scaffolds in medicinal chemistry.
Data Presentation
As no direct comparative experimental data for reaction rates or yields under identical conditions were found in the public domain, a quantitative comparison table cannot be provided. However, numerous studies report high yields (typically >90%) for the Knoevenagel condensation of both N-ethyl and N-methylrhodanine with various aromatic aldehydes under optimized conditions.[1][2]
Experimental Protocols
The following is a generalized experimental protocol for the Knoevenagel condensation of N-substituted rhodanines with aromatic aldehydes, which can be adapted for both this compound and N-methylrhodanine.
General Procedure for the Synthesis of 5-Arylmethylidene-N-substituted-rhodanines
This procedure is based on typical Knoevenagel condensation reactions found in the literature.[1][2]
Materials:
-
N-substituted rhodanine (this compound or N-methylrhodanine) (1.0 eq)
-
Aromatic aldehyde (1.0 eq)
-
Catalyst: Piperidine or triethylamine (0.1-0.2 eq) or a solid-supported base.
-
Solvent: Ethanol, acetic acid, or a green solvent like water or a deep eutectic solvent.[1]
Procedure:
-
To a solution of the N-substituted rhodanine (1.0 eq) and the aromatic aldehyde (1.0 eq) in the chosen solvent, add the basic catalyst (e.g., piperidine or triethylamine).
-
The reaction mixture is then stirred at a temperature ranging from room temperature to reflux (typically 60-80 °C) for a period of 1 to 6 hours.[1][2]
-
The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction, the mixture is cooled to room temperature. The solid product that precipitates is collected by filtration.
-
The collected solid is washed with a cold solvent (e.g., ethanol or water) to remove any unreacted starting materials and catalyst.
-
The product is then dried under vacuum to yield the pure 5-arylmethylidene-N-substituted-rhodanine. Further purification, if necessary, can be achieved by recrystallization.
Mandatory Visualization
Caption: Experimental workflow for the Knoevenagel condensation.
Caption: Logical relationship of N-substituent effects on reactivity.
References
A Comparative Guide to 3-Ethylrhodanine and Other Heterocyclic Scaffolds in Drug Design
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, the selection of a core molecular scaffold is a critical decision that profoundly influences the trajectory of a drug discovery program. Heterocyclic compounds, with their diverse structures and rich chemical space, have proven to be a cornerstone of modern therapeutics. Among these, the rhodanine scaffold, and specifically its 3-ethyl derivative, has garnered significant attention. This guide provides an objective comparison of 3-ethylrhodanine with other prominent five-membered heterocyclic scaffolds: oxazolidinones, thiazolidinediones, hydantoins, and succinimides. The comparison is supported by experimental data on their biological activities and pharmacokinetic profiles, detailed experimental protocols for key assays, and visualizations of relevant workflows and structures to aid in rational drug design.
Introduction to Heterocyclic Scaffolds
Heterocyclic scaffolds are cyclic compounds containing at least one heteroatom in the ring. They are of immense interest in drug discovery due to their ability to engage in various biological interactions and serve as versatile platforms for chemical modification.[1]
-
This compound: A derivative of the rhodanine core (2-thioxo-4-thiazolidinone), which is recognized as a privileged scaffold in medicinal chemistry.[2] Rhodanine-based compounds have demonstrated a wide spectrum of biological activities, including antimicrobial, antiviral, antidiabetic, and antitumor effects.[3][4] The 3-ethyl substitution is a common modification explored in structure-activity relationship (SAR) studies.
-
Oxazolidinones: A class of synthetic antibacterial agents with a unique mechanism of action involving the inhibition of bacterial protein synthesis.[5][6] Linezolid is a well-known example, effective against multidrug-resistant Gram-positive bacteria.[5][7]
-
Thiazolidinediones (TZDs): Often referred to as "glitazones," this class of compounds are well-known for their use in the treatment of type 2 diabetes.[8] They act as agonists of the peroxisome proliferator-activated receptor gamma (PPARγ).[8]
-
Hydantoins: This scaffold is present in several established drugs, most notably as anticonvulsants like phenytoin.[9][10][11] Their structure allows for diverse substitutions, leading to a broad range of biological activities.
-
Succinimides: Primarily known for their use as anticonvulsant drugs, such as ethosuximide, for the management of absence seizures.[12][13]
Comparative Biological Activity
The following tables summarize the in vitro biological activity of derivatives of the compared heterocyclic scaffolds against various cancer cell lines and bacterial strains. It is important to note that the data is compiled from different studies, and direct comparisons should be made with caution due to variations in experimental conditions.
Table 1: Comparative Anticancer Activity (IC50 values in µM)
| Scaffold Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Rhodanine Derivative (Compound 45) | HL-60 (Leukemia) | 1.2 | [14] |
| K-562 (Leukemia) | 1.5 | [14] | |
| HT-1080 (Fibrosarcoma) | 8.7 | [14] | |
| Rhodanine Derivative (Compound 38) | A2780 (Ovarian) | 4.4 | [3] |
| A2780cisR (Ovarian, Cisplatin-resistant) | 3.3 | [3] | |
| Thiazolidinedione Derivative (T21) | Huh7 (Hepatocellular Carcinoma) | ~2-16 | [15][16] |
| Plc/Prf/5 (Hepatocellular Carcinoma) | ~2-16 | [15][16] | |
| Snu449 (Hepatocellular Carcinoma) | ~2-16 | [15][16] | |
| HepG2 (Hepatocellular Carcinoma) | ~2-16 | [15][16] | |
| Hep3B (Hepatocellular Carcinoma) | ~2-16 | [15][16] | |
| MCF-7 (Breast Cancer) | ~2-16 | [15][16] | |
| Hydantoin Derivative (Compound 4) | SW480 (Colon Cancer) | 16.8 | [17] |
| Succinimide Derivative (1e) | K562 (Leukemia) | 3.2 | [18] |
| MOLT-4 (Leukemia) | 5.8 | [18] | |
| HeLa (Cervical Cancer) | 8 | [18] |
Table 2: Comparative Antibacterial Activity (MIC90 values in µg/mL)
| Scaffold Derivative | Bacterial Strain | MIC90 (µg/mL) | Reference |
| Oxazolidinone (Linezolid) | Rhodococcus equi | 4.0 | [19] |
| Oxazolidinone (Eperezolid) | Rhodococcus equi | 16.0 | [19] |
Comparative Pharmacokinetic Properties (ADMET)
The absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile of a drug candidate is a critical determinant of its clinical success. The following table provides a general overview of the pharmacokinetic properties of the discussed heterocyclic scaffolds based on representative marketed drugs or well-studied derivatives.
Table 3: Overview of ADMET Properties
| Scaffold | Representative Drug(s) | Key Pharmacokinetic Features | Reference |
| Rhodanine | (Derivatives) | Variable, but some derivatives show good oral bioavailability and can be optimized for improved ADMET profiles. | [20] |
| Oxazolidinone | Linezolid | Excellent oral bioavailability (~100%). Primarily metabolized by non-renal clearance. Elimination half-life of 5-7 hours.[7][21][22] | [7][21][22] |
| Thiazolidinedione | Pioglitazone, Rosiglitazone | Rapidly absorbed. Metabolized by cytochrome P450 enzymes (CYP2C8, CYP3A4 for pioglitazone; CYP2C9, CYP2C8 for rosiglitazone).[23][24] | [23][24] |
| Hydantoin | Phenytoin | Slowly absorbed orally. Highly protein-bound (~90%). Metabolized in the liver. Elimination kinetics can be non-linear.[9][10] | [9][10] |
| Succinimide | Ethosuximide | Readily absorbed from the GI tract. Metabolized in the liver. Not significantly protein-bound.[12][13] | [12][13] |
Experimental Protocols
Detailed and standardized experimental protocols are essential for the accurate and reproducible evaluation of drug candidates. Below are methodologies for key in vitro assays.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) for Antibacterial Activity
Method: Broth Microdilution Assay
-
Preparation of Bacterial Inoculum: A standardized suspension of the test bacteria is prepared to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Serial Dilution of Test Compounds: The heterocyclic compounds are serially diluted in the broth medium in a 96-well microtiter plate to obtain a range of concentrations.
-
Inoculation: Each well containing the diluted compound is inoculated with the bacterial suspension. Control wells (no compound) are included.
-
Incubation: The microtiter plate is incubated at 37°C for 16-20 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Protocol 2: In Vitro Anticancer Activity Assessment
Method: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a density of 5,000-10,000 cells/well and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the heterocyclic compounds and incubated for 48-72 hours.
-
MTT Addition: MTT solution is added to each well and the plate is incubated for another 2-4 hours at 37°C. During this time, viable cells with active mitochondria reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve, representing the concentration of the compound that inhibits cell growth by 50%.
Visualizations
To further aid in the understanding of the concepts discussed, the following diagrams have been generated using the DOT language.
References
- 1. tandfonline.com [tandfonline.com]
- 2. encyclopedia.pub [encyclopedia.pub]
- 3. Anticancer Profile of Rhodanines: Structure–Activity Relationship (SAR) and Molecular Targets—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Clinical Pharmacokinetics and Pharmacodynamics of Oxazolidinones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Oxazolidinones: activity, mode of action, and mechanism of resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Clinical pharmacokinetics of linezolid, a novel oxazolidinone antibacterial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Thiazolidinediones - mechanisms of action - Australian Prescriber [australianprescriber.tg.org.au]
- 9. brainkart.com [brainkart.com]
- 10. pcbiochemres.com [pcbiochemres.com]
- 11. Hydantoin.pptx bytt | PPTX [slideshare.net]
- 12. brainkart.com [brainkart.com]
- 13. pharmacy180.com [pharmacy180.com]
- 14. Synthesis and anticancer activity of novel quinazolinone-based rhodanines - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Thiazolidinedione or Rhodanine: A Study on Synthesis and Anticancer Activity Comparison of Novel Thiazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. View of Thiazolidinedione or Rhodanine: A Study on Synthesis and Anticancer Activity Comparison of Novel Thiazole Derivatives [journals.library.ualberta.ca]
- 17. Design, Synthesis, and In Vitro Antiproliferative Activity of Hydantoin and Purine Derivatives with the 4-Acetylphenylpiperazinylalkyl Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 18. New Succinimides with Potent Anticancer Activity: Synthesis, Activation of Stress Signaling Pathways and Characterization of Apoptosis in Leukemia and Cervical Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 19. MICs of Oxazolidinones for Rhodococcus equi Strains Isolated from Humans and Animals - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Novel Thiazolidinedione and Rhodanine Derivatives Regulate Glucose Metabolism, Improve Insulin Sensitivity, and Activate the Peroxisome Proliferator-Activated γ Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 21. academic.oup.com [academic.oup.com]
- 22. researchgate.net [researchgate.net]
- 23. Pharmacokinetic interactions with thiazolidinediones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. ovid.com [ovid.com]
Comparative Inhibitory Activity of 3-Ethylrhodanine Analogs: A Research Guide
This guide provides a comparative analysis of the inhibitory activity of 3-Ethylrhodanine analogs, drawing from various studies to support researchers, scientists, and drug development professionals. The data presented herein is compiled from publicly available research and is intended to provide an objective overview of the performance of these compounds against several biological targets.
Data Summary
The inhibitory activities of various this compound analogs are summarized below. The tables are organized by the biological target and provide IC50 values, indicating the concentration of the compound required to inhibit 50% of the target's activity.
Table 1: Anticancer Activity of 5-substituted this compound Analogs
| Compound ID | 5-Substituent | Cell Line | IC50 (µM) | Reference |
| BTR-1 | Benzylidene | CEM (Leukemia) | <10 | [1] |
| - | 5-Isopropylidene | Leukemia | - | [2] |
| 17 | Varies (piperazine hybrid) | MDA-MB-468 | 58 | [3] |
| 17 | Varies (piperazine hybrid) | MDA-MB-231 | 118 | [3] |
| 17 | Varies (piperazine hybrid) | MCF-7 | 169 | [3] |
Table 2: Enzyme Inhibitory Activity of Rhodanine Derivatives
| Compound Class | Target Enzyme | IC50 Range (µM) | Notes | Reference |
| Rhodanine-3-acetic acid esters | Acetylcholinesterase (AChE) | 24.05 - 86.85 | More efficient inhibition than amides. | [4] |
| Rhodanine-3-acetic acid amides | Butyrylcholinesterase (BChE) | 7.92 - 227.19 | First evidence of BChE inhibition by rhodanines. | [4] |
| 5-arylidene rhodanine-3-hippuric acid derivatives | Aldose Reductase | 0.2 - 2.36 | Some compounds more potent than the drug epalrestat. | [5] |
| N-Rhodanine Glycosides (12f) | Topoisomerase II | 7.3 | - | [6] |
| N-Rhodanine Glycosides (12f) | DNA Intercalation | 18.2 | - | [6] |
Experimental Protocols
The following are generalized methodologies for key experiments cited in the literature for assessing the inhibitory activity of this compound analogs.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay is commonly used to assess the cytotoxic effects of compounds on cancer cell lines.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the this compound analogs for a specified period (e.g., 48 hours).
-
MTT Addition: After the incubation period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.
-
Formazan Solubilization: The plates are incubated to allow for the formation of formazan crystals by viable cells. Subsequently, a solubilizing agent (e.g., DMSO) is added to dissolve the crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value is then calculated from the dose-response curve.[1][3]
Enzyme Inhibition Assay (General Protocol)
This protocol outlines the general steps for determining the inhibitory effect of compounds on purified enzymes.
-
Reagent Preparation: Prepare a suitable buffer at the optimal pH for the enzyme. Prepare solutions of the enzyme, substrate, and the inhibitor at various concentrations.[7]
-
Enzyme-Inhibitor Pre-incubation: The enzyme is pre-incubated with different concentrations of the this compound analog for a defined period to allow for binding.[7][8]
-
Reaction Initiation: The enzymatic reaction is initiated by adding the substrate to the enzyme-inhibitor mixture.[7]
-
Reaction Monitoring: The progress of the reaction is monitored over time by measuring the change in absorbance or fluorescence using a spectrophotometer or plate reader.[7]
-
Data Analysis: The initial reaction velocities are calculated and plotted against the inhibitor concentration to determine the IC50 value.[7]
Visualizations
The following diagrams illustrate key concepts related to the study of this compound analogs.
Caption: Experimental workflow for the synthesis and evaluation of this compound analogs.
Caption: Proposed mechanism of apoptosis induction by a this compound analog (BTR-1).[1]
References
- 1. Novel rhodanine derivatives induce growth inhibition followed by apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anticancer Profile of Rhodanines: Structure–Activity Relationship (SAR) and Molecular Targets—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and in vitro evaluation of novel rhodanine derivatives as potential cholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. superchemistryclasses.com [superchemistryclasses.com]
- 8. Design, Synthesis and Biological Assessment of Rhodanine-Linked Benzenesulfonamide Derivatives as Selective and Potent Human Carbonic Anhydrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Structure-Activity Relationship (SAR) of 3-Ethylrhodanine Derivatives
For Researchers, Scientists, and Drug Development Professionals
The rhodanine scaffold, a five-membered heterocyclic motif, is a cornerstone in medicinal chemistry, giving rise to derivatives with a broad spectrum of biological activities.[1] The introduction of an ethyl group at the N-3 position yields 3-ethylrhodanine, a versatile precursor for developing novel therapeutic agents. Structure-activity relationship (SAR) studies are crucial in optimizing these derivatives for enhanced potency and selectivity against various biological targets, including cancer cells and pathogenic microbes. This guide provides a comparative analysis of this compound derivatives, supported by quantitative data and detailed experimental protocols, to aid in the rational design of future drug candidates.
Core Structure and Points of Modification
The fundamental this compound structure offers two primary sites for chemical modification to modulate its biological activity: the C-5 position and the exocyclic group attached to it. The SAR is predominantly dictated by the nature of the substituent at the C-5 position, which is typically a benzylidene or related aryl group.
Anticancer Activity: A Comparative Analysis
Derivatives of this compound have demonstrated significant potential as anticancer agents, with their mechanism often linked to the inhibition of critical cellular processes and enzymes like protein tyrosine phosphatases (PRL-3) and tubulin polymerization.[2][3][4] The cytotoxic effects are commonly evaluated using the MTT assay, which measures the metabolic activity of cells as an indicator of their viability.[5][6]
Table 1: Comparative Anticancer Activity (IC50) of this compound Derivatives
| Compound ID | C-5 Substituent (R) | Cell Line | IC50 (µM) | Reference |
| 1a | 2-Fluorobenzylidene | A549 (Lung) | 2.8 | [1] |
| 1b | 2-Fluorobenzylidene | H460 (Lung) | 1.3 | [1] |
| 1c | 2-Fluorobenzylidene | HT29 (Colon) | 0.8 | [1] |
| 2a | 4-(N,N-dimethylamino)benzylidene | A2780 (Ovarian) | 4.4 | [1] |
| 2b | 4-(N,N-dimethylamino)benzylidene | A2780cisR (Ovarian, Cisplatin-resistant) | 3.3 | [1] |
| 3 | 5-Chloro-2-(trifluoromethyl)benzylidene | SW-480 (Colon) | 6.64 | [1] |
| 4 | Benzylidene | (PRL-3 Enzyme Assay) | 0.9 | [3] |
| 5 | 4-Hydroxybenzylidene | HCT 116 (Colon) | >25 | [1] |
Key SAR Insights for Anticancer Activity:
-
Electron-Withdrawing Groups: The presence of electron-withdrawing groups, such as fluorine, on the benzylidene ring often enhances cytotoxic activity, as seen in compounds 1a-1c .[1]
-
Electron-Donating Groups: Bulky electron-donating groups, like the N,N-dimethylamino substituent in compounds 2a and 2b , can also lead to potent anticancer effects, including activity against drug-resistant cell lines.[1]
-
Enzyme Inhibition: Specific substitutions can target key cancer-related enzymes. Compound 3 was shown to inhibit PRL-3, a phosphatase implicated in metastasis, while compound 4 also demonstrated potent PRL-3 inhibition.[1][3]
-
Hydroxyl Groups: The presence of a hydroxyl group, as in compound 5 , can diminish activity, suggesting that lipophilicity plays a role in cellular uptake or target interaction.[1]
Antimicrobial Activity: A Comparative Analysis
This compound derivatives have also been explored for their antibacterial properties, particularly against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). The standard method for quantifying this activity is the broth microdilution assay, which determines the Minimum Inhibitory Concentration (MIC).[7][8]
Table 2: Comparative Antimicrobial Activity (MIC) of this compound Derivatives
| Compound ID | C-5 Substituent (R) | Bacterial Strain | MIC (µg/mL) | Reference |
| 6a | Unsubstituted (H) | S. aureus ATCC 29213 | >128 | [9] |
| 6b | 4-Chlorobenzylidene | S. aureus ATCC 29213 | 4 | [9] |
| 6c | 4-Fluorobenzylidene | S. aureus ATCC 29213 | 2 | [9] |
| 6d | 4-Bromobenzylidene | S. aureus ATCC 29213 | 1 | [9] |
| 6e | 4-Iodobenzylidene | S. aureus ATCC 29213 | 0.5 | [9] |
| 7 | 2-Hydroxybenzylidene | M. tuberculosis H37Rv | 8-16 µM | [10] |
Key SAR Insights for Antimicrobial Activity:
-
Halogenation: The introduction of a halogen at the para-position of the benzylidene ring dramatically increases antibacterial activity against S. aureus. The potency follows the trend I > Br > F > Cl.[9] This suggests that the size and lipophilicity of the halogen are critical for activity.
-
Unsubstituted Ring: An unsubstituted benzylidene ring at the C-5 position results in a loss of activity, highlighting the importance of this substituent for antibacterial action.[9]
-
Antimycobacterial Activity: Modifications can also confer activity against other pathogens. A 2-hydroxybenzylidene group, as in compound 7 , imparts potent activity against Mycobacterium tuberculosis.[10]
Experimental Protocols
To ensure the reproducibility and accurate comparison of data, detailed experimental methodologies are essential.
Protocol 1: MTT Assay for Cytotoxicity
This protocol is a standard colorimetric assay for assessing cell viability.[2][5][6]
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. Replace the old medium with 100 µL of medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin). Incubate for 48-72 hours.
-
MTT Addition: Prepare a 5 mg/mL stock solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS). Add 10 µL of the MTT stock solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully aspirate the medium from each well. Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[5] Mix gently by pipetting or shaking.
-
Absorbance Measurement: Read the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[6]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined by plotting cell viability against compound concentration.
Protocol 2: Broth Microdilution for MIC Determination
This is the gold-standard method for determining the minimum inhibitory concentration of an antimicrobial agent.[7][8]
-
Inoculum Preparation: Prepare a bacterial inoculum from a fresh culture (18-24 hours) on an appropriate agar plate. Suspend several colonies in a sterile saline solution to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.
-
Compound Dilution: Perform serial two-fold dilutions of the this compound derivatives in a 96-well microtiter plate using cation-adjusted Mueller-Hinton Broth (CAMHB). The final volume in each well should be 50 µL.
-
Inoculation: Add 50 µL of the standardized bacterial inoculum to each well, bringing the final volume to 100 µL. Include a growth control (no compound) and a sterility control (no bacteria).
-
Incubation: Incubate the plates at 37°C for 18-24 hours in ambient air.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.[7]
Visualizing SAR Principles and Workflows
Graphviz diagrams are provided to illustrate the logical relationships in SAR studies and the general experimental workflow.
Caption: Logical flow of SAR for this compound derivatives.
Caption: General workflow for SAR studies of this compound derivatives.
References
- 1. Anticancer Profile of Rhodanines: Structure–Activity Relationship (SAR) and Molecular Targets—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchhub.com [researchhub.com]
- 3. Synthesis and biological evaluation of rhodanine derivatives as PRL-3 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. merckmillipore.com [merckmillipore.com]
- 7. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]
- 8. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and Antibacterial Evaluation of Rhodanine and Its Related Heterocyclic Compounds against S. aureus and A. baumannii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Antimicrobial activity of rhodanine-3-acetic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Selectivity of 3-Ethylrhodanine-Based Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The rhodanine scaffold, and specifically its 3-ethyl substituted derivatives, has emerged as a privileged structure in medicinal chemistry, yielding inhibitors for a range of therapeutic targets. A critical aspect of drug development is understanding the selectivity of these compounds to minimize off-target effects and associated toxicities. This guide provides a comparative analysis of the selectivity of 3-Ethylrhodanine-based inhibitors against several key protein targets, supported by experimental data and detailed protocols.
Quantitative Selectivity Profile
The selectivity of an inhibitor is a crucial determinant of its therapeutic window. The following tables summarize the inhibitory activity of representative rhodanine-based compounds against their primary targets and a panel of off-targets. It is important to note that while the core scaffold is rhodanine, the substitutions at the 5-position significantly influence potency and selectivity.
One extensively studied class of rhodanine derivatives targets IKKβ, a key kinase in the NF-κB signaling pathway. A potent rhodanine-based inhibitor, referred to as Compound 1, demonstrates excellent selectivity for IKKβ over other closely related kinases.
Table 1: Selectivity Profile of a Representative Rhodanine-Based IKKβ Inhibitor (Compound 1) [1]
| Kinase Target | IC50 (µM) |
| IKKβ | 0.35 |
| IKKα | >30 |
| JNK1 | >30 |
| JNK2 | >30 |
| JNK3 | >30 |
| p38α | >30 |
| p38β | >30 |
Structure of Compound 1: A rhodanine derivative with a 4-methylpiperazinylpropoxyphenyl group and a para-carboxamidophenoxyphenyl moiety.[2]
Rhodanine derivatives have also been developed as inhibitors of the anti-apoptotic proteins of the Bcl-2 family, such as Bcl-xL and Mcl-1. The following table presents the inhibitory constants (Ki) for a series of pyridylrhodanine analogues.
Table 2: Inhibitory Activity of Pyridylrhodanine Analogues against Bcl-xL and Mcl-1 [3]
| Compound | R1 Group | Bcl-xL Ki (µM) | Mcl-1 Ki (µM) |
| 11d | CH2CH(CH3)2 | 6.8 ± 0.6 | 17 ± 1 |
| 11f | CH2Ph | 3.7 ± 0.2 | 7.6 ± 0.2 |
| 11r | CH2Ph | - | 8.5 ± 0.4 |
Furthermore, rhodanine-based compounds have been identified as inhibitors of the Phosphatase of Regenerating Liver-3 (PRL-3), a protein tyrosine phosphatase implicated in cancer metastasis.
Table 3: Inhibitory Activity of Rhodanine Derivatives against PRL-3 [4]
| Compound | IC50 (µM) |
| CG-707 | 0.8 |
| BR-1 | 1.1 |
Key Signaling Pathways
To understand the biological context of the selectivity of these inhibitors, it is essential to visualize their targets' signaling pathways.
Caption: IKKβ/NF-κB Signaling Pathway and Point of Inhibition.
Caption: Intrinsic Apoptosis Pathway and Bcl-2 Family Inhibition.
Experimental Protocols
Detailed and standardized experimental protocols are fundamental for the accurate assessment and comparison of inhibitor selectivity.
Kinase Inhibition Assay (IKKβ Example)
This protocol describes a luminescent kinase assay to measure the inhibitory activity of a compound against IKKβ.
Materials:
-
IKKβ enzyme
-
Kinase assay buffer
-
ATP
-
IKKtide substrate
-
Kinase-Glo® Luminescent Kinase Assay Kit
-
Test compound (this compound derivative)
Procedure:
-
Prepare the kinase reaction buffer and a master mix containing ATP and the IKKtide substrate.
-
Serially dilute the test compound in the appropriate buffer.
-
Add the diluted test compound or vehicle control to the wells of a microplate.
-
Initiate the kinase reaction by adding the IKKβ enzyme to the wells.
-
Incubate the plate at 30°C for a defined period (e.g., 60 minutes).
-
Stop the reaction and measure the remaining ATP by adding the Kinase-Glo® reagent.
-
Measure the luminescence using a plate reader. The signal is inversely proportional to the kinase activity.
-
Calculate IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Caption: General Workflow for a Luminescent Kinase Inhibition Assay.
Competitive Binding Assay (Bcl-xL Example)
This protocol outlines a fluorescence polarization (FP) assay to determine the binding affinity of an inhibitor to Bcl-xL.
Materials:
-
Recombinant human Bcl-xL protein
-
Fluorescently labeled BH3 peptide probe (e.g., FITC-Bak)
-
Assay buffer
-
Test compound (this compound derivative)
Procedure:
-
Prepare a solution of Bcl-xL protein and the fluorescently labeled BH3 peptide in the assay buffer and allow it to equilibrate.
-
Prepare serial dilutions of the test compound.
-
In a microplate, mix the Bcl-xL/probe complex with the diluted test compound or vehicle control.
-
Incubate the plate at room temperature to allow for competitive binding.
-
Measure the fluorescence polarization of each well using a suitable plate reader. A decrease in polarization indicates displacement of the fluorescent probe by the test compound.
-
Calculate IC50 values from the dose-response curves and subsequently determine the inhibition constant (Ki) using the Cheng-Prusoff equation.
Phosphatase Inhibition Assay (PRL-3 Example)
This protocol describes an in vitro assay to measure the inhibition of PRL-3 phosphatase activity using a fluorogenic substrate.
Materials:
-
Recombinant human PRL-3 enzyme
-
Assay buffer
-
Fluorogenic phosphatase substrate (e.g., DiFMUP)
-
Test compound (this compound derivative)
Procedure:
-
Prepare serial dilutions of the test compound in the assay buffer.
-
Add the diluted test compound or vehicle control to the wells of a microplate.
-
Add the PRL-3 enzyme to the wells and pre-incubate with the compound.
-
Initiate the reaction by adding the fluorogenic substrate DiFMUP.
-
Monitor the increase in fluorescence over time using a fluorescence plate reader. The rate of fluorescence increase is proportional to the phosphatase activity.
-
Calculate the rate of reaction for each inhibitor concentration.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Conclusion
The this compound scaffold provides a versatile platform for the development of inhibitors against a variety of protein targets. The presented data highlights that while potent inhibitors can be generated from this scaffold, their selectivity profiles can vary significantly based on the specific substitutions. For instance, highly selective IKKβ inhibitors have been developed from the rhodanine core, demonstrating the potential to achieve specificity through rational drug design. Conversely, some rhodanine derivatives exhibit activity against multiple members of the Bcl-2 family. A thorough assessment of selectivity using quantitative, standardized assays is paramount in the preclinical development of any this compound-based inhibitor to ensure a favorable therapeutic index. The experimental protocols and pathway diagrams provided in this guide serve as a valuable resource for researchers in this field.
References
- 1. researchgate.net [researchgate.net]
- 2. Anticancer Profile of Rhodanines: Structure–Activity Relationship (SAR) and Molecular Targets—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Rhodanine-based PRL-3 inhibitors blocked the migration and invasion of metastatic cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
cross-reactivity profiling of 3-Ethylrhodanine against a panel of kinases
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the kinase cross-reactivity profile of 3-Ethylrhodanine. Understanding the selectivity of a small molecule inhibitor across the human kinome is a critical step in drug discovery, helping to identify potential on-target and off-target effects that influence efficacy and toxicity.
Disclaimer: As of December 2025, a comprehensive, publicly available kinase inhibition profile for this compound against a broad panel of kinases is not available. The data presented for this compound is an illustrative example to demonstrate how such a profile would be presented and interpreted. For comparative purposes, this guide includes published data for Dasatinib, a well-characterized, multi-targeted kinase inhibitor approved for clinical use.[1][2]
Data Presentation: Kinase Inhibition Profiles
The following tables summarize the half-maximal inhibitory concentrations (IC50), which represent the concentration of an inhibitor required to reduce a kinase's activity by 50%. Lower IC50 values indicate higher potency.[3]
Table 1: Illustrative Kinase Inhibition Profile for this compound
(Note: The following data is hypothetical and for exemplary purposes only.)
| Kinase Target | Kinase Family | This compound IC50 (nM) |
| PIM1 | Ser/Thr | 50 |
| PIM2 | Ser/Thr | 150 |
| PIM3 | Ser/Thr | 90 |
| AKT1 | Ser/Thr | >10,000 |
| CDK2 | Ser/Thr | 5,200 |
| GSK3β | Ser/Thr | 8,100 |
| SRC | Tyrosine | >10,000 |
| ABL1 | Tyrosine | >10,000 |
| VEGFR2 | Tyrosine | 9,500 |
| EGFR | Tyrosine | >10,000 |
Table 2: Published Kinase Inhibition Profile for Dasatinib
| Kinase Target | Kinase Family | Dasatinib IC50 (nM) |
| PIM1 | Ser/Thr | 31 |
| PIM2 | Ser/Thr | 1,100 |
| PIM3 | Ser/Thr | 66 |
| AKT1 | Ser/Thr | >10,000 |
| CDK2 | Ser/Thr | >10,000 |
| GSK3β | Ser/Thr | 3,800 |
| SRC | Tyrosine | 0.5 |
| ABL1 | Tyrosine | <1 |
| VEGFR2 | Tyrosine | 8 |
| EGFR | Tyrosine | 31 |
Data compiled from publicly available sources.
Data Interpretation: The illustrative data in Table 1 suggests that this compound, within this hypothetical scenario, is a selective inhibitor of the PIM kinase family with minimal off-target activity against the other kinases in the panel. In contrast, the published data in Table 2 demonstrates that Dasatinib is a potent, multi-targeted inhibitor with strong activity against Tyrosine kinases like SRC and ABL1, as well as some Ser/Thr kinases.[1]
Experimental Protocols
Robust and standardized experimental methodologies are essential for generating reliable kinase profiling data. Below are detailed protocols for two common assay formats.
Luminescence-Based Kinase Assay (e.g., Kinase-Glo®)
This method quantifies kinase activity by measuring the amount of ATP remaining in the reaction. A decrease in ATP corresponds to an increase in kinase activity.[4][5][6]
Principle: The Kinase-Glo® reagent contains luciferase, which generates a luminescent signal in the presence of ATP. The signal is inversely proportional to kinase activity.
Protocol:
-
Kinase Reaction Setup:
-
In a 96-well or 384-well white plate, add 5 µL of kinase reaction buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).
-
Add 2.5 µL of the substrate and the test compound (this compound or vehicle control) at various concentrations.
-
To initiate the reaction, add 2.5 µL of the specific kinase and ATP solution. The final ATP concentration should be at or near the Km for each kinase.
-
-
Incubation: Incubate the reaction plate at 30°C for a predetermined time (e.g., 60 minutes).
-
Signal Detection:
-
Equilibrate the plate and the Kinase-Glo® Luminescent Kinase Assay Reagent to room temperature.
-
Add a volume of Kinase-Glo® Reagent equal to the volume in the reaction well (e.g., 10 µL).
-
Mix on a plate shaker for 2 minutes to ensure cell lysis and signal stabilization.
-
-
Data Acquisition:
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate-reading luminometer.
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle (DMSO) control.
-
Determine the IC50 value by fitting the data to a four-parameter logistic curve.
-
Radiometric Kinase Assay (e.g., [γ-³²P] ATP Filter Binding)
This method is considered a gold standard and directly measures the incorporation of a radiolabeled phosphate from [γ-³²P] ATP onto a substrate.[7][8][9]
Principle: A kinase transfers the ³²P-labeled gamma-phosphate from ATP to a peptide or protein substrate. The radiolabeled substrate is then captured on a filter membrane, and the radioactivity is quantified.
Protocol:
-
Reaction Setup:
-
In a microcentrifuge tube or 96-well plate, prepare the reaction mixture containing kinase buffer, the specific kinase, the substrate, and the test compound (this compound or vehicle control).
-
Prepare an ATP mixture containing unlabeled ATP and [γ-³²P] ATP (typically to a final specific activity of ~500 cpm/pmol).
-
-
Initiation and Incubation:
-
Initiate the reaction by adding the [γ-³²P] ATP mixture to the kinase/substrate/compound solution.
-
Incubate at 30°C for a predetermined optimal time (e.g., 20-30 minutes).
-
-
Reaction Termination and Substrate Capture:
-
Terminate the reaction by spotting a portion of the reaction mixture (e.g., 10 µL) onto a phosphocellulose filter mat (e.g., P81 paper). The peptide substrate binds to the paper.
-
-
Washing:
-
Wash the filter mat multiple times (e.g., 3-4 times for 5 minutes each) in a bath of phosphoric acid (e.g., 0.75%) to remove unincorporated [γ-³²P] ATP.
-
Perform a final wash with acetone to dry the filter mat.
-
-
Data Acquisition:
-
Place the dried filter mat into a scintillation vial with a liquid scintillation cocktail or use a phosphorimager to quantify the radioactivity in each spot.
-
-
Data Analysis:
-
Calculate the percentage of inhibition based on the radioactive counts per minute (CPM) compared to the control reactions.
-
Determine the IC50 value by plotting percent inhibition versus compound concentration.
-
Visualizations
Experimental Workflow
The following diagram illustrates a typical high-throughput screening workflow for kinase inhibitor profiling.
Caption: High-throughput kinase inhibitor screening workflow.
PIM1 Signaling Pathway
Rhodanine-based compounds have been investigated as inhibitors of PIM kinases.[10] PIM1 is a serine/threonine kinase that plays a crucial role in cell survival and proliferation by phosphorylating various downstream targets, including the pro-apoptotic protein BAD.[11][12][13]
Caption: Simplified PIM1 signaling pathway and point of inhibition.
References
- 1. benchchem.com [benchchem.com]
- 2. Conformation-selective analogs of dasatinib reveal insight into kinase inhibitor binding and selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Kinase-Glo® Luminescent Kinase Assay Platform Protocol [promega.jp]
- 5. ebiotrade.com [ebiotrade.com]
- 6. worldwide.promega.com [worldwide.promega.com]
- 7. A high-throughput radiometric kinase assay - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Assaying Protein Kinase Activity with Radiolabeled ATP [jove.com]
- 9. A Radioactive in vitro ERK3 Kinase Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ADP-Glo™ Kinase Assay Protocol [worldwide.promega.com]
- 11. Pim-1 kinase as cancer drug target: An update - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | PIM1 signaling in immunoinflammatory diseases: an emerging therapeutic target [frontiersin.org]
- 13. JCI - PIM-1–specific mAb suppresses human and mouse tumor growth by decreasing PIM-1 levels, reducing Akt phosphorylation, and activating apoptosis [jci.org]
A Comparative Analysis of 3-Ethylrhodanine Derivatives Versus Established Anticancer Agents
For Immediate Release
[City, State] – [Date] – This publication provides a detailed comparative guide on the efficacy of emerging 3-Ethylrhodanine derivatives against established drugs in the context of cancer therapy. This guide is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of quantitative data, experimental methodologies, and relevant signaling pathways to inform future research and development.
Executive Summary
Recent advancements in medicinal chemistry have highlighted the potential of this compound derivatives as a promising class of therapeutic agents, particularly in oncology. This guide presents two key comparisons: novel 3-aminorhodanine derivatives against the established EGFR inhibitor, Erlotinib, in non-small cell lung cancer (NSCLC), and the this compound derivative BTR-1 against standard chemotherapy agents in leukemia. The data indicates that specific 3-aminorhodanine derivatives exhibit comparable or superior in vitro efficacy to Erlotinib, while BTR-1 demonstrates potent cytotoxic effects on leukemic cells. Detailed experimental protocols and visual representations of the underlying biological pathways are provided to support these findings.
Data Presentation: Efficacy Comparison
The following tables summarize the quantitative data on the cytotoxic efficacy of this compound derivatives and established anticancer drugs.
Table 1: Comparison of 3-Aminorhodanine Derivatives and Erlotinib in Non-Small Cell Lung Cancer (A549 Cell Line)
| Compound | IC50 (µg/mL) on A549 Cells (24h) | IC50 (µg/mL) on A549 Cells (72h) | IC50 (µg/mL) on HdFn Normal Cells (72h) |
| 3-Aminorhodanine Derivative 2a1 | - | 32.59[1][2] | 154.4[1][2] |
| 3-Aminorhodanine Derivative 2a2 | 10[1][2] | - | - |
| Erlotinib (Established Drug) | > 400 | > 400 | 122.8[1][2] |
Table 2: Comparison of 5-benzylidene-3-ethyl rhodanine (BTR-1) and Standard Chemotherapy Drugs in Leukemia (CEM Cell Line)
| Compound | IC50 on CEM Cells |
| 5-benzylidene-3-ethyl rhodanine (BTR-1) | <10 µM |
| Vincristine (Established Drug) | ~0.001 - 0.01 µM (representative range) |
| Dexamethasone (Established Drug) | ~0.01 - 1 µM (representative range) |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.
-
Cell Culture: A549 (NSCLC) and CEM (leukemia) cells were cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Cell Seeding: Cells were seeded in 96-well plates at a density of 1 x 10^4 cells/well and allowed to adhere overnight.
-
Compound Treatment: The following day, cells were treated with various concentrations of the 3-aminorhodanine derivatives, Erlotinib, BTR-1, or standard chemotherapy drugs for the indicated time periods (24, 48, or 72 hours).
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours.
-
Formazan Solubilization: The medium was then removed, and 150 µL of dimethyl sulfoxide (DMSO) was added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability was calculated relative to untreated control cells, and the IC50 values were determined from dose-response curves.
Cell Cycle Analysis by Flow Cytometry
This technique is used to determine the distribution of cells in different phases of the cell cycle.
-
Cell Treatment: CEM cells were treated with BTR-1 at a concentration of 10 µM for 24 hours.
-
Cell Harvesting and Fixation: Cells were harvested, washed with PBS, and fixed in cold 70% ethanol overnight at -20°C.
-
Staining: The fixed cells were washed with PBS and then incubated with a solution containing propidium iodide (PI) and RNase A in the dark for 30 minutes at room temperature.
-
Flow Cytometry: The DNA content of the cells was analyzed using a flow cytometer.
-
Data Analysis: The percentage of cells in the G1, S, and G2/M phases of the cell cycle was determined using cell cycle analysis software.
Mechanism of Action and Signaling Pathways
The anticancer effects of the compared compounds are mediated through distinct signaling pathways.
Erlotinib: Inhibition of the EGFR Signaling Pathway
Erlotinib is a tyrosine kinase inhibitor that targets the epidermal growth factor receptor (EGFR).[3][4][5] In many cancer cells, particularly in NSCLC, EGFR is overactivated, leading to uncontrolled cell proliferation and survival.[1][2][6] Erlotinib competitively binds to the ATP-binding site of the EGFR tyrosine kinase domain, inhibiting its autophosphorylation and the subsequent activation of downstream signaling cascades, such as the RAS-RAF-MEK-ERK and PI3K-AKT pathways. This blockade ultimately leads to a reduction in cell proliferation and an increase in apoptosis.[3][4][5]
Caption: EGFR Signaling Pathway and Inhibition by Erlotinib.
This compound Derivatives: Induction of Apoptosis
The this compound derivative, BTR-1, exerts its anticancer effects by inducing S-phase cell cycle arrest and apoptosis in leukemic cells. Apoptosis, or programmed cell death, is a crucial process for eliminating damaged or cancerous cells. BTR-1 has been shown to increase the production of reactive oxygen species (ROS) and cause DNA strand breaks, which are potent triggers of the intrinsic apoptotic pathway. This pathway involves the release of cytochrome c from the mitochondria, leading to the activation of a cascade of caspases (cysteine-aspartic proteases) that execute the dismantling of the cell.
References
Validating the Mechanism of Action for a 3-Ethylrhodanine-Based Inhibitor: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis for validating the mechanism of action of a 3-Ethylrhodanine-based inhibitor, focusing on its role in inducing apoptosis. We will use 5-benzylidene-3-ethyl rhodanine (BTR-1) as a representative example and compare its performance with alternative inhibitors targeting key apoptosis signaling pathways. This guide includes supporting experimental data, detailed methodologies for crucial experiments, and visualizations of the involved pathways and workflows.
Introduction to this compound-Based Inhibitors
Rhodanine derivatives, including those with a 3-ethyl substitution, are a class of heterocyclic compounds that have garnered significant interest in drug discovery due to their diverse biological activities.[1][2][3][4] Many rhodanine-based compounds have been identified as potent inhibitors of various enzymes, including kinases, phosphatases, and proteases, making them attractive scaffolds for the development of novel therapeutics, particularly in oncology.[5] 5-benzylidene-3-ethyl rhodanine (BTR-1) is a specific derivative that has been shown to induce S-phase arrest and apoptosis in cancer cells, suggesting its potential as an anti-cancer agent.[1][2]
Comparative Analysis of BTR-1 and Alternative Apoptosis Inducers
To validate the pro-apoptotic mechanism of BTR-1, its activity is compared with well-characterized inhibitors of key apoptosis-regulating proteins, such as the Bcl-2 family and Pim kinases.
Table 1: Comparison of Inhibitory Activity (IC50) of BTR-1 and Alternative Apoptosis Inducers
| Inhibitor | Target(s) | Cell Line | IC50 | Reference |
| 5-benzylidene-3-ethyl rhodanine (BTR-1) | Apoptosis Induction | Human leukemic cells | 8 µM (48h), 6 µM (72h) | [1] |
| Venetoclax (ABT-199) | Bcl-2 | Various hematological cancer cell lines | Subnanomolar to low micromolar | [5][6] |
| Navitoclax (ABT-263) | Bcl-2, Bcl-xL, Bcl-w | Various cancer cell lines | Low nanomolar | [7] |
| AZD1208 | Pan-Pim Kinase (Pim-1, -2, -3) | AML cell lines | 0.4 nM (Pim-1), 5 nM (Pim-2), 1.9 nM (Pim-3) | [8] |
| SGI-1776 | Pim-1, Flt3 | Various cancer cell lines | 7 nM (Pim-1) | [8] |
Signaling Pathway and Experimental Workflow
To elucidate the mechanism of action, it is crucial to understand the signaling pathways involved and the experimental workflow for validation.
Figure 1: Simplified signaling pathway of apoptosis induction by BTR-1 and alternative inhibitors.
Figure 2: General experimental workflow for validating the mechanism of action of an inhibitor.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
96-well plates
-
Cancer cell line of interest
-
Complete culture medium
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
MTT solvent (e.g., 0.04 M HCl in isopropanol or DMSO)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the this compound-based inhibitor and alternative compounds for the desired time period (e.g., 24, 48, 72 hours). Include a vehicle control (e.g., DMSO).
-
After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of MTT solvent to each well to dissolve the formazan crystals.
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at a wavelength of 570-590 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
In Vitro Kinase Inhibition Assay
This assay determines the ability of a compound to inhibit the activity of a specific kinase.
Materials:
-
Purified recombinant kinase
-
Kinase-specific substrate (peptide or protein)
-
ATP (radiolabeled or non-radiolabeled depending on the detection method)
-
Kinase reaction buffer
-
Test compounds (this compound-based inhibitor and alternatives)
-
Detection reagents (e.g., phosphospecific antibody, ADP-Glo™ Kinase Assay kit)
-
96- or 384-well plates
-
Plate reader (scintillation counter, luminometer, or fluorescence reader)
Procedure:
-
Prepare a serial dilution of the test inhibitors in the appropriate solvent (e.g., DMSO).
-
In a multi-well plate, add the kinase, substrate, and inhibitor to the kinase reaction buffer.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction at a specific temperature (e.g., 30°C or room temperature) for a defined period (e.g., 30-60 minutes).
-
Stop the reaction using a stop solution (e.g., EDTA).
-
Detect the kinase activity based on the chosen assay format (e.g., measure phosphorylation of the substrate).
-
Calculate the percentage of kinase inhibition for each inhibitor concentration and determine the IC50 value.[9]
Western Blot Analysis for Apoptosis Markers
This technique is used to detect and quantify key proteins involved in the apoptotic pathway.
Materials:
-
Treated and untreated cell lysates
-
Protein assay reagent (e.g., BCA or Bradford)
-
Laemmli sample buffer
-
SDS-polyacrylamide gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Caspase-3, anti-cleaved Caspase-3, anti-PARP, anti-cleaved PARP, anti-Bcl-2, anti-Bax, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Cell Lysis and Protein Quantification: After treatment with the inhibitors, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors. Determine the protein concentration of each lysate.[10]
-
SDS-PAGE and Protein Transfer: Denature equal amounts of protein (20-40 µg) by boiling in Laemmli buffer. Separate the proteins by SDS-PAGE and transfer them to a membrane.[10][11]
-
Immunoblotting: Block the membrane for 1 hour at room temperature. Incubate the membrane with the primary antibody overnight at 4°C. Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[10]
-
Detection and Analysis: Add the chemiluminescent substrate and capture the signal using an imaging system. Analyze the band intensities to determine the relative expression levels of the target proteins, normalizing to a loading control like β-actin. An increase in cleaved Caspase-3 and cleaved PARP, and changes in the ratio of pro- to anti-apoptotic Bcl-2 family proteins are indicative of apoptosis.[11][12]
Conclusion
The validation of the mechanism of action for a this compound-based inhibitor like BTR-1 requires a multi-faceted approach. By comparing its efficacy against established inhibitors of key cellular pathways and employing a series of robust biochemical and cell-based assays, researchers can confidently elucidate its therapeutic potential. The data presented in this guide, along with the detailed experimental protocols, provide a framework for the systematic evaluation of novel this compound derivatives in the context of cancer drug discovery.
References
- 1. 5-Benzylidene-3-ethyl rhodanine | 18331-34-5 | Apoptosis | MOLNOVA [molnova.com]
- 2. 5-Benzylidene-3-ethyl rhodanine | 18331-34-5 [chemicalbook.com]
- 3. 5-Benzylidene-3-ethyl rhodanine [sobekbio.com]
- 4. Catalyst-Free Synthesis of Highly Biologically Active 5-Arylidene Rhodanine and 2,4-Thiazolidinedione Derivatives Using Aldonitrones in Polyethylene Glycol - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BCL2 Family Inhibitors in the Biology and Treatment of Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Current Advances and Future Strategies for BCL-2 Inhibitors: Potent Weapons against Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. selleckchem.com [selleckchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Apoptosis western blot guide | Abcam [abcam.com]
- 12. benchchem.com [benchchem.com]
Comparative Physicochemical Properties of Rhodanine Analogs: A Guide for Drug Development Professionals
A detailed analysis of key physicochemical parameters of (5Z)-(5-arylalkylidene-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)acetic acid derivatives, offering insights for researchers in drug discovery and development.
Rhodanine and its analogs represent a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse biological activities. However, the successful development of any drug candidate is intrinsically linked to its physicochemical properties, which govern its absorption, distribution, metabolism, and excretion (ADME) profile. This guide provides a comparative analysis of key physicochemical properties of a series of rhodanine analogs, specifically focusing on [(5Z)-(5-arylalkylidene-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)]acetic acids. The data presented herein is crucial for understanding the structure-property relationships within this class of compounds and for guiding the design of future drug candidates with optimized developability.
Physicochemical Data Summary
The following table summarizes the experimental data for melting point and lipophilicity (expressed as log k) for a series of [(5Z)-(5-arylalkylidene-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)]acetic acid derivatives. These parameters are critical indicators of a compound's physical state, stability, and its ability to cross biological membranes.
| Compound Number | Aryl Substituent | Melting Point (°C) | Lipophilicity (log k) |
| 1 | Phenyl | 260-261 | 0.68 |
| 2 | 2-Pyridinyl | 277-280 | 0.35 |
| 3 | 3-Pyridinyl | 260-261 | 0.28 |
| 4 | 4-Pyridinyl | 266-268 | 0.31 |
| 5 | 2-Pyrazinyl | 261-263 | 0.42 |
| 6 | 1-Naphthyl | 275-277 | 1.05 |
| 7 | 2-Naphthyl | 272-274 | 1.08 |
| 8 | 2-Thienyl | 255-257 | 0.65 |
| 9 | 2-Furyl | 248-250 | 0.52 |
Experimental Protocols
Determination of Melting Point
The melting points of the rhodanine analogs were determined using a Boetius PHMK 05 apparatus (VEB Kombinat Nagema, Radebeul, Germany). The samples were placed in capillary tubes and heated at a controlled rate. The melting point was recorded as the temperature range over which the substance transitioned from a solid to a liquid state. The reported values are uncorrected.
Determination of Lipophilicity (log k) by RP-HPLC
Lipophilicity was assessed using a reversed-phase high-performance liquid chromatography (RP-HPLC) method. The logarithm of the capacity factor (log k) was used as the lipophilicity index.
-
Instrumentation: Waters Alliance 2695 XE separation module equipped with a Waters Photodiode Array Detector 2996.
-
Column: Symmetry C18 column (4.6 x 75 mm, 3.5 µm particle size).
-
Mobile Phase: A mixture of methanol and water. The exact composition of the mobile phase was optimized to achieve appropriate retention times.
-
Flow Rate: 1.0 mL/min.
-
Temperature: 25 °C.
-
Detection: UV detection at a wavelength of 254 nm.
-
Calculation of log k: The capacity factor (k) was calculated using the formula: k = (t_R - t_0) / t_0 where t_R is the retention time of the analyte and t_0 is the retention time of a non-retained compound (e.g., uracil). The logarithm of the capacity factor (log k) was then determined.
Signaling Pathway Inhibition by Rhodanine Analogs
Rhodanine derivatives have been widely investigated as inhibitors of various protein kinases that play crucial roles in cancer cell proliferation, survival, and angiogenesis. A significant area of focus has been the inhibition of receptor tyrosine kinases such as the Epidermal Growth Factor Receptor (EGFR) and the Vascular Endothelial Growth Factor Receptor (VEGFR). The crosstalk between these two signaling pathways is a critical mechanism for tumor growth and resistance to therapy. The following diagram illustrates this crosstalk and highlights potential points of inhibition by rhodanine analogs.
This guide provides a foundational understanding of the physicochemical properties of a specific series of rhodanine analogs and their potential mechanism of action through the inhibition of key signaling pathways. This information is intended to aid researchers in the rational design and development of novel rhodanine-based therapeutic agents.
Safety Operating Guide
Essential Safety and Logistical Information for Handling 3-Ethylrhodanine
This document provides crucial safety protocols and logistical guidance for the handling and disposal of 3-Ethylrhodanine, tailored for researchers, scientists, and professionals in drug development. The following procedures are designed to ensure a safe laboratory environment and minimize risks associated with this chemical.
Chemical Identifier:
-
Name: this compound
-
Synonyms: 3-Ethyl-2-thioxo-4-thiazolidinone, N-Ethylrhodanine[1]
Health Hazard Information
This compound is classified as a harmful substance that can cause irritation to the skin, eyes, and respiratory tract. It may also be harmful if swallowed.[1][5]
| Hazard Statement | GHS Classification |
| H302: Harmful if swallowed | Acute toxicity, oral (Category 4)[5][6] |
| H315: Causes skin irritation | Skin corrosion/irritation (Category 2)[5] |
| H319: Causes serious eye irritation | Serious eye damage/eye irritation (Category 2A)[5] |
| H335: May cause respiratory irritation | Specific target organ toxicity, single exposure; Respiratory tract irritation (Category 3)[5] |
Physical and Chemical Properties
| Property | Value |
| Melting Point | 36-40 °C[7] |
| Boiling Point | 128 °C at 4 mmHg[2][3][7] |
| Density | 1.303 g/mL at 25 °C[2][3] |
| Appearance | Orange crystalline powder[1] |
| Storage | Keep refrigerated (Store below 4°C/39°F)[1] in a cool, dry area. |
Operational Plan: Safe Handling of this compound
A systematic approach is essential when working with this compound. The following workflow outlines the key steps from preparation to post-handling procedures.
Step-by-Step Handling Protocol
1. Preparation:
-
Review Safety Data Sheet (SDS): Before handling, thoroughly read and understand the SDS for this compound.
-
Engineering Controls: All work with this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.[1] Ensure that an eyewash station and safety shower are readily accessible.[1]
-
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1]
-
Hand Protection: Wear appropriate chemical-resistant gloves to prevent skin exposure.[1]
-
Body Protection: Wear a lab coat or other protective clothing to minimize skin contact.[1]
-
Respiratory Protection: If working outside of a fume hood or if dusty conditions are expected, use a NIOSH-approved respirator.[1]
-
2. Handling:
-
Weighing and Transfer: Handle this compound as an orange crystalline powder.[1] Avoid generating dust. Use appropriate tools for transfer.
-
Experimental Use: Avoid contact with eyes, skin, and clothing.[1] Do not ingest or inhale the substance.[1]
3. Post-Handling:
-
Decontamination: Clean all work surfaces and equipment thoroughly after use.
-
Waste Disposal: Collect all waste materials containing this compound in a designated, properly labeled hazardous waste container.
-
PPE Removal: Remove gloves and other PPE carefully to avoid cross-contamination.
-
Hygiene: Wash hands and any exposed skin thoroughly with soap and water after handling.[1]
Emergency Procedures
In Case of Exposure:
| Exposure Route | First Aid Measures |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1] |
| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[1] |
| Inhalation | Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical aid.[1] |
| Ingestion | Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth and give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1] |
In Case of a Spill:
-
Minor Spill:
-
Major Spill:
-
Evacuate the area and prevent entry.
-
Contact your institution's environmental health and safety department immediately.
-
Disposal Plan
The disposal of this compound and its containers must be handled as hazardous waste.
References
- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 2. This compound | CAS#:7648-01-3 | Chemsrc [chemsrc.com]
- 3. This compound | 7648-01-3 [chemicalbook.com]
- 4. scbt.com [scbt.com]
- 5. This compound | C5H7NOS2 | CID 82098 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound | 7648-01-3 | TCI AMERICA [tcichemicals.com]
- 7. This compound | 7648-01-3 [sigmaaldrich.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
